molecular formula C11H17N3 B1523237 N-(cyclohexylmethyl)pyrazin-2-amine CAS No. 1096894-08-4

N-(cyclohexylmethyl)pyrazin-2-amine

Número de catálogo: B1523237
Número CAS: 1096894-08-4
Peso molecular: 191.27 g/mol
Clave InChI: QWZLTQDQONXPFS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(cyclohexylmethyl)pyrazin-2-amine (CAS No: 1096894-08-4 ) is an organic compound with the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol . Its structure features a pyrazine ring linked via an amine group to a cyclohexylmethyl moiety. The SMILES notation for this compound is C1(NCC2CCCCC2)=NC=CN=C1 , and it is identified in public chemical databases by the CID 43215345 . This amine derivative serves as a valuable chemical scaffold and building block in medicinal chemistry and drug discovery research. Its structure is characteristic of compounds investigated for their biological activity, particularly as kinase inhibitors . Patent WO2013092854A1 describes the use of structurally related pyrimidine-2,4-diamine derivatives as potent kinase inhibitors for the treatment and prophylaxis of various diseases, including inflammatory, autoimmune, and allergic disorders, as well as proliferative diseases . The compound's potential mechanism of action often involves modulating key signaling pathways by interacting with enzyme active sites. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use . Proper storage conditions, potentially including cold-chain transportation, should be observed to maintain the integrity of the compound . Researchers can utilize this building block to develop novel therapeutic agents or as a reference standard in analytical studies.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(cyclohexylmethyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-2-4-10(5-3-1)8-14-11-9-12-6-7-13-11/h6-7,9-10H,1-5,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZLTQDQONXPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-(cyclohexylmethyl)pyrazin-2-amine IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(cyclohexylmethyl)pyrazin-2-amine

Executive Summary

This technical guide provides a comprehensive scientific overview of N-(cyclohexylmethyl)pyrazin-2-amine, a heterocyclic compound of significant interest to the pharmaceutical and life sciences sectors. We will delve into its precise chemical identity, including its IUPAC name and CAS number, and present its key physicochemical properties. This document outlines a robust, logical synthetic pathway, grounded in established organic chemistry principles, and provides detailed, field-tested protocols for its analytical characterization and purity assessment. Furthermore, we explore the compound's potential applications in drug discovery, contextualized by the well-documented pharmacological importance of the pyrazine scaffold. This guide is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this promising molecule.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] It is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[2] This structural motif is present in essential natural molecules like riboflavin and folic acid and is the foundation for a number of approved pharmaceuticals.[1] Notable examples include Pyrazinamide, a cornerstone drug for treating tuberculosis, and various agents developed for oncology and infectious diseases.[1][3]

The utility of pyrazine derivatives stems from their ability to act as bioisosteres for other aromatic systems, their capacity for hydrogen bonding, and the precise vectors for substitution that the ring provides. These features allow medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties. N-(cyclohexylmethyl)pyrazin-2-amine combines this valuable pyrazine core with a cyclohexylmethyl substituent, a group known to enhance lipophilicity and modulate interactions with biological targets. This guide will provide the foundational knowledge required to synthesize, analyze, and strategically employ this compound in research and development programs.

Compound Identification and Physicochemical Properties

Accurate identification is the bedrock of all subsequent research. The fundamental identifiers and computed physicochemical properties for N-(cyclohexylmethyl)pyrazin-2-amine are summarized below. These parameters are critical for predicting the compound's behavior in various experimental settings, from reaction workups to biological assays.

PropertyValueSource
IUPAC Name N-(cyclohexylmethyl)pyrazin-2-amine[4]
CAS Number 1096894-08-4[5]
Molecular Formula C₁₁H₁₇N₃[4][5]
Molecular Weight 191.27 g/mol [5]
Topological Polar Surface Area (TPSA) 37.81 Ų[5]
Predicted LogP (XlogP) 2.4688 / 2.5[4][5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 3[5]

Table 1: Core Identifiers and Computed Physicochemical Properties.

Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of CAS 1096894-08-4 is not publicly prevalent, a logical and efficient synthetic route can be designed based on well-established methodologies for N-alkylation of amino-heterocycles. The most direct approach is the nucleophilic substitution of a leaving group on the cyclohexylmethyl moiety by the exocyclic amine of 2-aminopyrazine.

Proposed Synthetic Pathway: Nucleophilic Substitution

The reaction involves the direct coupling of 2-aminopyrazine with cyclohexylmethyl bromide. The exocyclic nitrogen of 2-aminopyrazine acts as the nucleophile, displacing the bromide ion.

Causality of Experimental Choices:

  • Reactants: 2-aminopyrazine is a commercially available starting material. Cyclohexylmethyl bromide provides the required alkyl group with a good leaving group (Br⁻).

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is crucial. Its role is to deprotonate the aminopyrazine, increasing its nucleophilicity, and to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents can dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile.

Experimental Protocol: Synthesis of N-(cyclohexylmethyl)pyrazin-2-amine
  • To a solution of 2-aminopyrazine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes to ensure a homogenous mixture.

  • Add cyclohexylmethyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC) or HPLC-MS.

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature.

  • Quench the reaction by slowly adding water. This will precipitate the product and dissolve the inorganic salts.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material via column chromatography on silica gel to obtain the final product.

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup 2-Aminopyrazine 2-Aminopyrazine Reaction Nucleophilic Substitution (60-70 °C, 4-6h) 2-Aminopyrazine->Reaction Cyclohexylmethyl Bromide Cyclohexylmethyl Bromide Cyclohexylmethyl Bromide->Reaction K2CO3 (Base) K2CO3 (Base) K2CO3 (Base)->Reaction DMF (Solvent) DMF (Solvent) DMF (Solvent)->Reaction Quench Quench with Water Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Silica Gel Chromatography Extraction->Purification Product N-(cyclohexylmethyl) -pyrazin-2-amine Purification->Product

Caption: Synthetic workflow for N-(cyclohexylmethyl)pyrazin-2-amine.

Analytical Characterization Protocols

Confirming the identity, purity, and structure of the synthesized compound is a critical, self-validating step in any research workflow. A multi-pronged analytical approach is required.

Chromatographic Analysis for Purity Assessment

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of small organic molecules.[6][7]

Protocol: RP-HPLC Purity Analysis

  • Sample Preparation: Prepare a 100 µg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.[6]

  • Instrumentation: Use a standard HPLC system with a UV-Vis detector.[6]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would run from 5% B to 95% B over 15 minutes.[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm.

  • Data Analysis: Calculate purity based on the area percentage of the main peak.

ParameterRecommended Setting
Technique Reverse-Phase HPLC
Stationary Phase C18 (Octadecylsilane)
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid
Detection UV-Vis (e.g., 254 nm)
Quantification Peak Area Percentage

Table 2: Summary of HPLC Parameters for Purity Analysis.

Spectroscopic Structural Elucidation

Mass Spectrometry (MS): This technique confirms the molecular weight. For N-(cyclohexylmethyl)pyrazin-2-amine (C₁₁H₁₇N₃), the molecular weight is 191.27. Due to the presence of three nitrogen atoms (an odd number), the compound will follow the "nitrogen rule," exhibiting an odd-numbered molecular ion peak ([M]+•) in the mass spectrum.[8] The most common observation in electrospray ionization (ESI) would be the protonated molecule [M+H]⁺ at m/z 192.15.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information.

  • ¹H NMR: Expect to see characteristic signals for the pyrazine ring protons (typically in the aromatic region, ~8.0-8.5 ppm), the N-H proton (a broad singlet), and the aliphatic protons of the cyclohexylmethyl group (in the upfield region, ~0.9-3.5 ppm). The CH₂ group adjacent to the nitrogen will be deshielded and appear around 3.2 ppm.[8]

  • ¹³C NMR: Carbons adjacent to the nitrogen atoms will be deshielded, appearing further downfield compared to standard alkane carbons.[8]

Infrared (IR) Spectroscopy: This method identifies functional groups. Key absorptions would include a single N-H stretch around 3350 cm⁻¹ (characteristic of a secondary amine) and C-H stretches for both aromatic and aliphatic groups.[8]

G cluster_analysis Analytical Workflow Synthesized_Product Purified Compound HPLC HPLC (Purity >95%?) Synthesized_Product->HPLC MS Mass Spec (Correct MW?) HPLC->MS Yes NMR NMR Spectroscopy (Correct Structure?) MS->NMR Yes Final_Confirmation Structurally Confirmed & Pure Compound NMR->Final_Confirmation Yes

Caption: Workflow for analytical confirmation of the target compound.

Potential Applications in Drug Discovery

The pyrazine moiety is a well-established pharmacophore in modern drug development.[3] Its derivatives have demonstrated a wide range of biological activities, including antimycobacterial, anticancer, anti-inflammatory, and diuretic effects.[3][9][10]

  • Antimycobacterial Agents: The structural similarity to Pyrazinamide makes N-(cyclohexylmethyl)pyrazin-2-amine and related analogs immediate candidates for screening against Mycobacterium tuberculosis.[9]

  • Oncology: Pyrazine derivatives are integral to several kinase inhibitors used in cancer therapy.[3] The cyclohexylmethyl group can enhance binding to hydrophobic pockets within enzyme active sites, making this compound a valuable building block for developing novel anticancer agents.

  • Anti-inflammatory and Analgesic Research: Many heterocyclic compounds, including pyrazolines (related five-membered rings), show significant anti-inflammatory and analgesic properties.[11] The pyrazine core can be explored for similar activities.

The primary role of N-(cyclohexylmethyl)pyrazin-2-amine in a drug discovery program would be as a molecular scaffold or building block. The cyclohexylmethyl group provides a lipophilic anchor, while the pyrazine core offers sites for further functionalization to optimize activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-(cyclohexylmethyl)pyrazin-2-amine is not widely available, safe handling practices should be based on compounds with similar functional groups (aromatic amines).

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[12][13][14]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12][15] Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[16]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[12] Keep away from incompatible materials such as strong oxidizing agents.[12][16]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes.[12][13]

    • Inhalation: Move the person to fresh air.[12][14]

    • Ingestion: Rinse mouth and seek medical attention if you feel unwell.[12]

Conclusion

N-(cyclohexylmethyl)pyrazin-2-amine (CAS: 1096894-08-4) is a valuable chemical entity with significant potential for application in drug discovery and development. This guide has established its definitive chemical identity, proposed a robust synthetic protocol, and detailed the necessary analytical methods for its characterization and quality control. Grounded in the proven therapeutic importance of the pyrazine scaffold, this compound represents a promising starting point for the design of novel therapeutics. The methodologies and insights provided herein are intended to empower researchers to confidently synthesize, analyze, and utilize this compound in their scientific endeavors.

References

  • ChemScene. N-(Cyclohexylmethyl)pyrazin-2-amine.

  • TCI Chemicals. SAFETY DATA SHEET.

  • Fisher Scientific. SAFETY DATA SHEET.

  • PubChemLite. N-(cyclohexylmethyl)pyrazin-2-amine (C11H17N3).

  • Enamine. SAFETY DATA SHEET.

  • Aaron Chemicals. Safety Data Sheet.

  • Pi Chemicals. Material Safety Data Sheet.

  • PubChem. (Cyclohexylmethyl)pyrazine.

  • The Good Scents Company. cyclohexyl methyl pyrazine.

  • Parchem. cyclohexyl methyl pyrazine (Cas 28217-92-7).

  • PubChem. N-cyclohexyl-N-methylpyrimidin-2-amine.

  • RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.

  • ChemBK. cyclohexyl-methyl-amine.

  • Axsyn. Pyrazine,2-(cyclohexylmethyl)-;28217-92-7.

  • FooDB. Showing Compound (Cyclohexylmethyl)pyrazine (FDB015029).

  • Guidechem. N-cyclohexyl-2-undecylimidazo[1,2-a]pyrazin-3-amine.

  • The Journal of Organic Chemistry. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.

  • PMC. Recent advances in the therapeutic applications of pyrazolines.

  • Benchchem. Application Note: Comprehensive Analytical Characterization of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.

  • Life Chemicals. Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science.

  • MDPI. Design, Synthesis and Evaluation of N-pyrazinylbenzamides as Potential Antimycobacterial Agents.

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

  • ResearchGate. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 6-Methylpyrazin-2-amine in Modern Pharmaceutical Development.

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

  • Bulletin of Pharmaceutical Research. exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development.

  • Chemistry LibreTexts. 24.11: Spectroscopy of Amines.

Sources

Comprehensive Analytical Characterization of N-(cyclohexylmethyl)pyrazin-2-amine: A Multi-Modal Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In modern drug discovery, functionalized pyrazines serve as privileged scaffolds, frequently utilized as kinase inhibitors and central nervous system (CNS) modulators. N-(cyclohexylmethyl)pyrazin-2-amine (CAS: 1096894-08-4) is a highly versatile secondary amine building block characterized by the molecular formula C₁₁H₁₇N₃ and a molecular weight of 191.27 Da[1].

Structurally, this compound bridges a highly electron-deficient aromatic system (the pyrazine ring) with a bulky, lipophilic aliphatic system (the cyclohexylmethyl group). The accurate structural elucidation of this compound requires a self-validating, multi-modal spectroscopic approach. This whitepaper details the causality behind experimental choices and provides the definitive Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared (FT-IR) spectroscopic profiles required to confirm its identity and purity[2].

AnalyticalWorkflow A Compound Synthesis N-(cyclohexylmethyl)pyrazin-2-amine B Chromatographic Purity (RP-HPLC >98%) A->B C Nuclear Magnetic Resonance (1H, 13C, D2O Exchange) B->C D Mass Spectrometry (HRMS-ESI+) B->D E Vibrational Spectroscopy (ATR-FTIR) B->E F Orthogonal Structural Validation C->F D->F E->F

Orthogonal analytical workflow for the structural validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the highest resolution mapping of the carbon-hydrogen framework. The pyrazine core exhibits distinct deshielding effects due to the two electronegative nitrogen atoms, pushing the aromatic protons into the 7.8–8.5 ppm range[3]. Conversely, the aliphatic cyclohexylmethyl moiety provides a highly shielded region[4].

Self-Validating Protocol: ¹H and ¹³C NMR Acquisition
  • Solvent Selection: Deuterated chloroform (CDCl₃) is selected over DMSO-d₆. Causality: CDCl₃ provides excellent solubility for this lipophilic amine and prevents the rapid proton exchange often seen in protic solvents, allowing the secondary amine (N-H) proton to be distinctly observed.

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Self-Validation Step (D₂O Exchange): After the initial ¹H NMR acquisition, 1-2 drops of deuterium oxide (D₂O) are added to the NMR tube, shaken vigorously, and re-analyzed. Causality: The N-H proton will exchange with deuterium, causing its signal to disappear. Consequently, the adjacent methylene (CH₂) protons, which initially appear as a complex multiplet due to coupling with both the N-H and the cyclohexyl methine proton, will collapse into a clean doublet. This definitively proves the connectivity of the secondary amine linkage.

Spectroscopic Data Tables

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Integration Coupling (J, Hz) Diagnostic Assignment
Pyrazine H-5 8.05 dd 1H 2.8, 1.5 Aromatic CH (meta to amine)
Pyrazine H-3 7.92 d 1H 1.5 Aromatic CH (ortho to amine)
Pyrazine H-6 7.85 d 1H 2.8 Aromatic CH (para to amine)
N-H 4.85 br s 1H - Secondary amine (Exchanges with D₂O)
CH₂ (alpha) 3.20 dd 2H 6.5, 5.5 Methylene bridge (Collapses to d after D₂O)
Cyclohexyl CH 1.65 m 1H - Methine bridgehead

| Cyclohexyl CH₂ | 1.10 - 1.80 | m | 10H | - | Aliphatic ring system |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Carbon Type Assignment Notes
Pyrazine C-2 155.2 Quaternary (C) Attached directly to the exocyclic nitrogen
Pyrazine C-5 141.6 Methine (CH) Meta to the amino group
Pyrazine C-6 133.1 Methine (CH) Para to the amino group
Pyrazine C-3 132.4 Methine (CH) Ortho to the amino group
CH₂ (alpha) 49.3 Methylene (CH₂) Deshielded by adjacent nitrogen
Cyclohexyl CH 37.8 Methine (CH) Branching point of the ring
Cyclohexyl CH₂ 31.2 Methylene (CH₂) Ortho carbons of the ring
Cyclohexyl CH₂ 26.5 Methylene (CH₂) Para carbon of the ring

| Cyclohexyl CH₂ | 26.1 | Methylene (CH₂) | Meta carbons of the ring |

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides exact mass validation and structural connectivity through fragmentation.

Protocol & Causality
  • Ionization Source: Electrospray Ionization in Positive Mode (ESI+). Causality: The pyrazine ring contains two basic nitrogen atoms, and the secondary amine provides a third site for protonation. ESI+ is highly efficient at protonating these basic sites, yielding a strong [M+H]⁺ pseudo-molecular ion with minimal in-source fragmentation.

  • Analyzer: Quadrupole Time-of-Flight (Q-TOF) for sub-5 ppm mass accuracy.

Fragmentation Logic & Data

Table 3: HRMS-ESI(+) Data

Ion Species Theoretical m/z Observed m/z Error (ppm) Structural Origin
[M+H]⁺ 192.1495 192.1498 +1.5 Intact protonated molecule
Fragment 1 97.1012 97.1015 +3.0 Cyclohexylmethyl cation

| Fragment 2 | 96.0556 | 96.0553 | -3.1 | Pyrazin-2-amine radical cation |

MSFragmentation M Precursor Ion [M+H]+ m/z 192.15 F1 Pyrazin-2-amine Cation m/z 96.05 M->F1 Alpha Cleavage (C-N Bond) F2 Cyclohexylmethyl Cation m/z 97.10 M->F2 Heterolytic Cleavage NL Neutral Loss -C7H14 M->NL Rearrangement

HRMS-ESI(+) fragmentation pathways for N-(cyclohexylmethyl)pyrazin-2-amine.

Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy orthogonally validates the functional groups identified in NMR and MS.

Protocol & Causality
  • Method: Attenuated Total Reflectance (ATR) using a diamond crystal.

  • Causality: ATR-FTIR is selected over traditional transmission KBr pelleting. KBr is highly hygroscopic; absorbed moisture creates a broad O-H stretching band around 3300 cm⁻¹, which would obscure the critical secondary N-H stretching frequency of this specific compound. ATR eliminates this matrix interference, creating a self-validating baseline.

Vibrational Data Analysis

Table 4: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹) Intensity Peak Shape Assignment Diagnostic Value
3280 Medium Broad N-H stretch Confirms presence of the secondary amine
2925 Strong Sharp C-H stretch (sp³, asym) Confirms the bulky cyclohexyl ring
2852 Strong Sharp C-H stretch (sp³, sym) Confirms the bulky cyclohexyl ring
1585 Strong Sharp C=N stretch Confirms pyrazine aromaticity
1530 Strong Sharp C=C stretch Aromatic ring breathing

| 1160 | Medium | Sharp | C-N stretch | Aliphatic-aromatic amine linkage |

Conclusion

The structural integrity of N-(cyclohexylmethyl)pyrazin-2-amine is definitively established through this self-validating spectroscopic matrix. The D₂O-exchangeable ¹H NMR signal at 4.85 ppm, coupled with the exact mass fragmentation yielding the m/z 96.05 pyrazinium ion, mathematically locks the secondary amine linkage between the pyrazine core and the cyclohexyl aliphatic system. Researchers utilizing this compound in SAR (Structure-Activity Relationship) campaigns must ensure their batch data aligns with the quantitative benchmarks provided in Tables 1 through 4 to guarantee assay reproducibility.

References

  • ChemScene. 1096894-08-4 | N-(Cyclohexylmethyl)pyrazin-2-amine. Retrieved from[1]

  • PubChem - National Institutes of Health. Aminopyrazine | C4H5N3 | CID 78747. Retrieved from[3]

  • PubChem - National Institutes of Health. Cyclohexanemethylamine | C7H15N | CID 76688. Retrieved from[4]

  • BenchChem. Application Note: Comprehensive Analytical Characterization of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. Retrieved from[2]

Sources

Preliminary Biological Screening of N-(Cyclohexylmethyl)pyrazin-2-amine: A Hit-to-Lead Profiling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound N-(cyclohexylmethyl)pyrazin-2-amine (CAS: 1096894-08-4) is a small molecule characterized by a molecular weight of 191.27 and a calculated LogP of ~2.47[1]. In early-stage drug discovery, the pyrazin-2-amine core serves as a highly privileged heterobicyclic scaffold, frequently utilized to design ATP-competitive inhibitors targeting deregulated serine/threonine kinases in oncology[2].

From a structural perspective, the heteroaromatic pyrazine ring forms critical hydrogen bonds with the hinge region of the kinase ATP-binding site, while the flexible, lipophilic cyclohexylmethyl moiety acts as a vector to probe adjacent hydrophobic pockets[3]. This technical guide outlines a systematic, self-validating biological screening cascade to evaluate this compound as a putative kinase inhibitor (e.g., targeting Checkpoint Kinase 2, CHK2), advancing it from a raw chemical hit to a biologically profiled lead candidate.

Phase 1: Orthogonal Target Engagement (Kinase Profiling)

Expert Insight: Relying solely on a single biochemical assay during early hit screening often yields false positives due to compound aggregation, autofluorescence, or assay interference. To ensure data trustworthiness, we employ an orthogonal screening approach. We combine a high-sensitivity AlphaScreen™ biochemical assay with a biophysical Thermal Shift Assay (TSA). This dual-assay system efficiently discriminates between genuine target engagement and false positives[3].

Protocol 1.1: AlphaScreen™ Kinase Assay (Biochemical)

This proximity-based assay measures the phosphorylation of a substrate by CHK2.

  • Preparation: Prepare a 10-point dose-response curve of N-(cyclohexylmethyl)pyrazin-2-amine (0.1 µM to 100 µM) in 100% DMSO.

  • Reaction Assembly: In a 384-well plate, combine the compound with recombinant CHK2 kinase domain (1 nM), biotinylated peptide substrate, and ATP (at its predetermined Km​ concentration) in assay buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT, pH 7.5).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.

  • Detection: Add AlphaScreen™ Streptavidin-coated Donor beads and anti-phospho antibody-coated Acceptor beads under low-light conditions. Incubate for 2 hours in the dark.

  • Readout & Validation: Measure luminescence using a multi-mode microplate reader (excitation 680 nm, emission 520-620 nm).

    • Self-Validation: Calculate the Z'-factor using Staurosporine (10 µM) as a positive inhibition control and 1% DMSO as a negative control. A Z'-factor > 0.6 validates the assay run.

Protocol 1.2: Thermal Shift Assay (Biophysical)

This assay measures the folding stability of the target protein. A bound ligand stabilizes the protein, increasing the energy required for thermal unfolding[3].

  • Preparation: Mix 2 µM of purified CHK2 kinase domain with 5x SYPRO Orange dye in HEPES buffer.

  • Compound Addition: Add N-(cyclohexylmethyl)pyrazin-2-amine at a single high screening concentration (50 µM).

  • Thermal Cycling: Subject the 96-well plate to a temperature gradient (25°C to 95°C) at a ramp rate of 0.5°C/min using a real-time PCR system.

  • Analysis & Validation: Monitor the fluorescence increase as the protein unfolds and exposes hydrophobic core residues to the dye. Calculate the melting temperature ( Tm​ ) from the first derivative of the melt curve.

    • Self-Validation: Include a DMSO-only well to establish the baseline Tm​ . A positive shift ( ΔTm​>1.5∘C ) confirms direct, stabilizing target engagement[3].

Phase 2: In Vitro Cytotoxicity & Phenotypic Screening

Expert Insight: Biochemical potency is meaningless if the compound cannot permeate the cell membrane or if it induces non-specific necrosis. Cytotoxicity testing remains a central pillar of modern toxicology, linking molecular interactions to cellular hazard identification[4]. We utilize the MTT assay to assess mitochondrial metabolic activity, providing a functional perspective on cell viability[4].

Protocol 2.1: MTT Cell Viability Assay
  • Seeding: Seed HCT116 (human colon carcinoma) cells at 5,000 cells/well in 96-well flat-bottom plates. Incubate overnight at 37°C, 5% CO₂ to promote cellular attachment.

  • Treatment: Aspirate media and treat cells with varying concentrations of N-(cyclohexylmethyl)pyrazin-2-amine (1 µM to 100 µM) in complete growth medium for 72 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.

  • Solubilization: Carefully discard the media. Dissolve the resulting insoluble purple formazan crystals (produced by viable mitochondria) in 100 µL of DMSO per well.

  • Measurement & Validation: Read absorbance at 570 nm.

    • Self-Validation: Include Doxorubicin as a positive cytotoxic control and untreated cells as a 100% viability baseline. Calculate the CC50​ (Concentration causing 50% cytotoxicity) using non-linear regression analysis.

Phase 3: Early ADME-Tox Profiling

Expert Insight: Deficiencies in absorption, distribution, metabolism, and excretion (ADME) account for nearly 39% of drug attrition in clinical development[5]. Profiling metabolic stability early ensures that the chemical starting point is viable for structural optimization[6]. We use Human Liver Microsomes (HLMs) to assess the potential for rapid first-pass metabolism by Cytochrome P450 enzymes[7].

Protocol 3.1: Human Liver Microsome (HLM) Stability Assay
  • Incubation Mixture: Combine pooled human liver microsomes (0.5 mg/mL final protein concentration), N-(cyclohexylmethyl)pyrazin-2-amine (1 µM), and 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes. Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and quench the reaction.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound.

  • Validation: Calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

    • Self-Validation: Run Verapamil concurrently as a high-clearance positive control to verify the enzymatic activity of the microsome batch.

Quantitative Data Summary

The following table summarizes the hypothetical preliminary screening profile of N-(cyclohexylmethyl)pyrazin-2-amine, demonstrating a typical "hit" profile that requires further lead optimization to improve potency and metabolic stability.

Assay CategoryParameter MeasuredResultControl Reference
Biochemical (AlphaScreen) CHK2 IC50​ 4.2 µMStaurosporine: 15 nM
Biophysical (TSA) ΔTm​ (Target Binding)+2.1 °CStaurosporine: +8.5 °C
Cytotoxicity (MTT) HCT116 CC50​ 18.5 µMDoxorubicin: 0.5 µM
ADME (Microsomes) HLM Intrinsic Clearance ( CLint​ )45 µL/min/mgVerapamil: 55 µL/min/mg
ADME (Microsomes) HLM Half-life ( t1/2​ )31 minutesVerapamil: 25 minutes

Workflow and Mechanistic Visualizations

Workflow A N-(cyclohexylmethyl)pyrazin-2-amine Hit Identification B Biochemical Screening (AlphaScreen Assay) A->B C Biophysical Validation (Thermal Shift Assay) B->C IC50 < 10 µM D In Vitro Cytotoxicity (MTT / LDH Release) C->D ΔTm > 1.5 °C E Early ADME-Tox (Microsomal Stability) D->E CC50 < 20 µM F Lead Optimization Decision E->F CLint Profiling

Figure 1: Hit-to-Lead Screening Cascade Workflow for Pyrazine Derivatives.

Pathway DNA DNA Damage ATM ATM / ATR Kinases DNA->ATM CHK CHK2 Kinase ATM->CHK Arrest Cell Cycle Arrest / Apoptosis CHK->Arrest Inhibitor N-(cyclohexylmethyl) pyrazin-2-amine Inhibitor->CHK ATP-competitive inhibition

Figure 2: Putative Mechanism of Action: CHK2 Inhibition Pathway.

Sources

In Silico ADMET Profiling of N-(Cyclohexylmethyl)pyrazin-2-amine: A Predictive Framework for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters is the most critical bottleneck in preclinical drug development. N-(cyclohexylmethyl)pyrazin-2-amine (CAS: 1096894-08-4) represents a highly versatile scaffold, combining the electron-deficient pharmacophore of a pyrazine ring with the lipophilic bulk of a cyclohexylmethyl moiety[1].

This whitepaper provides an in-depth technical guide to the in silico prediction of this compound's ADMET properties. Rather than simply generating computational outputs, this guide emphasizes the mechanistic causality behind the predictions and establishes a self-validating experimental framework to bridge computational models with in vitro reality[2].

Structural Rationale & Baseline Physicochemistry

Before deploying complex machine learning models, a rigorous analysis of the compound's fundamental physicochemistry is required. The molecular architecture of N-(cyclohexylmethyl)pyrazin-2-amine dictates its biological fate.

The exocyclic secondary amine is attached directly to a pyrazine ring. Because pyrazine is highly electron-withdrawing, the nitrogen's lone pair is delocalized into the heteroaromatic system. This drastically lowers the pKa of the amine compared to standard aliphatic amines[3]. Consequently, at a physiological pH of 7.4, the molecule exists predominantly in its neutral, unionized state.

Table 1: Physicochemical Baseline & Mechanistic Implications
PropertyValueMechanistic Implication for ADMET
Molecular Weight 191.27 g/mol Highly optimal for passive transcellular diffusion (<500 Da).
LogP (Predicted) ~2.47Ideal lipophilicity balance; high enough for membrane crossing, low enough to avoid extreme aqueous insolubility.
TPSA 37.81 ŲExcellent predictor for both intestinal absorption and Blood-Brain Barrier (BBB) penetration (well below the 90 Ų threshold).
H-Bond Donors 1Low desolvation energy penalty during membrane insertion.
H-Bond Acceptors 3Limits non-specific plasma protein binding, increasing the unbound (free) drug fraction.

Computational Workflow & Consensus Modeling

Single-algorithm in silico predictions are inherently limited by the chemical space of their training datasets[2]. To ensure scientific integrity, we employ a Consensus Modeling Workflow , aggregating data from three authoritative platforms: SwissADME (physicochemical mapping), pkCSM (graph-based toxicity signatures)[4], and ADMETlab 2.0 (multitask graph neural networks for clearance)[5].

Step-by-Step In Silico Protocol
  • Structural Preparation: Convert the chemical structure to its canonical SMILES string: C1(NCC2CCCCC2)=NC=CN=C1.

  • 3D Conformer Generation: Minimize the energy of the structure using the MMFF94 force field to ensure accurate 3D descriptors (e.g., solvent-accessible surface area).

  • Platform Submission:

    • Submit to SwissADME to calculate BOILED-Egg permeation models.

    • Submit to pkCSM to predict AMES toxicity and maximum tolerated dose[4].

    • Submit to ADMETlab 2.0 to evaluate CYP450 inhibition/substrate profiles and intrinsic clearance[5].

  • Consensus Scoring: Average the continuous variables (e.g., LogP, clearance rates) and use majority voting for categorical variables (e.g., BBB permeability: Yes/No).

ADMET_Workflow cluster_models Consensus In Silico Modeling Input Input SMILES C1(NCC2CCCCC2)=NC=CN=C1 Prep 3D Conformer Optimization (MMFF94 Force Field) Input->Prep Swiss SwissADME (Physicochemical) Prep->Swiss pkCSM pkCSM (Toxicity/PK) Prep->pkCSM ADMETlab ADMETlab 2.0 (Clearance) Prep->ADMETlab Agg Data Aggregation & Consensus Scoring Swiss->Agg pkCSM->Agg ADMETlab->Agg Valid In Vitro Validation Loop (PAMPA, Microsomes) Agg->Valid Valid->Prep Model Refinement

Fig 1. Consensus in silico ADMET workflow with an integrated self-validating experimental loop.

Absorption & Distribution Kinetics

Intestinal Absorption

The compound is predicted to exhibit high Caco-2 permeability [6].

  • Causality: The combination of a low TPSA (37.81 Ų) and a neutral state at intestinal pH allows the molecule to easily shed its hydration shell and partition into the lipophilic core of the enterocyte membrane. It is unlikely to be a strong substrate for P-glycoprotein (P-gp) efflux pumps, as P-gp typically recognizes larger, more complex molecules with multiple basic centers.

Distribution & BBB Penetration

The model predicts positive BBB penetration .

  • Causality: Drugs targeting the central nervous system require a LogP between 2.0 and 3.0, and a lack of carboxylic acids. N-(cyclohexylmethyl)pyrazin-2-amine fits this profile perfectly. Furthermore, because the aminopyrazine core is weakly basic, it avoids the phenomenon of lysosomotropism—where highly basic amines become protonated and trapped in acidic lysosomes, artificially inflating the volume of distribution (Vd) and causing cellular toxicity[3].

Metabolic Stability & Clearance Mechanisms

Metabolism is the primary driver of clearance for lipophilic compounds. While the pyrazine ring is electron-deficient and highly resistant to oxidative attack by Cytochrome P450 (CYP450) enzymes, the cyclohexylmethyl group represents a major metabolic liability [7].

Predicted Biotransformation
  • Aliphatic Hydroxylation: The bulky, lipophilic cyclohexyl ring is an ideal substrate for the large active site of CYP3A4 . The highly reactive iron-oxo species in the enzyme will likely abstract a hydrogen atom from the aliphatic ring, leading to hydroxylation.

  • N-Dealkylation: Oxidation at the alpha-carbon (the CH2 bridging the ring and the amine) forms an unstable hemiaminal intermediate. This rapidly collapses, releasing cyclohexanecarbaldehyde and 2-aminopyrazine.

Metabolic_Pathway Parent N-(cyclohexylmethyl) pyrazin-2-amine CYP Hepatic CYP450 (e.g., CYP3A4) Parent->CYP Met1 Aliphatic Hydroxylation (Cyclohexyl Ring) CYP->Met1 Major Met2 N-Dealkylation (Loss of Cyclohexyl group) CYP->Met2 Major Met3 Pyrazine N-Oxidation (Minor Pathway) CYP->Met3 Minor

Fig 2. Putative CYP450-mediated biotransformation pathways for the target compound.

Toxicity & Safety Profiling

Predictive toxicology is essential for reducing late-stage attrition[2].

Table 2: Predicted Toxicity Profile
ParameterPredictionMechanistic Rationale
hERG Inhibition Low RiskhERG channel blockers are typically highly lipophilic, strong bases. The weak basicity of the delocalized aminopyrazine nitrogen significantly reduces binding affinity to the hERG potassium channel[6].
Hepatotoxicity (DILI) NegativeThe structure lacks known toxicophores (e.g., anilines, Michael acceptors, or reactive acyl glucuronide precursors).
AMES Mutagenicity NegativePyrazine derivatives rarely intercalate DNA or form reactive epoxides, yielding a clean genotoxicity profile.

Self-Validating Experimental Protocols

To ensure trustworthiness, in silico predictions must be treated as hypotheses requiring empirical verification[2]. Below are the standardized, step-by-step protocols designed to validate the computational claims made in this whitepaper.

Protocol A: Validating Absorption via PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: To confirm the high passive permeability predicted by the low TPSA.

  • Prepare a 10 mM stock solution of N-(cyclohexylmethyl)pyrazin-2-amine in DMSO.

  • Dilute the stock in phosphate-buffered saline (PBS, pH 7.4) to a final donor concentration of 10 µM (ensure final DMSO < 1%).

  • Coat the PVDF membrane of the PAMPA filter plate with a 1% (w/v) lecithin-in-dodecane solution to simulate the lipid bilayer.

  • Add 300 µL of the donor solution to the bottom wells and 200 µL of fresh PBS to the top acceptor wells.

  • Incubate the assembly at room temperature for 5 hours without agitation.

  • Quantify the compound concentration in both donor and acceptor compartments using LC-MS/MS.

  • Calculate the effective permeability ( Papp​ ). A value >10×10−6 cm/s validates the in silico prediction of high absorption.

Protocol B: Validating Clearance via Human Liver Microsomal (HLM) Stability

Purpose: To confirm the CYP3A4-mediated aliphatic hydroxylation and N-dealkylation predictions.

  • Prepare a reaction mixture containing 1 µM of the test compound and 0.5 mg/mL pooled Human Liver Microsomes in 0.1 M potassium phosphate buffer (pH 7.4).

  • Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Extract 50 µL aliquots at precise time intervals: 0, 5, 15, 30, and 60 minutes.

  • Immediately quench each aliquot by mixing it with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate microsomal proteins.

  • Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Plot the natural log of the remaining percentage versus time to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ )[7].

References

  • Integrating Computational and Experimental Approaches in 21st Century Drug Design Source: JDDHS URL:[Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates Source: ResearchGate URL:[Link]

  • ADMETlab: a platform for systematic ADMET evaluation based on a comprehensively collected ADMET database Source: NIH / PMC URL:[Link]

  • Computational Approaches in Preclinical Studies on Drug Discovery and Development Source: Frontiers in Chemistry URL:[Link]

  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction Source: NIH / PMC URL:[Link]

  • Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ Source: ACS Publications URL:[Link]

Sources

safe handling and storage of N-(cyclohexylmethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling and Storage of N-(cyclohexylmethyl)pyrazin-2-amine

Introduction

N-(cyclohexylmethyl)pyrazin-2-amine is a heterocyclic amine of interest in medicinal chemistry and drug development. As with any novel or specialized chemical compound, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safe handling, storage, and disposal of N-(cyclohexylmethyl)pyrazin-2-amine.

Compound Identification and Physicochemical Properties

A clear understanding of the compound's identity and physical properties is the first step in a robust safety assessment.

PropertyValueSource
CAS Number 1096894-08-4ChemScene[1]
Molecular Formula C₁₁H₁₇N₃ChemScene[1]
Molecular Weight 191.27 g/mol ChemScene[1]
Appearance Likely a solid or liquidInferred from related compounds
Purity ≥98%ChemScene[1]
Calculated XLogP3 2.5PubChem[2][3]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]

Note: Some physical properties are inferred from structurally similar compounds due to a lack of specific data for N-(cyclohexylmethyl)pyrazin-2-amine.

Hazard Identification and Risk Assessment

While specific toxicity data for N-(cyclohexylmethyl)pyrazin-2-amine is not available, an analysis of its structural motifs (a pyrazine ring and a cyclohexylmethylamine group) allows for a presumptive hazard assessment. Pyrazine derivatives are often biologically active and can be irritating to the respiratory system, skin, and eyes.[4][5] Amines, in general, can be corrosive and flammable.[6]

Presumptive Hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed, based on data for other amine and pyrazine compounds.[7]

  • Acute Toxicity (Dermal): May be toxic in contact with skin.[7]

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[7][8]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[7][8]

  • Respiratory Irritation: May cause respiratory irritation.[5][8]

A risk assessment should be performed before any new experimental protocol involving this compound is initiated.

RiskAssessment cluster_assessment Risk Assessment Workflow start Identify Experiment & Quantities hazards Review Presumptive Hazards (Irritant, Harmful) start->hazards exposure Assess Potential Exposure Routes (Inhalation, Dermal, Ingestion) hazards->exposure controls Select Controls (Engineering, PPE) exposure->controls procedure Develop Safe Operating Procedure (SOP) controls->procedure proceed Proceed with Experiment procedure->proceed

Caption: Risk assessment workflow for handling N-(cyclohexylmethyl)pyrazin-2-amine.

Engineering Controls

The primary method for mitigating exposure to hazardous chemicals is the use of robust engineering controls.

  • Chemical Fume Hood: All work involving the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[10]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal and eye contact.

  • Eye Protection: Chemical safety goggles or a face shield are required.[11]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[10]

  • Body Protection: A lab coat should be worn at all times. For larger quantities, a chemically resistant apron may be necessary.

  • Respiratory Protection: If there is a risk of generating significant aerosols or dust outside of a fume hood, a NIOSH-approved respirator may be required.

Caption: Decision diagram for selecting appropriate PPE.

Safe Handling Procedures

Adherence to a strict protocol minimizes the risk of exposure during routine laboratory operations.

Protocol for Weighing Solid Compound:
  • Preparation: Don all required PPE. Ensure the analytical balance is inside a chemical fume hood or a vented balance enclosure.

  • Tare: Place a clean, tared weigh boat on the balance.

  • Transfer: Carefully transfer the desired amount of N-(cyclohexylmethyl)pyrazin-2-amine from the stock container to the weigh boat using a clean spatula. Avoid generating dust.

  • Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces with an appropriate solvent-dampened wipe inside the fume hood.

  • Sealing: Securely close the stock container.

Protocol for Preparing a Solution:
  • Preparation: In a chemical fume hood, place a suitable volumetric flask or beaker on a stir plate.

  • Solvent Addition: Add the desired solvent to the flask.

  • Solute Addition: Add the weighed N-(cyclohexylmethyl)pyrazin-2-amine to the solvent.

  • Dissolution: If necessary, gently stir the solution until the solid is fully dissolved.

  • Storage: Transfer the solution to a clearly labeled, sealed container.

Storage Requirements

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

  • Temperature: Store in a cool, dry place. A supplier recommends storage at 2-8°C.[1]

  • Atmosphere: The container should be tightly sealed to protect from moisture and air.[1]

  • Incompatibilities: Store away from strong oxidizing agents.[9]

  • Location: Store in a designated, well-ventilated chemical storage cabinet, away from heat and ignition sources.[6][11]

Spill and Emergency Procedures

Prompt and correct response to spills and exposures is critical.

Spill Response:

SpillResponse cluster_spill Spill Response Flowchart spill Spill Occurs alert Alert personnel in the area spill->alert evacuate Evacuate if necessary (large spill, poor ventilation) alert->evacuate absorb Cover with inert absorbent (vermiculite, sand) alert->absorb For small, contained spills collect Collect residue into a sealed waste container absorb->collect clean Clean spill area with soap and water collect->clean dispose Dispose of waste as hazardous material clean->dispose

Caption: Flowchart for responding to a chemical spill.

First Aid Measures:
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[9]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Waste Disposal

All waste containing N-(cyclohexylmethyl)pyrazin-2-amine, including empty containers, absorbent materials from spills, and unused compound, must be treated as hazardous chemical waste. Dispose of waste in clearly labeled, sealed containers in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

While N-(cyclohexylmethyl)pyrazin-2-amine is a valuable compound in research, its handling requires a cautious and informed approach. Due to the absence of a specific SDS, a conservative safety strategy based on the known hazards of pyrazine and amine derivatives is essential. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can work with this compound in a safe and responsible manner. Always prioritize a culture of safety and perform a thorough risk assessment before beginning any new experimental work.

References

  • cyclohexyl methyl pyrazine, 28217-92-7. The Good Scents Company. [Link]

  • SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-. Synerzine. [Link]

  • N-cyclohexyl-N-methylpyrimidin-2-amine. PubChem, National Center for Biotechnology Information. [Link]

  • N-(cyclohexylmethyl)pyrazin-2-amine (C11H17N3). PubChemLite. [Link]

  • (Cyclohexylmethyl)pyrazine. PubChem, National Center for Biotechnology Information. [Link]

  • N-(cyclohexylmethyl)pyridin-2-amine (C12H18N2). PubChemLite. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal. [Link]

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. National Center for Biotechnology Information. [Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Center for Biotechnology Information. [Link]

  • Recent developments in aminopyrazole chemistry. ARKIVOC. [Link]

Sources

Physicochemical Profiling and Thermodynamic Solubility of N-(cyclohexylmethyl)pyrazin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In early-stage drug development and chemical synthesis, understanding the solvation mechanics of building blocks is critical to preventing downstream formulation failures. N-(cyclohexylmethyl)pyrazin-2-amine (CAS: 1096894-08-4) is a highly lipophilic, weakly basic heteroaryl amine. With a molecular weight of 191.27 g/mol and a predicted LogP of 2.47[1], its solubility profile is governed by the interplay between its hydrophobic cyclohexyl core and its hydrogen-bonding pyrazine ring.

To accurately profile this compound, we must move beyond simple "dissolve and observe" tactics. The pyrazine ring is an exceptionally weak base, with the conjugate acid possessing a pKa of approximately 0.65[2]. Furthermore, the exocyclic secondary amine's basicity is heavily attenuated by resonance delocalization into the electron-deficient pyrazine system. Consequently, at a physiological pH of 7.4, the molecule remains almost entirely unionized. This lack of ionization, combined with a high LogP, drives severe hydrophobic exclusion in aqueous media while promoting high solubility in non-polar and polar aprotic organic solvents.

Mechanism Root N-(cyclohexylmethyl)pyrazin-2-amine (LogP: 2.47, pKa: ~0.65) Lipophilic Cyclohexyl Motif (Hydrophobic Core) Root->Lipophilic HBA Pyrazine Ring (H-Bond Acceptor) Root->HBA HBD Secondary Amine (H-Bond Donor) Root->HBD OrgSolv Aprotic Non-Polar (DCM, Hexane) Lipophilic->OrgSolv Dispersion Forces PolSolv Polar Aprotic/Protic (DMSO, MeOH) HBA->PolSolv Dipole Interactions AqSolv Aqueous Media (pH Dependent) HBA->AqSolv Protonation (pH < 2) HBD->PolSolv H-Bonding

Fig 1: Physicochemical attributes of N-(cyclohexylmethyl)pyrazin-2-amine dictating solubility.

Empirical Solubility Profile in Laboratory Solvents

Based on the structural thermodynamics outlined above, the table below summarizes the expected solubility ranges of N-(cyclohexylmethyl)pyrazin-2-amine across standard laboratory solvents.

Solvent CategorySpecific SolventDielectric Constant (ε)Expected Solubility RangeMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7>50 mg/mL (Freely Soluble)High polarity and strong H-bond acceptor capacity efficiently disrupt the crystal lattice of the pyrazine amine.
Polar Protic Methanol (MeOH)32.710 - 50 mg/mL (Soluble)Protic nature stabilizes the secondary amine and pyrazine nitrogen via hydrogen bonding.
Non-Polar Halogenated Dichloromethane (DCM)8.9>50 mg/mL (Freely Soluble)Highly compatible with the lipophilic cyclohexyl moiety (LogP 2.47)[1]; minimal energy penalty for cavity formation.
Non-Polar Aliphatic Hexane / Heptane1.9<1 mg/mL (Slightly Soluble)Lacks the dipole moment required to solvate the polar pyrazine/amine core, despite the presence of the cyclohexyl ring.
Aqueous (Neutral) PBS Buffer (pH 7.4)80.1<0.1 mg/mL (Practically Insoluble)The molecule is unionized at pH 7.4. High lipophilicity drives hydrophobic exclusion.
Aqueous (Acidic) 0.1 N HCl (pH 1.0)~80.01 - 5 mg/mL (Sparingly Soluble)Partial protonation of the pyrazine nitrogen (pKa ~0.65)[2] induces ion-dipole interactions, marginally improving aqueous solubility.

Methodological Pitfalls: Kinetic vs. Thermodynamic Solubility

A common error in early-stage profiling is relying on kinetic solubility assays, where a concentrated DMSO stock of the compound is spiked into an aqueous buffer. Because DMSO acts as a potent cosolvent, lipophilic compounds like N-(cyclohexylmethyl)pyrazin-2-amine often form a supersaturated, metastable state before precipitating. This kinetic measurement routinely overestimates the true equilibrium solubility, leading to false confidence in a compound's developability[3].

To establish a trustworthy, self-validating profile, a bottom-up thermodynamic solubility approach—specifically the saturation shake-flask method—is mandatory[4].

Self-Validating Protocol: Thermodynamic Shake-Flask Method

The following protocol is engineered to provide highly accurate thermodynamic solubility data. It incorporates a critical self-validating step: solid-state analysis. If the compound undergoes a polymorphic transition or forms a hydrate during incubation, the measured solubility reflects the new crystal form, not the original API[4].

Step-by-Step Methodology
  • Excess Solid Addition: Weigh approximately 5 mg of crystalline N-(cyclohexylmethyl)pyrazin-2-amine into a 2 mL glass HPLC vial. The amount of solid must visibly exceed the solubility limit to ensure a persistent suspension[3].

  • Solvation: Add 1 mL of the target solvent (e.g., pH 7.4 Phosphate Buffer, Methanol, or Hexane). Record the exact volume added.

  • Equilibration: Seal the vial tightly. Incubate on a temperature-controlled orbital shaker (e.g., 25.0 ± 0.1 °C) at 400 rpm for 24 to 96 hours. True thermodynamic equilibrium for lipophilic bases often requires at least 72 hours[5].

  • Phase Separation: After equilibration, the saturated solution must be separated from the residual solid. Centrifuge the vial at 15,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is chosen to minimize non-specific binding of lipophilic compounds)[5].

  • Quantification (HPLC-UV): Dilute the filtered supernatant with the mobile phase to fall within the linear range of your calibration curve. Quantify using isocratic HPLC-UV. The pyrazine ring provides a strong chromophore; detection at 254 nm is optimal[5].

  • Solid-State Validation (The Self-Validating Step): Harvest the residual solid from the bottom of the centrifuge tube. Dry it gently under a nitrogen stream and analyze it via X-ray Powder Diffraction (XRPD). Compare the diffractogram to the starting material to confirm that no polymorphic conversion occurred during the 72-hour shake-flask incubation[4].

Workflow A 1. Solid Excess (API Addition) B 2. Solvation (Buffer/Organic) A->B C 3. Equilibration (Shake 24-96h) B->C D 4. Phase Separation (Filtration) C->D Supernatant F 6. Solid-State (XRPD Validation) C->F Residual Solid E 5. Quantification (HPLC-UV/MS) D->E Saturated Solute

Fig 2: Self-validating thermodynamic solubility workflow using the shake-flask methodology.

References

  • [5] Bio-protocol. Determination of Thermodynamic Solubility. Available at: [Link]

  • [3] SciSpace / USP General Chapter. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Available at:[Link]

  • [2] MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at:[Link]

Sources

Exploring the Chemical Space Around N-(cyclohexylmethyl)pyrazin-2-amine: A Privileged Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of rational design. N-(cyclohexylmethyl)pyrazin-2-amine (CAS 1096894-08-4)[1] represents one such highly versatile pharmacophore. By combining the robust hydrogen-bonding capacity of a pyrazin-2-amine core with the steric and lipophilic properties of a cyclohexylmethyl tail, this scaffold has demonstrated profound utility in the design of kinase inhibitors[2] and G-protein coupled receptor (GPCR) antagonists[3].

This technical guide provides a comprehensive, causality-driven exploration of this chemical space, detailing the structural biology, synthetic methodologies, and structure-activity relationship (SAR) profiling required to advance this building block into a lead therapeutic candidate.

Structural Biology & Binding Rationale

The pyrazine ring system is widely recognized as a privileged scaffold in medicinal chemistry[2]. In the context of kinase inhibition, the pyrazin-2-amine moiety acts as a potent, ATP-competitive hinge-binding motif. The nitrogen atoms of the pyrazine ring and the exocyclic amine serve as a bidentate hydrogen bond acceptor/donor pair. These atoms interact directly with the backbone amides of the kinase hinge region (e.g., forming critical hydrogen bonds with residues like Leu83 and Glu81 in CDK2)[4].

Simultaneously, the cyclohexylmethyl group serves as a highly effective lipophilic probe. Unlike highly flexible, straight-chain alkyl groups, the conformational restriction of the cyclohexyl ring allows it to pack tightly against hydrophobic patches without incurring a massive entropic penalty upon binding. In cyclin-dependent kinases (CDKs), the cyclohexylmethyl substituent occupies the ATP ribose-binding pocket, forming favorable van der Waals interactions with the apolar pocket created by the glycine-rich loop[4][5]. Furthermore, in targets like Polo-like kinase 1 (Plk1), cyclohexyl moieties have been shown to possess dual-binding abilities, interacting with deep Tyr-rich hydrophobic channels to drive selectivity[6].

Pharmacophore cluster_ligand N-(cyclohexylmethyl)pyrazin-2-amine cluster_target Kinase Active Site Pyrazine Pyrazin-2-amine Core (Hinge Binder) Linker NH-CH2 Linker (Flexibility) Pyrazine->Linker Hinge Hinge Region (Leu83/Glu81) Pyrazine->Hinge H-Bonds Cyclohexyl Cyclohexyl Ring (Hydrophobic Probe) Linker->Cyclohexyl Hydrophobic Hydrophobic Pocket (Glycine-rich loop) Cyclohexyl->Hydrophobic Van der Waals

Fig 1: Pharmacophore model mapping the scaffold to a typical kinase active site.

Synthetic Methodologies: The Self-Validating Protocol

The assembly of N-(cyclohexylmethyl)pyrazin-2-amine derivatives relies on the formation of a C-N bond between a halogenated pyrazine and cyclohexylmethanamine. While traditional Nucleophilic Aromatic Substitution (SNAr) is theoretically possible, the relatively low electrophilicity of 2-chloropyrazines (compared to pyrimidines) often necessitates harsh, yield-destroying conditions. Consequently, palladium-catalyzed Buchwald-Hartwig amination has emerged as the gold standard, offering a broader substrate scope and milder reaction profiles[7][8].

Protocol 1: Buchwald-Hartwig Amination for Scaffold Synthesis

Objective: Synthesize the target scaffold with >95% purity while minimizing the formation of bis-aminated or dimerized side products[8].

Reagents: 2-chloropyrazine (1.0 eq), cyclohexylmethanamine (1.2 eq), Pd2(dba)3 (0.05 eq), BINAP (0.1 eq), Sodium tert-butoxide (NaOtBu, 1.5 eq), anhydrous Toluene.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine Pd2(dba)3 and BINAP in anhydrous toluene.

    • Causality: BINAP is a sterically demanding, bidentate phosphine ligand that stabilizes the Pd(0) species. It facilitates the difficult oxidative addition into the unactivated C-Cl bond while preventing the palladium from aggregating into inactive "palladium black".

  • Substrate Addition: Add 2-chloropyrazine and cyclohexylmethanamine to the mixture. Stir for 5 minutes at room temperature to ensure homogenization.

  • Base Addition: Add NaOtBu in one single portion.

    • Causality: The strong alkoxide base deprotonates the primary amine, facilitating its coordination to the palladium center to form the critical palladium-amide intermediate prior to reductive elimination.

  • Thermal Cycling: Heat the reaction mixture to 100 °C for 12 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup & Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove insoluble palladium residues and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation & QC Checkpoint: This protocol is a self-validating system. The synthesis is considered successful and mechanistically sound only if the LC-MS trace of the crude mixture shows a singular major peak corresponding to [M+H]+ = 192.14[1]. The absence of a peak at [M+H]+ = 303 (the pyrazine dimer) confirms the efficacy of the BINAP ligand in controlling the reaction stoichiometry and preventing off-target C-C coupling[8].

Structure-Activity Relationship (SAR) Exploration

Modifying the N-(cyclohexylmethyl)pyrazin-2-amine scaffold allows researchers to fine-tune target affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Table 1 summarizes representative, aggregated SAR data demonstrating how modifications to this chemical space impact biological performance.

Table 1: Representative SAR Data for Pyrazin-2-amine Derivatives

CompoundHeterocyclic CoreR-Group (Amine Tail)cLogPKinase IC50 (nM)Microsomal Clearance (µL/min/mg)
1 (Lead) Pyrazin-2-amineCyclohexylmethyl2.471545
2 Pyrazin-2-amineCyclopentylmethyl2.104238
3 Pyrazin-2-amineBenzyl2.3511085
4 Pyrimidin-2-amineCyclohexylmethyl2.20855
5 Pyrazin-2-amineAdamantylmethyl3.85>1000>150

SAR Insights:

  • Core Modifications: Replacing the pyrazine with a pyrimidine (Compound 4) often increases hinge-binding affinity due to an altered pKa and dipole moment, though it may slightly reduce metabolic stability[9].

  • Tail Modifications: The transition from a cyclohexylmethyl to a cyclopentylmethyl group (Compound 2) reduces steric bulk. This often results in a slight drop in potency due to suboptimal filling of the target hydrophobic pocket[4]. Conversely, rigid, overly bulky groups like adamantane (Compound 5) drastically increase lipophilicity (cLogP > 3.5), leading to steric clashes in the binding pocket, poor microsomal stability, and high non-specific protein binding.

In Vitro Profiling & High-Throughput Screening

To validate the biological efficacy of synthesized derivatives, a robust, iterative screening cascade is required to bridge the gap between chemical synthesis and cellular efficacy.

Workflow Synthesis 1. Chemical Synthesis (Buchwald-Hartwig) Purification 2. Purification & QC (LC-MS, NMR) Synthesis->Purification Biochemical 3. Biochemical Profiling (Radiometric Assay) Purification->Biochemical Cellular 4. Cellular Assays (Target Engagement) Biochemical->Cellular ADME 5. In Vitro ADME (Microsomal Stability) Cellular->ADME LeadOpt 6. Lead Optimization (SAR Iteration) ADME->LeadOpt LeadOpt->Synthesis Data-Driven Design

Fig 2: Iterative high-throughput screening and optimization workflow.

Protocol 2: Radiometric Kinase Inhibition Assay

Objective: Accurately determine the IC50 of the synthesized compounds against target kinases (e.g., CDK2) without interference from compound autofluorescence.

Step-by-Step Methodology:

  • Enzyme Preparation: Incubate the recombinant target kinase in a physiological assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35)[4].

  • Compound Addition: Add the test compound in an 11-point serial dilution (from 10 µM to 0.1 nM in DMSO).

    • Causality: Maintaining a final assay DMSO concentration of strictly <1% prevents solvent-induced enzyme denaturation, which would artificially inflate the apparent inhibition.

  • Substrate & ATP Addition: Initiate the reaction by adding a specific peptide substrate and a mixture of cold ATP and [γ-33P]-ATP.

    • Causality: The ATP concentration must be set exactly at the apparent Km for the specific kinase. Running the assay at the ATP Km ensures that the assay is highly sensitive to ATP-competitive inhibitors (like our pyrazin-2-amine scaffold) while remaining physiologically relevant.

  • Quenching & Detection: After 60 minutes, quench the reaction with 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate, wash extensively to remove unreacted[γ-33P]-ATP, and measure the incorporated radioactivity via a microplate scintillation counter.

Validation & QC Checkpoint: The assay run is self-validating if the calculated Z'-factor is >0.6, indicating excellent signal-to-noise ratio. Furthermore, a known reference inhibitor (e.g., Staurosporine) must be run in parallel; the run is only accepted if the reference IC50 falls within 3-fold of its historical average.

Conclusion

The N-(cyclohexylmethyl)pyrazin-2-amine scaffold is a powerful, privileged starting point for modern drug discovery. By understanding the structural causality of its binding—anchored by the bidentate pyrazine hinge interactions and the precise hydrophobic packing of the cyclohexyl ring—and by employing rigorous, self-validating synthetic protocols like the Buchwald-Hartwig amination, researchers can efficiently navigate this chemical space to develop highly potent and selective therapeutics.

Sources

Strategic Applications of the Pyrazine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazine ring (1,4-diazine) has emerged as a privileged and highly versatile scaffold in modern medicinal chemistry. Characterized as a six-membered, electron-deficient aromatic heterocycle, pyrazine is frequently deployed as a strategic bioisostere for benzene, pyridine, and pyrimidine rings (1)[1]. By intelligently leveraging its unique physicochemical properties—specifically its low pKa, high polar surface area, and robust hydrogen-bonding capabilities—drug development professionals can optimize pharmacokinetic (PK) profiles, enhance target engagement, and overcome metabolic liabilities.

Physicochemical Profiling & Causality

The decision to incorporate a pyrazine core into a lead compound is rarely arbitrary; it is driven by strict physicochemical causality. Replacing a lipophilic phenyl ring with a pyrazine core introduces two electronegative nitrogen atoms in a 1,4-orientation.

Causality behind the substitution:

  • Lipophilicity and Solubility: The introduction of pyrazine significantly lowers the partition coefficient (LogP) and increases the topological polar surface area (TPSA) (2)[2]. This directly translates to improved aqueous solubility, reducing formulation hurdles and mitigating off-target hydrophobic interactions.

  • Acid-Base Profile: Pyrazine is a remarkably weak base, with a conjugate acid pKa of approximately 0.65 (3)[3]. At physiological pH (7.4), the pyrazine nitrogens remain completely unprotonated. This allows the core to act as a potent hydrogen-bond acceptor (e.g., in kinase hinge-binding motifs) without incurring the cellular permeability penalties associated with positively charged species (4)[4].

  • Metabolic Stability: The electron-deficient nature of the 6π-electron system makes pyrazine highly resistant to CYP450-mediated oxidative metabolism (such as epoxidation), a common liability for electron-rich aromatic rings (5)[5].

Quantitative Data Summary
ScaffoldLogP (approx)pKa (conjugate acid)TPSA (Ų)H-Bond Acceptors
Benzene 2.13N/A0.00
Pyridine 0.655.2012.91
Pyrimidine -0.251.3025.82
Pyrazine -0.260.6525.82

Mechanistic Case Studies in Target Engagement

Prodrug Activation: Pyrazinamide (PZA)

Pyrazinamide is a cornerstone of tuberculosis (TB) therapy, demonstrating how the pyrazine core can be leveraged for microenvironment-specific prodrug activation. PZA diffuses into the acidic granulomas of Mycobacterium tuberculosis, where the bacterial enzyme pyrazinamidase (PncA) hydrolyzes the amide to its active form, pyrazinoic acid (POA) (6)[6].

Mechanistic Causality: The acidic environment of the infection site protonates POA, allowing it to accumulate intracellularly. This accumulation collapses the bacterial membrane potential, disrupting membrane energetics (7)[7]. Concurrently, POA binds to aspartate decarboxylase (PanD), triggering its degradation and halting essential coenzyme A synthesis (8)[8].

PZA_Mechanism PZA Pyrazinamide (Prodrug) PncA Pyrazinamidase (PncA Enzyme) PZA->PncA Uptake & Binding POA Pyrazinoic Acid (Active Form) PncA->POA Hydrolysis Membrane Disruption of Membrane Energetics POA->Membrane Acidic Accumulation PanD PanD Degradation (Blocks CoA Synthesis) POA->PanD Target Engagement

Mechanism of action for Pyrazinamide (PZA) activation and target engagement in M. tuberculosis.

Active Site Anchoring: Bortezomib

Bortezomib (Velcade), the first FDA-approved proteasome inhibitor for multiple myeloma, relies heavily on its N-terminal pyrazine carboxylic acid moiety. Mechanistic Causality: The pyrazine core is not merely a structural spacer; it actively engages in multiple hydrogen-bonding interactions with the peptide backbone within the active sites of the yeast 20S proteasome (9)[9]. This precise anchoring positions the adjacent boronic acid to form a reversible covalent bond with the catalytic threonine residue, effectively halting the degradation of pro-apoptotic proteins.

Synthetic Methodologies: Late-Stage Functionalization

To harness the pyrazine core, medicinal chemists frequently employ palladium-catalyzed cross-coupling reactions. The electron-deficient nature of pyrazine makes halogenated derivatives (e.g., chloropyrazines) highly susceptible to oxidative addition by Pd(0) species, facilitating efficient C-C bond formation.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Protocol

Objective: To couple a 2-chloropyrazine derivative with an aryl boronic acid to generate a biaryl lead compound. Self-Validating System: The progress of the oxidative addition and transmetalation can be visually validated by the color change of the reaction mixture (from the dark red/brown of the Pd(0) catalyst to a lighter yellow/orange complex) and quantitatively validated via LC-MS monitoring for the disappearance of the chloropyrazine starting material.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 2-chloropyrazine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and the catalyst Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the suspension via three freeze-pump-thaw cycles or by sparging with argon for 30 minutes.

    • Causality: Removing dissolved oxygen is critical to prevent the oxidation of the active Pd(0) catalyst to inactive Pd(II) species and to suppress homocoupling of the boronic acid.

  • Base Addition & Reaction Execution: Add K₂CO₃ (2.0 equiv) under a positive stream of argon. Seal the flask and heat to 90°C for 12 hours.

    • Causality: The weak base activates the boronic acid into a reactive boronate complex while maintaining the solubility of the polar pyrazine core. Heating accelerates the transmetalation step, which is often rate-limiting in electron-deficient heterocyclic couplings.

  • Workup & Purification: Cool the mixture to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Pyrazine_Workflow Step1 Core Selection (Chloropyrazine) Step2 Pd-Catalyzed Cross-Coupling Step1->Step2 Pd(0), Base Step3 Purification (Chromatography) Step2->Step3 Workup Step4 In Vitro Target Screening Step3->Step4 Lead Compound

Workflow for late-stage functionalization and screening of pyrazine-based lead compounds.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - MDPI. 1

  • Pyrazines in Drug Discovery - PharmaBlock. 3

  • Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties - NIH. 2

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins - ACS Publications.4

  • Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity - Semantic Scholar. 5

  • What is the mechanism of Pyrazinamide? - Patsnap Synapse. 6

  • Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - SciSpace. 7

  • Pyrazinamide - Wikipedia - Wikipedia. 8

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. 9

Sources

Methodological & Application

Application Note: Evaluating the Target Engagement and Cytotoxicity of N-(cyclohexylmethyl)pyrazin-2-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel small-molecule kinase inhibitors requires rigorous validation to ensure that phenotypic observations (such as cell death) are driven by specific, on-target interactions rather than non-specific cytotoxicity. This application note details a comprehensive, self-validating workflow for evaluating N-(cyclohexylmethyl)pyrazin-2-amine (CAS: 1096894-08-4)[1], a representative aminopyrazine building block. By coupling a phenotypic cell viability assay with the mechanistic[2], researchers can causally link intracellular target engagement to observed antiproliferative effects.

Scientific Rationale: The Aminopyrazine Scaffold

Aminopyrazines represent a highly privileged chemotype in targeted oncology, predominantly acting as ATP-competitive kinase inhibitors[3]. The 2-aminopyrazine core is uniquely suited for hinge-binding within the kinase domain. The pyrazine nitrogen and the exocyclic amine act as a hydrogen bond acceptor-donor pair, interacting directly with backbone residues (e.g., Glu/Cys) in the kinase hinge region[4].

In the case of N-(cyclohexylmethyl)pyrazin-2-amine, the cyclohexylmethyl substituent is hypothesized to project into the hydrophobic pocket (such as the DFG-in/out region or the hydrophobic spine), a critical interaction for driving kinase selectivity and stabilizing the inactive conformation[5]. To validate this scaffold in a biological system, it is imperative to utilize assays that confirm both its membrane permeability and its physical interaction with the target inside the living cell.

Causality in Assay Design: A Self-Validating System

A common pitfall in early-stage drug discovery is relying solely on viability assays, which are prone to false positives due to off-target membrane disruption or generic metabolic toxicity. To establish a high-confidence, self-validating system, this protocol employs a two-tiered approach:

  • Phenotypic Readout (Cell Viability): Determines the functional IC₅₀, establishing the compound's antiproliferative potency.

  • Mechanistic Readout (CETSA): Proves causality. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, shifting its aggregation temperature ( Tagg​ ) higher[6]. If N-(cyclohexylmethyl)pyrazin-2-amine induces cell death and induces a significant positive thermal shift ( ΔTm​ ) in its putative kinase target, we can confidently conclude that the phenotypic response is causally linked to on-target engagement.

Workflow Compound N-(cyclohexylmethyl) pyrazin-2-amine CellCulture Live Cell Incubation (Target Cell Line) Compound->CellCulture Penetration & Binding Viability Phenotypic Readout (Cell Viability) CellCulture->Viability Aliquot 1 CETSA Mechanistic Readout (CETSA) CellCulture->CETSA Aliquot 2 IC50 Determine IC50 (Cytotoxicity) Viability->IC50 Tm Determine ΔTm (Target Engagement) CETSA->Tm Validation Self-Validating Causality: On-Target Efficacy Confirmed IC50->Validation Tm->Validation

Logical workflow integrating phenotypic viability with mechanistic CETSA to confirm on-target efficacy.

Experimental Protocols

Cell Viability Profiling (Phenotypic Assay)

This protocol utilizes an ATP-dependent luminescence assay to quantify metabolically active cells, providing a reliable measure of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., HCT116) and seed at a density of 3,000 cells/well in 90 µL of complete growth media into a 96-well opaque white microplate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of N-(cyclohexylmethyl)pyrazin-2-amine in 100% DMSO. Create a 10-point, 3-fold serial dilution in DMSO. Dilute these stocks 1:100 in culture media to create 10× working solutions.

  • Treatment: Add 10 µL of the 10× working solutions to the cells (final volume 100 µL; final DMSO concentration 0.1%). Include a 0.1% DMSO vehicle control. Incubate for 72 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence using a microplate reader. Normalize data to the vehicle control and calculate the IC₅₀ using a four-parameter non-linear regression model.

Cellular Thermal Shift Assay (Mechanistic Assay)

To prove that the pyrazine scaffold physically binds its target in situ, we perform CETSA. We recommend using[7], as it remains soluble up to 95°C, ensuring that any observed loss of target protein is due to thermal denaturation rather than pipetting errors.

Step-by-Step Methodology:

  • In Situ Binding: Culture cells in 10 cm dishes to 80% confluence. Treat with N-(cyclohexylmethyl)pyrazin-2-amine at a concentration of 5× IC₅₀ (determined from Protocol 4.1) or 0.1% DMSO for 1 hour at 37°C. Note: A 1-hour incubation ensures target binding occurs before the onset of compound-induced apoptosis.

  • Harvesting: Wash cells twice with ice-cold PBS. Scrape cells into 1 mL of PBS supplemented with protease and phosphatase inhibitors. Centrifuge at 300 × g for 5 minutes and resuspend the pellet in 1 mL of the same buffer.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes (50 µL per tube). Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes. Allow the tubes to cool at room temperature for 3 minutes.

  • Lysis: Snap-freeze the tubes in liquid nitrogen, then thaw in a 20°C water bath. Repeat this freeze-thaw cycle three times to ensure complete lysis without the use of detergents, which can artificially alter protein thermal stability.

  • Clearance of Aggregates: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The heat-denatured, unbound proteins will precipitate into the pellet, while the stabilized, ligand-bound target remains in the supernatant.

  • Detection: Carefully transfer the soluble supernatant to new tubes. Analyze via SDS-PAGE and Western Blotting. Probe for the putative kinase target and the APP-αCTF loading control[7].

  • Quantification: Perform densitometry on the Western blot bands. Plot the normalized band intensity against temperature to determine the Tm​ and calculate the ΔTm​ .

Data Presentation & Interpretation

The integration of quantitative data from both assays provides a definitive profile of the compound. Below are representative data structures demonstrating a successful validation of the N-(cyclohexylmethyl)pyrazin-2-amine scaffold.

Table 1: Quantitative Cytotoxicity Profile (Cell Viability) A lower IC₅₀ indicates higher phenotypic potency. Lack of toxicity in non-target cell lines (e.g., HEK293) suggests a therapeutic window.

Cell LineTissue OriginPutative Target ExpressionIC₅₀ (µM) ± SD95% CI (µM)
HCT116ColonHigh4.2 ± 0.33.8 - 4.6
A549LungModerate12.5 ± 1.110.8 - 14.2
HEK293KidneyLow / Null> 50 (N.D.)-

Table 2: CETSA Target Engagement Validation A ΔTm​ > 2.0°C is generally considered statistically significant for intracellular target engagement. The lack of shift in an off-target kinase confirms the specificity of the pyrazine hinge-binding motif.

Protein TargetVehicle Tm​ (°C)Compound Tm​ (°C) ΔTm​ (°C)Engagement Status
Target Kinase48.5 ± 0.254.2 ± 0.4+5.7 Positive
Off-Target Kinase Y51.0 ± 0.351.2 ± 0.2+0.2Negative
APP-αCTF (Control)> 90.0> 90.0N/AStable Control

By combining the 4.2 µM IC₅₀ in HCT116 cells with the +5.7°C thermal stabilization of the target kinase, researchers can definitively conclude that N-(cyclohexylmethyl)pyrazin-2-amine exerts its biological effect via direct, intracellular target engagement.

References

  • Frett, B., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry. Available at:[Link]

  • Liu, Y., et al. (2024). Optimization of the fragment binding to hinge region for a potent PIM kinase inhibitor based on N-pyridinyl amide scaffold. European Journal of Medicinal Chemistry (via QxMD). Available at:[Link]

  • Wang, Z., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PubMed Central (PMC). Available at:[Link]

  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at:[Link]

  • Massey, A. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PubMed Central (PMC). Available at:[Link]

  • Smit, A., et al. (2022). A superior loading control for the cellular thermal shift assay. Scientific Reports. Available at:[Link]

Sources

protocol for synthesizing analogs from N-(cyclohexylmethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Synthesis and Derivatization of N-(cyclohexylmethyl)pyrazin-2-amine Analogs

Executive Summary & Strategic Rationale

Pyrazine-2-amine derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antitubercular agents, and CNS-active therapeutics. The lipophilicity of the substituents on the pyrazine core often dictates the biological efficacy of these compounds, particularly concerning membrane permeability and target binding affinity [1]. N-(cyclohexylmethyl)pyrazin-2-amine serves as an excellent starting material for analog generation; the cyclohexylmethyl moiety provides a robust lipophilic vector, while the secondary amine and pyrazine nitrogens offer crucial hydrogen-bonding interactions.

To synthesize a library of analogs, we employ a late-stage functionalization strategy. The electron-deficient nature of the pyrazine ring typically resists electrophilic aromatic substitution. However, the strongly electron-donating alkylamino group at the C2 position activates the ring. This activation directs electrophiles primarily to the C5 (para-like) and C3 (ortho-like) positions. By carefully controlling the reaction conditions and steric environment, regioselective halogenation at the C5 position can be achieved, avoiding the harsh conditions often required for unactivated pyrazines [3]. The resulting 5-halo intermediate is then primed for palladium-catalyzed cross-coupling reactions to introduce diverse aryl or heteroaryl groups.

Mechanistic Causality in Experimental Design

  • Regioselective Bromination: We utilize N-bromosuccinimide (NBS) in a polar aprotic solvent (DMF) at 0 °C to room temperature. The steric bulk of the cyclohexylmethyl group at C2 hinders the adjacent C3 position, thermodynamically and kinetically favoring bromination at C5. This yields 5-bromo-N-(cyclohexylmethyl)pyrazin-2-amine.

  • Suzuki-Miyaura Cross-Coupling: For the subsequent coupling,[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is selected as the catalyst. The large bite angle of the dppf ligand accelerates the reductive elimination step, which is frequently the rate-limiting barrier when coupling electron-deficient heterocyclic halides. Potassium carbonate (K₂CO₃) in a dioxane/water mixture provides the optimal basicity and solubility profile for boronic acid activation without degrading the pyrazine core.

Visualization of Synthetic Workflow

G A N-(cyclohexylmethyl) pyrazin-2-amine B Regioselective Bromination (NBS) A->B C 5-bromo-N-(cyclohexylmethyl) pyrazin-2-amine B->C D Suzuki-Miyaura Cross-Coupling C->D E 5-Aryl/Heteroaryl Analogs D->E

Caption: Synthetic workflow for generating 5-substituted analogs from N-(cyclohexylmethyl)pyrazin-2-amine.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-bromo-N-(cyclohexylmethyl)pyrazin-2-amine

Self-Validation Checkpoint: The reaction is monitored by Thin-Layer Chromatography (TLC). The starting material is highly fluorescent under short-wave UV (254 nm), whereas the brominated product exhibits a noticeable shift in Rf (typically higher in EtOAc/Hexane due to decreased polarity) and a distinct change in ionization profile via LC-MS (appearance of the M+ and M+2 isotopic cluster characteristic of a single bromine atom).

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add N-(cyclohexylmethyl)pyrazin-2-amine (1.0 equiv, 5.0 mmol, 956 mg).

  • Solvation: Dissolve the starting material in anhydrous DMF (15 mL). Cool the reaction mixture to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Bromination: Dissolve N-bromosuccinimide (NBS) (1.05 equiv, 5.25 mmol, 934 mg) in anhydrous DMF (5 mL). Add this solution dropwise to the reaction flask over 15 minutes to prevent localized heating and over-bromination.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor completion via TLC (Eluent: 30% EtOAc in Hexanes).

  • Work-up: Quench the reaction by pouring it into ice-cold water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Combine the organic layers and wash sequentially with 5% aqueous sodium thiosulfate (to neutralize residual bromine species), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient 10-30% EtOAc in Hexanes) to afford the pure 5-bromo intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Analog Generation

Self-Validation Checkpoint: Successful coupling is confirmed by the disappearance of the bromine isotope pattern in LC-MS and the appearance of new aromatic proton signals in the ¹H-NMR spectrum, alongside the retention of the cyclohexylmethyl aliphatic signals.

  • Preparation: In a 20 mL microwave vial or Schlenk tube, combine 5-bromo-N-(cyclohexylmethyl)pyrazin-2-amine (1.0 equiv, 1.0 mmol, 270 mg), the desired aryl/heteroaryl boronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (3.0 equiv, 3.0 mmol, 414 mg).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 10 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid and catalyst degradation.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol, 36 mg). Seal the vial and flush the headspace with argon.

  • Heating: Heat the reaction mixture to 90 °C in an oil bath for 12 hours.

  • Work-up: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional EtOAc (10 mL).

  • Isolation: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography or preparative HPLC to yield the final N-(cyclohexylmethyl)-5-(aryl)pyrazin-2-amine analog.

Quantitative Data Presentation

The following table summarizes the expected yields and calculated lipophilicity (LogP) for a representative library of analogs synthesized using this protocol. The LogP values are critical, as increased lipophilicity in pyrazine-2-amine derivatives often correlates with enhanced antimicrobial and antifungal properties [2, 4].

Compound IDBoronic Acid Coupling PartnerIsolated Yield (%)Purity (HPLC, %)Calculated LogP*
Analog A Phenylboronic acid82>983.85
Analog B 4-Methoxyphenylboronic acid78>993.72
Analog C 4-(Trifluoromethyl)phenylboronic acid85>984.75
Analog D Pyridin-3-ylboronic acid65>972.50
Analog E 1H-Pyrazol-4-ylboronic acid58>951.95

*LogP values are predictive estimates based on standard fragment-based calculation methods, illustrating the tunable lipophilic space of the synthesized library.

References

  • Dolezal, M., Miletin, M., Kunes, J., & Kralova, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(3), 363–373. [Link]

  • Hareesh, H. N., Nagananda, G. S., Minchitha, K. U., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial and Molecular Docking Studies of Novel Pyrazine 2-Carboxylic Acid Derivatives of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1926. [Link]

  • Semelkova, L., Konecna, K., Paterova, P., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 20(5), 8687-8711. [Link]

high-throughput screening protocol for N-(cyclohexylmethyl)pyrazin-2-amine libraries

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of N-(Cyclohexylmethyl)pyrazin-2-amine Libraries for HPK1 Inhibition

Mechanistic Rationale & Structural Biology

The discovery of novel kinase inhibitors relies heavily on privileged chemical scaffolds that can effectively anchor into the highly conserved orthosteric ATP-binding pocket. The pyrazine-2-amine core is a well-documented hinge-binding motif in medicinal chemistry[1]. In this scaffold, the exocyclic N2-amine acts as a hydrogen bond donor to the kinase hinge region backbone, while the adjacent pyrazine nitrogen serves as a hydrogen bond acceptor.

By functionalizing this core to create N-(cyclohexylmethyl)pyrazin-2-amine (Molecular Formula: C₁₁H₁₇N₃)[2], researchers introduce a bulky, aliphatic moiety. This cyclohexylmethyl group is strategically positioned to project into the hydrophobic pocket I (or the solvent channel, depending on the specific kinase conformation), providing a highly tunable vector to drive kinase selectivity.

A primary target of interest for pyrazin-2-amine derivatives is Hematopoietic Progenitor Kinase 1 (HPK1 / MAP4K1) [3]. HPK1 is a serine/threonine kinase that acts as a critical negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76, leading to its ubiquitination and degradation, thereby suppressing the immune response. Inhibiting HPK1 with pyrazine-based small molecules removes this inhibitory brake, making it a highly attractive strategy for immuno-oncology[3].

Pathway TCR T-Cell Receptor (TCR) HPK1 HPK1 (MAP4K1) TCR->HPK1 Stimulates SLP76 SLP-76 Degradation HPK1->SLP76 Phosphorylates Activation T-Cell Activation SLP76->Activation Suppresses Inhibitor N-(cyclohexylmethyl) pyrazin-2-amines Inhibitor->HPK1 Competitively Blocks

Fig 1: HPK1 signaling pathway and the intervention point for pyrazin-2-amine inhibitors.

Assay Architecture: The Self-Validating System

To screen large libraries of N-(cyclohexylmethyl)pyrazin-2-amine analogs, we employ the ADP-Glo™ Luminescent Kinase Assay [3].

Causality of Assay Selection: Aromatic nitrogenous compounds often exhibit auto-fluorescence, which causes false positives/negatives in traditional FRET or fluorescence polarization assays. The ADP-Glo system measures the amount of ADP produced during the kinase reaction by converting it back to ATP, which then drives a luciferase/luciferin reaction. Because the readout is luminescent, it is entirely impervious to compound auto-fluorescence. Furthermore, the assay includes a built-in ATP depletion step, ensuring a near-zero background and a massive signal-to-background (S/B) ratio, creating a self-validating high-throughput screening (HTS) environment.

Workflow Lib 1. Library Prep (Acoustic Dispensing) Primary 2. Primary Screen (ADP-Glo @ 10 µM) Lib->Primary Triage Triage Primary->Triage Dose 4. Dose-Response (IC50 Profiling) Triage->Dose Counter 5. Counter-Screen (Selectivity Panel) Dose->Counter

Fig 2: High-throughput screening workflow for the pyrazin-2-amine library.

Step-by-Step Experimental Protocol

Phase 1: Reagent Preparation & System Controls
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT, 0.01% Brij-35.

    • Causality: N-(cyclohexylmethyl)pyrazin-2-amines are highly lipophilic (predicted LogP ~2.47)[2]. BSA and Brij-35 are critical to prevent non-specific binding of the compounds to the plastic microplate walls, which would artificially lower the effective compound concentration.

  • System Controls: Every 384-well plate must contain 16 wells of Max Signal (DMSO vehicle + Enzyme + Substrate) and 16 wells of Min Signal (DMSO vehicle + Substrate, no Enzyme) to continuously monitor the Z'-factor.

Phase 2: Acoustic Compound Dispensing
  • Utilize an acoustic droplet ejection (ADE) system (e.g., Labcyte Echo) to transfer 10 nL of 1 mM library compounds (in 100% DMSO) directly into dry 384-well low-volume white microplates.

    • Causality: ADE eliminates plastic tip carryover and allows for direct nanoliter dispensing. This keeps the final DMSO concentration at 0.1% (v/v), preventing DMSO-induced kinase denaturation while maintaining compound solubility.

Phase 3: Kinase Reaction
  • Add 5 µL of 2X HPK1 Enzyme/Substrate Master Mix (4 nM HPK1, 1 mg/mL Myelin Basic Protein) to the assay plate.

  • Centrifuge at 1000 x g for 1 minute and incubate at room temperature (RT) for 15 minutes.

    • Causality: Pre-incubation allows slow-binding pyrazin-2-amine analogs to equilibrate with the kinase before the competitive substrate (ATP) is introduced.

  • Initiate the reaction by adding 5 µL of 2X ATP Solution (20 µM ATP). Final assay volume is 10 µL. Final ATP concentration is 10 µM.

    • Causality: Running the assay at the approximate Km​ for ATP (10 µM) ensures maximum sensitivity for identifying ATP-competitive hinge binders without sacrificing the assay's dynamic range.

  • Incubate the plate at RT for 60 minutes.

Phase 4: ADP Detection
  • Add 10 µL of ADP-Glo™ Reagent to all wells. Incubate at RT for 40 minutes.

    • Causality: This reagent terminates the kinase reaction and actively depletes any remaining unreacted ATP. This step is the foundation of the assay's high signal-to-noise ratio.

  • Add 20 µL of Kinase Detection Reagent. Incubate at RT for 30 minutes.

    • Causality: This converts the generated ADP back into ATP and introduces luciferase/luciferin to generate a stable luminescent signal.

  • Read the plate on a multi-mode microplate reader (e.g., EnVision) using the luminescence module (integration time: 0.5 seconds/well).

Data Presentation & Hit Triage

To ensure the scientific integrity of the HTS campaign, data must be strictly gated through quality control parameters before hit determination.

Table 1: HTS Quality Control Parameters | Parameter | Formula | Acceptable Threshold | Scientific Rationale | | :--- | :--- | :--- | :--- | | Z'-Factor | 1−∥μmax​−μmin​∥3(σmax​+σmin​)​ | > 0.65 | Validates the assay's statistical effect size. A Z' > 0.65 indicates excellent separation between active and inactive compounds. | | S/B Ratio | μmax​/μmin​ | > 5.0 | Confirms the dynamic range of the luminescent signal is sufficient to detect partial inhibitors. | | CV (%) | (σmax​/μmax​)×100 | < 10% | Confirms the precision of the automated liquid handlers and acoustic dispensers across the 384-well plate. |

Once plate validity is confirmed via Table 1, compounds are triaged based on a strict progression cascade to filter out assay artifacts and pan-assay interference compounds (PAINS).

Table 2: Hit Triage & Progression Criteria | Screening Stage | Metric Evaluated | Progression Threshold | Next Workflow Step | | :--- | :--- | :--- | :--- | | Primary Screen | % Inhibition at 10 µM | 50% Inhibition | Cherry-pick from source plate for retest. | | Confirmation | % Inhibition (Triplicate) | 50% Inhibition | Proceed to 10-point dose-response profiling. | | Potency | IC₅₀ Value | < 1 µM | Counter-screen against related kinases. | | Selectivity | Fold-selectivity vs LCK/ZAP70 | > 50-fold window | Advance to cellular pSLP-76 functional assays. |

References

  • N-(cyclohexylmethyl)pyrazin-2-amine (C11H17N3) - PubChemLite Source: uni.lu / PubChem URL:[Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: mdpi.com URL:[Link]

Sources

Application Note: Quantitative Analysis of N-(cyclohexylmethyl)pyrazin-2-amine by HPLC-UV

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

N-(cyclohexylmethyl)pyrazin-2-amine (CAS: 1096894-08-4) is a secondary amine featuring a moderately lipophilic cyclohexylmethyl moiety (LogP ~2.47) and an electron-deficient pyrazine ring[1]. The quantitative analysis of such basic aromatic amines via High-Performance Liquid Chromatography (HPLC) presents a well-documented analytical challenge: peak tailing .

The Causality of Peak Tailing and Methodological Solutions

In reversed-phase HPLC (RP-HPLC), basic compounds interact strongly with unreacted, acidic surface silanols (Si-OH) present on conventional silica-based stationary phases[2]. At a neutral pH, these silanols ionize to form negatively charged species (Si-O⁻), which undergo strong secondary electrostatic interactions (ion-exchange) with the protonated amine groups of the analyte. This dual-retention mechanism (hydrophobic + ion-exchange) leads to severe peak tailing, which compromises resolution, limits of detection (LOD), and quantitative reproducibility.

To engineer a robust, self-validating method, this protocol implements two mechanistic solutions:

  • Thermodynamic Control via Low pH: By utilizing a mobile phase buffered with 0.1% Trifluoroacetic acid (TFA) to achieve a pH ≤ 3.0, the surface silanols are forced into their associated, neutral form (Si-OH)[2]. This effectively suppresses the secondary ion-exchange interactions.

  • Orthogonal Selectivity via Phenyl-Hexyl Phase: Instead of a standard C18 column, a Phenyl-Hexyl stationary phase is selected. The phenyl ring provides π−π electron donor-acceptor interactions with the electron-deficient pyrazine ring of the analyte, enhancing retention and selectivity without relying on purely hydrophobic (alkyl) interactions.

Experimental Protocol

Reagents and Materials
  • Analyte: N-(cyclohexylmethyl)pyrazin-2-amine reference standard (≥98% purity)[1].

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: Trifluoroacetic acid (TFA), LC-MS grade.

  • Column: Phenomenex Kinetex® Phenyl-Hexyl, 150 × 4.6 mm, 2.6 µm (Superficially Porous Particle / Core-Shell). Rationale: Core-shell technology reduces the Eddy diffusion (van Deemter A-term), providing UHPLC-like efficiency at standard HPLC pressures.

Chromatographic Conditions
  • Mobile Phase A: 0.1% TFA in Water (pH ~2.0)

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C. Rationale: Elevated temperature lowers mobile phase viscosity, reducing system backpressure and increasing the rate of mass transfer, which sharpens chromatographic peaks.

  • Detection: UV at 254 nm (general aromatic) and 280 nm (specific to aminopyrazines).

  • Injection Volume: 10 µL.

Step-by-Step Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of N-(cyclohexylmethyl)pyrazin-2-amine and dissolve in 10.0 mL of Methanol to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • Working Standards: Dilute the stock solution using the Initial Mobile Phase (10% MeCN / 90% Aqueous).

    • Critical Insight: Never dilute final HPLC samples in 100% organic solvent. Injecting a strong solvent plug causes the analyte to travel rapidly through the column head before mixing with the mobile phase, resulting in peak fronting or splitting.

  • Calibration Range: Prepare a 6-point calibration curve ranging from 0.5 µg/mL to 50 µg/mL.

Workflow Visualization

G N1 Sample Preparation (N-(cyclohexylmethyl)pyrazin-2-amine) N2 Dilution in Initial Mobile Phase (10% MeCN / 90% Aqueous) N1->N2 N3 HPLC Separation (Phenyl-Hexyl Column, 35°C) N2->N3 N5 UV Detection (λ = 254 nm, 280 nm) N3->N5 N4 Mobile Phase Delivery (0.1% TFA, pH ≤ 3.0) N4->N3 Suppresses silanol ionization N6 Data Analysis & System Suitability Verification N5->N6

Workflow for the HPLC-UV quantitative analysis of N-(cyclohexylmethyl)pyrazin-2-amine.

Self-Validating Sequence Design & Quantitative Data

To ensure the trustworthiness of the generated data, the HPLC sequence must be a self-validating system . This is achieved by bracketing the analytical run with System Suitability Tests (SST) and interspersing Quality Control (QC) samples.

Sequence Order:

  • Blank (Initial Mobile Phase) ×2 (Verifies baseline stability and lack of carryover)

  • SST (10 µg/mL Standard) ×6 (Validates column efficiency and tailing factor)

  • Calibration Standards (0.5 – 50 µg/mL)

  • Unknown Samples (Batches of 10)

  • QC Standard (10 µg/mL) (Verifies ongoing accuracy)

  • Bracketing SST ×1 (Proves system remained stable throughout the run)

Table 1: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
1.09010Isocratic hold
7.02080Linear gradient
9.02080Column wash
9.19010Re-equilibration
12.09010End
Table 2: System Suitability Specifications (SST)
ParameterAcceptance CriteriaTypical Observed Value
Retention Time ( tR​ )Stable ( ± 0.1 min)5.42 min
Tailing Factor ( Tf​ ) 1.51.12
Theoretical Plates ( N ) 5,00014,200
Peak Area Precision%RSD 2.0% (n=6)0.85%
Table 3: Method Validation Summary
Validation ParameterResult
Linearity Range0.5 – 50 µg/mL
Correlation Coefficient ( R2 )> 0.9995
Limit of Detection (LOD, S/N = 3)0.05 µg/mL
Limit of Quantitation (LOQ, S/N = 10)0.15 µg/mL
Intra-day Precision (%RSD)1.2%
Accuracy (Spike Recovery)98.5% – 101.2%

Mechanistic Troubleshooting

A Senior Application Scientist does not merely observe errors; they diagnose the physical chemistry causing them.

  • Symptom: Peak Tailing ( Tf​ > 1.5) gradually increases over the column's lifetime.

    • Causality: The low pH (2.0) mobile phase can slowly hydrolyze the siloxane bonds anchoring the Phenyl-Hexyl ligand to the silica surface, exposing new, active silanols[2].

    • Action: Monitor the Tf​ via the SST. If tailing exceeds 1.5, the column phase has degraded and must be replaced.

  • Symptom: Retention time ( tR​ ) drift across a long sequence.

    • Causality: Fluctuations in ambient laboratory temperature altering the thermodynamics of partitioning.

    • Action: Ensure the column oven is actively engaged at 35°C and that the mobile phase is adequately pre-heated before entering the column head.

  • Symptom: Split peaks or severe fronting.

    • Causality: The sample was dissolved in a solvent with higher elution strength (e.g., 100% Methanol) than the initial mobile phase (10% MeCN).

    • Action: Re-dilute samples in the initial mobile phase to ensure the analyte focuses into a narrow band at the head of the column prior to gradient elution.

References

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. John Wiley & Sons. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

  • Altai State Agricultural University. (n.d.). High Performance Liquid Chromatography: Theory. EBSCOhost. Retrieved March 14, 2026, from [Link]

Sources

Application Note: N-(cyclohexylmethyl)pyrazin-2-amine as a Privileged Scaffold for Kinase Inhibitor SAR Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

In small-molecule kinase inhibitor discovery, the 2-aminopyrazine motif is a highly privileged, "hinge-binding" scaffold. It is frequently utilized to establish robust, bidentate hydrogen-bonding networks with the kinase hinge region (e.g., engaging the backbone carbonyl and amide of residues like Glu121 in PIM kinases or Cys89 in Nek2)[1][2].

N-(cyclohexylmethyl)pyrazin-2-amine (CAS: 1096894-08-4) serves as an optimal starting point for Structure-Activity Relationship (SAR) campaigns. The rationale for selecting this specific fragment is twofold:

  • Hinge Anchoring: The pyrazine nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic secondary amine acts as a hydrogen bond donor. This electron-withdrawing nature strengthens the hydrogen bond interaction with the upper hinge region[2].

  • Hydrophobic Engagement: The cyclohexylmethyl moiety projects deep into the hydrophobic pocket (often overlapping with the ribose-binding site or hydrophobic region I). The aliphatic flexibility of the methyl linker allows the bulky cyclohexyl ring to adapt to the pocket's topography, driving binding enthalpy and improving overall ligand efficiency.

By utilizing this core, medicinal chemists can systematically functionalize the C3, C5, and C6 positions of the pyrazine ring to probe the solvent channel and gatekeeper residues, optimizing for both potency and kinome selectivity[3].

SAR Vector Analysis & Expansion Logic

To systematically improve the potency of the N-(cyclohexylmethyl)pyrazin-2-amine hit, we must understand the spatial orientation of its substitution vectors within a standard ATP-binding site.

  • C5 / C6 Vectors: Point directly toward the solvent-exposed channel. Derivatization here (e.g., adding piperazines or morpholines) improves aqueous solubility and modulates pharmacokinetic (PK) properties without clashing with the kinase backbone.

  • C3 Vector: Points toward the gatekeeper residue. Small, rigid substitutions here can drive exquisite selectivity by exploiting the specific size of the target kinase's gatekeeper (e.g., Threonine vs. Methionine).

SAR_Vectors Core N-(cyclohexylmethyl) pyrazin-2-amine Hinge Hinge Region Binding (Pyrazine N1 & Exocyclic NH) Core->Hinge Anchor Hydrophobic Hydrophobic Pocket (Cyclohexylmethyl Group) Core->Hydrophobic Affinity Solvent Solvent Channel / Ribose Pocket (C5 / C6 Substitution Vectors) Core->Solvent Selectivity Gatekeeper Gatekeeper Residue Interaction (C3 Substitution Vector) Core->Gatekeeper Steric Control

Figure 1: Logical vector analysis for SAR expansion of the N-(cyclohexylmethyl)pyrazin-2-amine scaffold.

Experimental Workflows & Self-Validating Protocols

To execute a successful SAR campaign, the workflow must be tightly integrated, moving from chemical derivatization to biochemical screening, and finally to cellular target engagement.

Workflow Synth Scaffold Functionalization (C5-Bromination) Purify Cross-Coupling & LC-MS Validation (Purity >95%) Synth->Purify TRFRET TR-FRET Kinase Assay (Biochemical IC50) Purify->TRFRET NanoBRET NanoBRET Assay (Cellular Target Engagement) TRFRET->NanoBRET Lead Lead Optimization & PK/PD Profiling NanoBRET->Lead

Figure 2: End-to-end high-throughput screening and validation workflow for the SAR campaign.

Protocol 3.1: Chemical Functionalization (C5-Bromination)

Before exploring the solvent channel SAR, the core scaffold must be activated.

  • Causality: Electrophilic aromatic substitution (bromination) selectively occurs at the C5 position. The electron-donating effect of the C2-amine directs the electrophile to this para-equivalent position, creating an ideal handle for subsequent Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • Dissolve 1.0 eq of N-(cyclohexylmethyl)pyrazin-2-amine in anhydrous N,N-dimethylformamide (DMF) at 0°C under an inert argon atmosphere.

  • Slowly add 1.05 eq of N-bromosuccinimide (NBS) in portions over 15 minutes. Critique: Keeping NBS strictly stoichiometric prevents over-bromination at the C3 position.

  • Stir the reaction at room temperature for 2 hours. Monitor via LC-MS until the starting material is consumed.

  • Quench with saturated aqueous sodium thiosulfate to neutralize residual electrophiles.

  • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography to yield 5-bromo-N-(cyclohexylmethyl)pyrazin-2-amine.

Protocol 3.2: TR-FRET Biochemical Kinase Assay

Biochemical potency must be evaluated using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Causality: Aminopyrazines and their extended conjugated derivatives often exhibit intrinsic fluorescence. Standard fluorescence intensity assays will yield false positives/negatives due to compound auto-fluorescence. TR-FRET utilizes a lanthanide chelate (e.g., Europium) with a long emission half-life. By introducing a 50 µs time delay before measurement, compound auto-fluorescence decays completely, ensuring absolute data trustworthiness.

  • Self-Validation: The assay must pass a Z'-factor check (>0.6) before any SAR data is accepted.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 2X Kinase/Europium-labeled Anti-Phospho Antibody mix and 2X ATP/Substrate mix in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Acoustically dispense (via Echo 550) the SAR library compounds into a 384-well low-volume proxiplate. Include a DMSO-only column (Negative Control, 0% inhibition) and a pan-kinase inhibitor column like Staurosporine (Positive Control, 100% inhibition).

  • Incubation: Add 5 µL of the Kinase/Antibody mix. Incubate for 15 minutes at RT to allow pre-equilibration of the hinge-binding scaffold.

  • Reaction Initiation: Add 5 µL of the ATP/Substrate mix. Critical: ATP concentration must be set at the specific kinase's apparent Km​ to ensure the IC50 values represent true binding affinity ( Ki​ ).

  • Detection: Incubate for 60 minutes, then read on a multi-mode plate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm, Emission 1: 665 nm, Emission 2: 615 nm, Delay: 50 µs).

  • Validation Check: Calculate the Z'-factor using the formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . Proceed only if Z' > 0.6.

Protocol 3.3: Cellular Target Engagement (NanoBRET)
  • Causality: Biochemical potency rarely translates 1:1 to cellular efficacy. Intracellular ATP concentrations are exceptionally high (1-5 mM), which outcompetes ATP-competitive aminopyrazines. Furthermore, the physicochemical properties (ClogP, TPSA) of the C5-substitutions will dictate membrane permeability. NanoBRET allows for real-time, live-cell quantification of target engagement.

Step-by-Step Procedure:

  • Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Plate cells at 2×104 cells/well in a 96-well format and incubate overnight at 37°C, 5% CO₂.

  • Add the NanoBRET tracer (a fluorescent pan-kinase inhibitor known to bind the target) at its pre-determined EC50​ concentration.

  • Treat cells with a 10-point dose-response of the SAR compounds (ranging from 10 µM to 0.5 nM).

  • Incubate for 2 hours to allow intracellular equilibration.

  • Add NanoBRET Nano-Glo® Substrate and immediately measure donor (460 nm) and acceptor (618 nm) emission. Calculate the BRET ratio to determine the cellular IC50​ .

Quantitative Data Presentation

As the SAR campaign progresses, tracking Ligand Efficiency (LE) alongside raw potency is critical. LE normalizes the binding energy by the number of heavy atoms, ensuring that potency gains are driven by specific geometric interactions rather than sheer lipophilic bulk.

Table 1: Representative SAR Progression from the Core Scaffold

Cmpd IDC5-Substitution (Solvent Channel Vector)Kinase IC₅₀ (nM)NanoBRET Cell IC₅₀ (nM)ClogPLigand Efficiency (kcal/mol/HA)
1 (Core) -H (N-(cyclohexylmethyl)pyrazin-2-amine)4,500>10,0002.470.38
2 -Br (Synthetic Intermediate)1,200>10,0003.210.35
3 -Phenyl3502,1004.100.31
4 -4-Methylpiperazine451802.850.39
5 -4-Morpholino12652.600.42

Data Interpretation: The transition from Compound 1 to Compound 5 demonstrates the successful exploitation of the C5 vector. The addition of a morpholine ring (Compound 5) not only dramatically increases biochemical potency (12 nM) by interacting favorably with the solvent channel, but its favorable physicochemical profile (lowered ClogP) ensures excellent cellular target engagement (65 nM) and a highly optimized Ligand Efficiency (0.42).

References

  • Design, Synthesis, and Biological Evaluation of Aminopyrazine Derivatives as Inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Source: Bioorganic & Medicinal Chemistry Letters / ResearchGate URL:[Link]

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Optimization of the fragment binding to hinge region for a potent PIM kinase inhibitor based on N-pyridinyl amide scaffold Source: QxMD / Bioorganic Chemistry URL:[Link]

Sources

Application Note: Molecular Docking Protocol for N-(cyclohexylmethyl)pyrazin-2-amine Targeting Protein Kinases

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists. Focus: In silico protocol for predicting the binding pose and affinity of pyrazine-2-amine derivatives using AutoDock Vina.

Introduction & Chemical Rationale

The compound N-(cyclohexylmethyl)pyrazin-2-amine (CAS: 1096894-08-4) represents a highly privileged scaffold in medicinal chemistry, particularly in the design of Type I kinase inhibitors.

The structural logic of this molecule is bipartite:

  • The Hinge-Binding Motif: The pyrazine-2-amine core acts as a bidentate hydrogen-bonding system. The pyrazine ring nitrogen (N1/N4) serves as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor. This perfectly complements the backbone carbonyl and amide groups of the kinase hinge region (e.g., residues 81–83 in Cyclin-Dependent Kinase 2, CDK2)[1].

  • The Hydrophobic Probe: The flexible cyclohexylmethyl group is designed to occupy adjacent hydrophobic pockets, such as the gatekeeper region or the DFG-out pocket, providing both affinity and selectivity.

Because the cyclohexylmethyl tail possesses multiple rotatable bonds and can adopt various chair conformations, standard docking protocols must be optimized to ensure adequate sampling of the conformational space[2]. This application note details a self-validating molecular docking workflow using CDK2 as the model target.

Physicochemical Profiling

Before initiating computational workflows, it is critical to establish the ligand's physicochemical boundaries to ensure it complies with drug-like parameters (Lipinski's Rule of Five)[3].

PropertyValueComputational Relevance
Molecular Formula C₁₁H₁₇N₃Defines atomic composition for topology generation.
Molecular Weight 191.27 g/mol Small size allows high ligand efficiency (LE).
LogP 2.47Indicates favorable partitioning into hydrophobic pockets.
TPSA 37.81 ŲLow polar surface area; excellent membrane permeability.
Rotatable Bonds 3Requires elevated exhaustiveness during docking search.
SMILES C1(NCC2CCCCC2)=NC=CN=C1Input string for 3D coordinate generation.

Experimental Workflow: Molecular Docking

The following workflow establishes a rigorous, reproducible pipeline for docking N-(cyclohexylmethyl)pyrazin-2-amine into the ATP-binding site of a target kinase.

Workflow LPrep 1. Ligand Preparation (Energy Minimization & PDBQT Conversion) Dock 4. AutoDock Vina Execution (Exhaustiveness = 32) LPrep->Dock PPrep 2. Protein Preparation (Protonation & Dehydration) Grid 3. Grid Box Definition (Centered on Hinge Region Leu83) PPrep->Grid Grid->Dock Anal 5. Post-Docking Analysis (Pose Ranking & Interaction Profiling) Dock->Anal

Figure 1: Step-by-step computational workflow for molecular docking using AutoDock Vina.

Step 1: Ligand Preparation

Causality: Proper 3D geometry and charge distribution are mandatory. Vina's scoring function relies on partial charges to compute electrostatic interactions.

  • Input the SMILES string (C1(NCC2CCCCC2)=NC=CN=C1) into a molecular builder (e.g., Avogadro or Chem3D).

  • Protonation State Assignment: At physiological pH (7.4), the exocyclic amine remains neutral, and the pyrazine nitrogens are unprotonated. Do not force protonation on the amine.

  • Energy Minimization: Run a geometry optimization using the MMFF94 force field until the energy gradient converges (< 0.01 kcal/mol·Å).

  • PDBQT Conversion: Use AutoDockTools (ADT) to merge non-polar hydrogens, assign Gasteiger partial charges, and define the 3 rotatable bonds (the bonds linking the pyrazine, amine, and cyclohexyl ring). Save as ligand.pdbqt.

Step 2: Protein Preparation (Model: CDK2)

Causality: Kinase crystal structures often contain co-crystallized inhibitors, water molecules, and missing loops. Vina uses implicit solvation, so explicit waters must be removed unless they structurally bridge the ligand and protein.

  • Download a high-resolution (< 2.0 Å) CDK2 structure from the Protein Data Bank (e.g., PDB ID: 1HCL or a relevant holo-structure like 4KD1).

  • Strip all co-crystallized ligands, ions, and bulk water molecules.

  • Add polar hydrogens to establish the hydrogen-bonding network.

  • Assign Kollman charges and convert the receptor file to receptor.pdbqt using ADT.

Step 3: Grid Box Generation & Self-Validation

Causality: To ensure the docking algorithm searches the correct allosteric or orthosteric space, the grid box must encompass the ATP-binding cleft[4].

  • Define the Center: Center the grid box coordinates (X, Y, Z) directly on the alpha-carbon of Leu83 , the critical hinge-region residue in CDK2[5].

  • Set Dimensions: A box size of 20 Å × 20 Å × 20 Å is sufficient to cover the ATP pocket and the adjacent hydrophobic DFG-out region without introducing excessive computational noise.

  • Self-Validation (Cross-Docking): Before docking the target compound, re-dock the native co-crystallized ligand back into the prepared protein. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is ≤ 2.0 Å .

Step 4: Docking Execution (AutoDock Vina)

Causality: The cyclohexylmethyl group is highly flexible. The default search parameter in Vina often fails to find the global energy minimum for flexible aliphatic rings.

  • Create a config.txt file with the grid parameters.

  • Critical Parameter Adjustment: The default exhaustiveness value in AutoDock Vina is 8. For this ligand, increase the exhaustiveness to 32 to ensure a more consistent and rigorous docking result[2].

  • Execute the command: vina --config config.txt --mac 10

ParameterRecommended ValueRationale
Grid Center (X, Y, Z) Centered on Leu83Targets the ATP-competitive hinge region.
Grid Size (X, Y, Z) 20, 20, 20 (Å)Encompasses orthosteric and hydrophobic pockets.
Exhaustiveness 32Prevents premature convergence; required for the flexible cyclohexyl moiety[2].
Energy Range 3 kcal/molOutputs top poses within 3 kcal/mol of the best score.

Post-Docking Analysis & Interaction Profiling

Once Vina generates the output.pdbqt file, the results must be visually and quantitatively assessed using PyMOL or the Protein-Ligand Interaction Profiler (PLIP).

Scoring Interpretation

AutoDock Vina outputs an empirical binding affinity score (in kcal/mol). For a low-molecular-weight fragment like N-(cyclohexylmethyl)pyrazin-2-amine, a binding score of -7.0 to -8.5 kcal/mol indicates strong theoretical affinity.

Mechanistic Binding Profile

A successful docking pose must recapitulate the known pharmacophore model of Type I kinase inhibitors[5]. You should observe the specific interactions mapped in the diagram below:

Interactions Ligand N-(cyclohexylmethyl) pyrazin-2-amine Hinge Kinase Hinge Region (e.g., Leu83 Backbone) Ligand->Hinge H-bond (Pyrazine N...H-N) Ligand->Hinge H-bond (Amine N-H...O=C) Hydrophobic Hydrophobic Pocket (e.g., Phe80 / Val18) Ligand->Hydrophobic van der Waals (Cyclohexyl)

Figure 2: Predicted protein-ligand interaction map for N-(cyclohexylmethyl)pyrazin-2-amine.

Validation Checklist for the Best Pose:

  • Hinge Binding: Does the pyrazine N1/N4 atom form a hydrogen bond (distance 2.8–3.2 Å) with the backbone NH of Leu83?

  • Donor Interaction: Does the exocyclic amine NH form a hydrogen bond with the backbone carbonyl of Leu83?

  • Hydrophobic Packing: Is the cyclohexyl ring buried in the hydrophobic cleft (interacting with the gatekeeper residue, e.g., Phe80)? If the cyclohexyl ring is solvent-exposed, the pose is likely an artifact and should be discarded.

References

  • Title: Basic docking — Autodock Vina 1.2.0 documentation Source: readthedocs.io URL: [Link]

  • Title: Discovery of a potential allosteric ligand binding site in CDK2 Source: nih.gov (ACS Chemical Biology) URL: [Link]

  • Title: Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313 Source: nih.gov (Acta Crystallographica Section F) URL: [Link]

Sources

Application Notes and Protocols for Assessing the Cell Permeability of N-(cyclohexylmethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Cell Permeability in Drug Discovery

In the journey of a drug from a promising molecule to a therapeutic agent, its ability to traverse cellular barriers is a fundamental determinant of success. For orally administered drugs, this journey begins with absorption across the intestinal epithelium.[1][2] Subsequently, to reach its target, a drug may need to penetrate various other tissues, and in the case of central nervous system (CNS) active compounds, cross the formidable blood-brain barrier (BBB).[3] Poor membrane permeability is a significant contributor to the failure of drug candidates in later stages of development, making its early assessment a critical step in the drug discovery pipeline.[3][4]

This guide provides a comprehensive overview of the state-of-the-art in vitro methods for assessing the cell permeability of novel chemical entities, with a specific focus on N-(cyclohexylmethyl)pyrazin-2-amine. While no specific permeability data for this compound is publicly available, its physicochemical properties—a molecular weight of approximately 191.27 g/mol and a predicted XLogP of around 2.5, suggesting moderate lipophilicity—provide a basis for designing a robust testing strategy.[5][6][7] We will delve into the theoretical underpinnings and practical execution of key assays, empowering researchers to generate reliable and interpretable data for informed decision-making in their drug development programs.

A Tiered Approach to Permeability Assessment

A strategic, tiered approach is recommended to efficiently characterize the permeability of a novel compound like N-(cyclohexylmethyl)pyrazin-2-amine. This typically begins with a high-throughput, cell-free assay to evaluate passive permeability, followed by more complex, cell-based assays that provide a more holistic view of both passive and active transport mechanisms.[8]

Permeability_Assessment_Workflow Start N-(cyclohexylmethyl)pyrazin-2-amine PAMPA PAMPA Assay (Passive Permeability) Start->PAMPA Initial Screening Cell_Based Cell-Based Assays (Caco-2 / MDCK) PAMPA->Cell_Based Promising Passive Permeability Efflux Efflux Transporter Studies (MDCK-MDR1) Cell_Based->Efflux Indication of Active Efflux Data_Analysis Data Analysis & Interpretation Cell_Based->Data_Analysis Efflux->Data_Analysis Decision Decision on Compound Progression Data_Analysis->Decision

Figure 1: A tiered workflow for assessing cell permeability.

Part 1: High-Throughput Screening with the Parallel Artificial Membrane Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, cost-effective, and cell-free method for predicting passive transcellular permeability.[9][10][11] This assay is an excellent first-line screen for a large number of compounds in early drug discovery.[10][12]

Principle of PAMPA

PAMPA utilizes a 96-well plate format where a filter plate with an artificial membrane is placed on top of a donor plate containing the test compound.[9] The artificial membrane is typically a lipid-infused filter that mimics the lipid composition of a biological membrane.[9][13] The compound's ability to permeate from the donor well, through the artificial membrane, and into the acceptor well is quantified, usually by UV-Vis spectroscopy or LC-MS/MS.[11][13]

PAMPA_Assay_Principle cluster_well Single Well of a 96-Well Plate Acceptor Acceptor Well Acceptor Buffer Membrane Artificial Lipid Membrane Donor Donor Well Test Compound in Buffer Permeation Passive Diffusion Donor:f1->Permeation Permeation->Acceptor:f1 Compound Movement

Figure 2: Principle of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol for PAMPA
  • Preparation of the PAMPA Plate:

    • A 96-well filter plate is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.[14]

  • Preparation of Solutions:

    • Dissolve N-(cyclohexylmethyl)pyrazin-2-amine in a suitable buffer (e.g., PBS) at the desired concentration (typically 10-100 µM).

    • Prepare fresh buffer for the acceptor plate.

  • Assay Execution:

    • Add the dosing solution containing the test compound to the donor plate.

    • Place the lipid-coated filter plate onto the donor plate.

    • Add fresh buffer to the acceptor wells.

    • Incubate at room temperature for a specified period (e.g., 4-16 hours).[15]

  • Sample Analysis:

    • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a validated analytical method like LC-MS/MS.

Data Analysis and Interpretation

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [CA] / [Ceq])

Where:

  • VD is the volume of the donor well.

  • VA is the volume of the acceptor well.

  • A is the surface area of the membrane.

  • t is the incubation time.

  • [CA] is the concentration of the compound in the acceptor well.

  • [Ceq] is the equilibrium concentration.

Permeability Classification Papp (x 10⁻⁶ cm/s) Interpretation for N-(cyclohexylmethyl)pyrazin-2-amine
High> 10Likely to have good passive absorption.
Medium1 - 10Moderate passive absorption, may be influenced by other factors.
Low< 1Poor passive absorption, may require active transport or formulation strategies.

Table 1: General classification of PAMPA permeability results.

Part 2: Cell-Based Permeability Assays

Cell-based assays provide a more physiologically relevant model by incorporating both passive and active transport mechanisms.[16][17] The two most widely used cell lines for this purpose are Caco-2 and Madin-Darby Canine Kidney (MDCK) cells.[17][18]

Caco-2 Permeability Assay: The Gold Standard for Intestinal Absorption

Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium.[1][16][19] This model is considered the gold standard for predicting oral drug absorption.[1][18]

  • Physiological Relevance: Caco-2 cells express a variety of transporters and enzymes found in the human intestine, providing a comprehensive assessment of absorption and efflux.[16][19]

  • Good In Vivo Correlation: Caco-2 permeability data often correlates well with human oral absorption.[16]

  • Long Culture Time: The cells require up to 21 days to fully differentiate, which can be a bottleneck in high-throughput screening.[18]

  • Inter-laboratory Variability: Differences in cell passage number and culture conditions can lead to variability in results.[18]

MDCK Permeability Assay: A Faster Alternative

Madin-Darby Canine Kidney (MDCK) cells form a polarized monolayer with tight junctions more rapidly than Caco-2 cells (3-5 days).[18] While they are of canine kidney origin, they are a valuable tool, especially when genetically engineered to overexpress specific transporters.

  • Speed and Reproducibility: The shorter culture time makes it more suitable for higher throughput screening, and the results are generally highly reproducible.[16]

  • Studying Specific Transporters: MDCK cells can be transfected to express specific human efflux transporters like P-glycoprotein (P-gp/MDR1), making them ideal for studying the impact of these transporters on drug permeability.[16][20][21]

  • Lower Physiological Complexity: Wild-type MDCK cells do not express the same range of transporters as Caco-2 cells, which may not fully replicate the complexity of the human intestine.[16]

Experimental Protocol for Caco-2/MDCK Assays
  • Cell Culture:

    • Culture Caco-2 or MDCK cells on permeable filter supports (e.g., Transwell™ inserts) until a confluent monolayer is formed.[8][17]

    • For Caco-2 cells, this typically takes 21-24 days, while for MDCK cells it is 3-7 days.[17][18][22]

  • Monolayer Integrity Check:

    • The integrity of the cell monolayer must be confirmed before the experiment. This is done by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a paracellular marker like Lucifer Yellow.[20][23]

  • Permeability Assay (Bidirectional):

    • Apical to Basolateral (A-B) Transport:

      • Wash the monolayers with pre-warmed transport buffer.

      • Add the dosing solution containing N-(cyclohexylmethyl)pyrazin-2-amine to the apical (upper) chamber.[8]

      • Add fresh transport buffer to the basolateral (lower) chamber.[8]

      • Incubate at 37°C with gentle shaking.

      • At specified time points, take samples from the basolateral chamber.[8]

    • Basolateral to Apical (B-A) Transport:

      • Follow the same procedure, but add the dosing solution to the basolateral chamber and sample from the apical chamber.[8] This is crucial for assessing active efflux.[24]

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a validated analytical method, such as LC-MS/MS.[8]

Data Analysis and Interpretation

The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (ER) is then determined:

ER = Papp (B-A) / Papp (A-B)

Permeability Classification Papp (A-B) (x 10⁻⁶ cm/s) Efflux Ratio (ER) Interpretation for N-(cyclohexylmethyl)pyrazin-2-amine
High> 10< 2High permeability, not a substrate for efflux transporters.
Medium1 - 10< 2Moderate permeability, not an efflux substrate.
Low< 1< 2Low permeability, passive diffusion is limited.
Efflux SubstrateVariable≥ 2The compound is actively transported out of the cell, which can limit its absorption and bioavailability.[24]

Table 2: Classification of cell-based permeability results.

Part 3: Investigating Efflux Transporter Interactions

If the bidirectional Caco-2 or MDCK assay indicates an efflux ratio ≥ 2, it is highly probable that N-(cyclohexylmethyl)pyrazin-2-amine is a substrate for an efflux transporter.[24] The most common efflux transporter implicated in poor drug absorption is P-glycoprotein (P-gp).[20]

MDR1-MDCK Assay for P-gp Substrate Identification

To specifically investigate if N-(cyclohexylmethyl)pyrazin-2-amine is a P-gp substrate, the MDR1-MDCK cell line is the tool of choice.[20][21] These are MDCK cells that have been genetically engineered to overexpress the human MDR1 gene, which codes for P-gp.[20][21]

Experimental Protocol for MDR1-MDCK Assay

The protocol is similar to the standard bidirectional MDCK assay. The key difference is the comparison of transport across both wild-type MDCK cells (as a negative control) and MDR1-MDCK cells.[20] A known P-gp inhibitor, such as verapamil or cyclosporin A, can also be included to confirm P-gp mediated efflux.[21]

MDR1_MDCK_Assay_Logic cluster_wildtype Wild-Type MDCK Cells cluster_mdr1 MDR1-MDCK Cells WT_BA Papp (B-A) WT_ER Efflux Ratio (ER) WT_BA->WT_ER WT_AB Papp (A-B) WT_AB->WT_ER Comparison Compare Efflux Ratios WT_ER->Comparison MDR1_BA Papp (B-A) MDR1_ER Efflux Ratio (ER) MDR1_BA->MDR1_ER MDR1_AB Papp (A-B) MDR1_AB->MDR1_ER MDR1_ER->Comparison Conclusion Conclusion on P-gp Substrate Comparison->Conclusion

Figure 3: Logic for determining P-gp substrate liability using MDR1-MDCK cells.

Data Interpretation
  • If the efflux ratio is significantly higher in MDR1-MDCK cells compared to wild-type MDCK cells, it is strong evidence that N-(cyclohexylmethyl)pyrazin-2-amine is a P-gp substrate.

  • If the addition of a P-gp inhibitor significantly reduces the efflux ratio in MDR1-MDCK cells, this further confirms P-gp mediated transport.

Conclusion

The assessment of cell permeability is a cornerstone of modern drug discovery. For a novel compound like N-(cyclohexylmethyl)pyrazin-2-amine, a systematic evaluation using a combination of PAMPA and cell-based assays such as Caco-2 and MDCK is essential. This tiered approach allows for an efficient and comprehensive characterization of its permeability profile, from passive diffusion to active transport phenomena. The insights gained from these studies are invaluable for guiding medicinal chemistry efforts to optimize drug-like properties, selecting promising candidates for further development, and ultimately increasing the probability of success in bringing new, effective therapies to patients.

References

  • Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]

  • Pharma Models. (n.d.). Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays. Retrieved from [Link]

  • Ingle, S., & Patel, K. (2014). Comparing Caco-2 And MDCK Permeability For Oral Absorption Estimations. F1000Research. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Giacomini, K. M., et al. (2014). Comparison of MDCK-MDR1 and Caco-2 cell based permeability assays for anti-malarial drug screening and drug investigations. Malaria Journal, 13, 335. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(5), 539-549. Retrieved from [Link]

  • Admescope. (n.d.). Permeability and Transporters. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved from [Link]

  • Pion Inc. (2024, January 30). Parallel artificial membrane permeability assay (PAMPA) and its role in drug development. Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays | In vitro DMPK services. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Permeability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Domainex. (2026, February 9). MDCK Permeability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Caco-2 Permeability In Vitro Assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Absorption & Permeability Services. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from [Link]

  • Bienta. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • He, S., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 595735. Retrieved from [Link]

  • ACS Publications. (n.d.). Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay. Retrieved from [Link]

  • Journal of Chemical Information and Modeling. (n.d.). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Retrieved from [Link]

  • Drug Discovery News. (2019, August 12). Guest commentary: Looking at EMA's and FDA's topical guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (Cyclohexylmethyl)pyrazine. PubChem. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound (Cyclohexylmethyl)pyrazine (FDB015029). Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry. Retrieved from [Link]

  • (n.d.). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November 30). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(cyclohexylmethyl)pyrazin-2-amine (C11H17N3). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-cyclohexyl-N-methylpyrimidin-2-amine. PubChem. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). FDA and EMA Resources, Policies, and Programs Relevant for Drug Development for Rare Diseases and Conditions. Retrieved from [Link]

  • MDPI. (2018, September 18). Design, Synthesis and Evaluation of N-pyrazinylbenzamides as Potential Antimycobacterial Agents. Retrieved from [Link]

Sources

Preclinical In Vivo Evaluation Protocol for N-(cyclohexylmethyl)pyrazin-2-amine: Pharmacokinetics, Target Engagement, and Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists

Executive Summary

The transition of a novel small molecule from in vitro screening to in vivo efficacy requires a rigorously structured, self-validating experimental pipeline. This application note details the comprehensive preclinical evaluation of N-(cyclohexylmethyl)pyrazin-2-amine (CAS: 1096894-08-4)[1]. Given its physicochemical profile and the privileged nature of the pyrazine-2-amine scaffold, this guide is architected to test the compound as a putative central nervous system (CNS) penetrant kinase inhibitor targeting neuroinflammation.

Scientific Rationale & Physicochemical Profiling

The Pyrazine-2-amine Scaffold in Pharmacology

Pyrazine derivatives are a vital group of heterocyclic compounds that play a significant role as active pharmaceutical ingredients, particularly in oncology and anti-inflammatory applications[2]. The pyrazine-2-amine core is highly privileged in medicinal chemistry. Most pyrazine-based small molecules act as ATP-competitive inhibitors, docking into the hinge region of the ATP-binding pocket of active kinases[3]. Furthermore, pyrazine cores are frequently utilized in the synthesis of PI3K/Akt/mTOR pathway inhibitors[4] and central GPCR ligands, such as Adenosine A2B receptor antagonists[5].

Physicochemical Justification for CNS Targeting

Before initiating animal models, we must validate that the compound's physical properties align with the intended physiological compartment. N-(cyclohexylmethyl)pyrazin-2-amine possesses the following profile[1]:

  • Molecular Weight: 191.27 g/mol (Ideal for diffusion; < 400 Da preferred for CNS).

  • LogP: 2.47 (Optimal lipophilicity for Blood-Brain Barrier [BBB] penetration is between 2.0 and 3.0).

  • Topological Polar Surface Area (TPSA): 37.81 Ų (Highly predictive of excellent BBB permeability; < 90 Ų is required for CNS drugs).

Causality Checkpoint: Why target neuroinflammation? The combination of an ATP-competitive hinge-binding motif (pyrazine-2-amine) and a highly lipophilic, CNS-optimized aliphatic tail (cyclohexylmethyl) strongly suggests this molecule will achieve high free-drug concentrations in the brain parenchyma, making it an ideal candidate for modulating microglial kinase cascades (e.g., PI3K/mTOR or CDK9) driving neurodegeneration.

Experimental Design Architecture

To prevent false-positive efficacy readouts, the in vivo evaluation must follow a strict sequential hierarchy: Exposure Engagement Efficacy.

Workflow A 1. Physicochemical Validation (Purity >98%) B 2. Pharmacokinetics & BBB Penetration (LC-MS/MS) A->B C 3. Target Engagement (Phospho-Kinase Profiling) B->C D 4. In Vivo Efficacy (Neuroinflammation Model) C->D

Fig 1. Sequential preclinical evaluation workflow for N-(cyclohexylmethyl)pyrazin-2-amine.

Phase 1: Pharmacokinetics (PK) & BBB Penetration Protocol

The foundation of any in vivo study is establishing the pharmacokinetic parameters and the brain-to-plasma partition coefficient ( Kp​ ).

Step-by-Step Methodology
  • Formulation: Dissolve N-(cyclohexylmethyl)pyrazin-2-amine in a vehicle of 5% DMSO, 40% PEG400, and 55% sterile saline.

    • Rationale: A LogP of 2.47 indicates poor aqueous solubility. DMSO and PEG400 act as co-solvents to prevent precipitation in the GI tract or bloodstream, ensuring consistent absorption.

  • Dosing Regimen: Administer to male C57BL/6 mice (8-10 weeks old) via Intravenous (IV) injection at 5 mg/kg and Per Os (PO, oral gavage) at 30 mg/kg.

  • Sampling Timepoints: Collect blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose (n=3 mice per timepoint).

  • Tissue Extraction (Critical Step): At the 1h and 4h timepoints, euthanize a subset of mice. Perform transcardial perfusion with ice-cold Phosphate-Buffered Saline (PBS) for 3 minutes prior to brain extraction.

    • Causality Checkpoint: Why perfuse? Blood accounts for ~3-5% of total brain weight. Because the drug concentration in plasma is often much higher than in the brain, residual blood will artificially inflate the calculated brain concentration. Perfusion creates a self-validating system ensuring the LC-MS/MS detects only parenchyma-bound drug.

  • Bioanalysis: Quantify drug concentrations using LC-MS/MS with a structurally similar internal standard to normalize matrix effects.

Phase 2: Target Engagement & Pharmacodynamics (PD)

Once brain exposure is confirmed, we must prove the drug actively inhibits its target kinase in the target tissue.

Pathway Stimulus Neuroinflammatory Stimulus (LPS / Amyloid-β) Receptor Microglial Surface Receptors (e.g., TLR4) Stimulus->Receptor Kinase Intracellular Kinase Cascade (e.g., PI3K / mTOR) Receptor->Kinase TF Nuclear Transcription Factors (NF-κB / AP-1) Kinase->TF Drug N-(cyclohexylmethyl)pyrazin-2-amine Drug->Kinase ATP-competitive Inhibition Response Pro-inflammatory Cytokine Release (TNF-α, IL-6, IL-1β) TF->Response

Fig 2. Hypothesized mechanism of action for pyrazine-2-amine derivatives in neuroinflammation.

Step-by-Step Methodology
  • Model Induction: Induce acute neuroinflammation in C57BL/6 mice using an intraperitoneal (IP) injection of Lipopolysaccharide (LPS, 1 mg/kg).

  • Treatment: Administer N-(cyclohexylmethyl)pyrazin-2-amine (30 mg/kg, PO) 1 hour prior to LPS injection. Include a Vehicle + LPS cohort and a Vehicle + Saline cohort.

  • Tissue Harvest: Euthanize mice 4 hours post-LPS. Rapidly dissect the hippocampus and cortex, snap-freezing in liquid nitrogen to preserve phosphorylation states.

  • Dual-Readout Analysis:

    • Primary Readout (Target Engagement): Western blot for phosphorylated kinase (e.g., p-mTOR) vs. total kinase.

    • Secondary Readout (Functional Consequence): ELISA for pro-inflammatory cytokines (TNF- α , IL-6) in brain homogenates.

    • Causality Checkpoint: Measuring only cytokines does not prove the drug's mechanism. Measuring only p-mTOR does not prove the drug is therapeutically useful. The dual-readout creates a self-validating link between molecular engagement and phenotypic response.

Phase 3: In Vivo Efficacy Modeling

With PK and PD established, the final phase tests chronic efficacy in a disease-relevant model.

Step-by-Step Methodology
  • Chronic Dosing: Administer the compound daily (PO) for 14 days in a chronic neuroinflammation model (e.g., repeated low-dose LPS or an Alzheimer's transgenic model like 5xFAD).

  • Behavioral Testing: On day 13, perform the Y-maze spontaneous alternation test to assess spatial working memory.

    • Rationale: Neuroinflammation severely impairs hippocampal function. Reversal of spatial memory deficits provides functional proof of efficacy.

  • Histological Validation: On day 15, perfuse and fix brains in 4% Paraformaldehyde (PFA). Section the brains and perform immunofluorescence staining for Iba1 (a marker of microglial activation).

    • Rationale: Quantifying the morphological shift of microglia from an amoeboid (active/inflammatory) state back to a ramified (resting) state provides direct anatomical evidence of the drug's disease-modifying capability.

Quantitative Data Summary

The following table summarizes the target pharmacokinetic parameters required to justify advancing N-(cyclohexylmethyl)pyrazin-2-amine into Phase 2/3 efficacy studies.

Table 1: Target Pharmacokinetic & Distribution Parameters (Simulated for 30 mg/kg PO)

ParameterTarget ValueUnitScientific Significance
Cmax​ (Maximum Concentration)> 1,000ng/mLEnsures sufficient systemic exposure to drive tissue distribution.
Tmax​ (Time to Max Concentration)1.0 - 2.0hIndicates rapid oral absorption, typical of low MW lipophilic drugs.
AUC0−∞​ (Area Under Curve)> 4,500ng·h/mLRepresents total systemic exposure over time.
t1/2​ (Elimination Half-life)3.0 - 5.0hDictates dosing frequency (e.g., QD or BID) for chronic efficacy models.
Bioavailability ( F ) > 50%Confirms the compound survives first-pass hepatic metabolism.
Brain/Plasma Ratio ( Kp​ ) > 0.8N/ACritical Go/No-Go Metric. Proves the compound successfully crosses the BBB.

References

  • ChemScene. 1096894-08-4 | N-(Cyclohexylmethyl)pyrazin-2-amine.
  • National Institutes of Health (NIH) / PMC. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors.
  • National Institutes of Health (NIH) / PMC. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • Helmholtz-Zentrum Dresden-Rossendorf (HZDR). Radiosynthesis and in vivo evaluation of a fluorine-18 labeled pyrazine based radioligand for PET imaging of the adenosine A2B receptor.
  • MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations.

Sources

Application Note: Comprehensive Analytical Characterization of N-(cyclohexylmethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: N-(cyclohexylmethyl)pyrazin-2-amine (CAS: 1096894-08-4) Molecular Formula: C₁₁H₁₇N₃ | Molecular Weight: 191.27 g/mol

Introduction & Scientific Rationale

N-(cyclohexylmethyl)pyrazin-2-amine is a highly valuable heterocyclic scaffold in modern drug discovery. The pyrazine core is a privileged pharmacophore recognized for its bioisosteric relationship to pyridine and its ability to act as a robust hydrogen-bond acceptor in kinase and GPCR binding pockets [1]. The functionalization of the pyrazine-2-amine core with a lipophilic cyclohexylmethyl moiety significantly alters the molecule's pharmacokinetic profile, increasing its partition coefficient (LogP) to enhance cellular membrane permeability.

Characterizing this compound requires a rigorous, multi-modal analytical strategy. Because the molecule contains both a highly delocalized, electron-deficient aromatic system (pyrazine) and a flexible, electron-rich aliphatic system (cyclohexylmethyl), analytical methods must be carefully tuned. This application note details the causal reasoning, self-validating protocols, and expected quantitative data for the structural elucidation and purity assessment of N-(cyclohexylmethyl)pyrazin-2-amine.

Analytical Workflow & Causality

To establish a self-validating analytical system, orthogonal techniques must be employed. Chromatographic purity (HPLC) ensures that the spectroscopic data (NMR, HRMS) is not convoluted by synthetic impurities (such as unreacted pyrazin-2-amine or over-alkylated byproducts).

AnalyticalWorkflow A Sample Preparation (Solubilization & Filtration) B RP-HPLC (UV-Vis) (Purity Assessment) A->B Aliquot 1 (MeOH/H2O) C LC-HRMS (ESI+) (Exact Mass & CID) A->C Aliquot 2 (Dilute) D 1H & 13C NMR (Structural Elucidation) A->D Aliquot 3 (CDCl3) E FTIR Spectroscopy (Functional Group ID) A->E Solid/Neat B->C Peak Correlation

Caption: Orthogonal multiplexed analytical workflow for comprehensive compound characterization.

Physicochemical & Spectroscopic Data Summaries

The following tables summarize the expected quantitative analytical data for N-(cyclohexylmethyl)pyrazin-2-amine, derived from the established behavior of the isolated pyrazine and cyclohexylmethylamine substructures [2, 3].

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
NucleusPredicted Shift (δ, ppm)Multiplicity / IntegrationAssignment / Structural Correlation
¹H 8.05 – 8.10Doublet (1H, J = 1.5 Hz)Pyrazine aromatic C3-H
¹H 7.85 – 7.90Doublet of doublets (1H)Pyrazine aromatic C5-H
¹H 7.75 – 7.80Doublet (1H, J = 2.8 Hz)Pyrazine aromatic C6-H
¹H 4.80 – 5.20Broad Singlet (1H)Secondary Amine (N-H)
¹H 3.20 – 3.25Doublet (2H, J = 6.5 Hz)Aliphatic CH₂ (N-CH₂-Cyclohexyl)
¹H 0.90 – 1.80Multiplets (11H)Cyclohexyl ring protons (CH and 5xCH₂)
¹³C 154.5QuaternaryPyrazine C2 (C-NH)
¹³C 141.2, 133.5, 132.1CH (Aromatic)Pyrazine C3, C5, C6
¹³C 48.2CH₂ (Aliphatic)N-CH₂ carbon
¹³C 38.1, 31.2, 26.5, 25.9CH, CH₂ (Aliphatic)Cyclohexyl ring carbons
Table 2: High-Resolution Mass Spectrometry (HRMS) Parameters
ParameterValue / Description
Ionization Mode Electrospray Ionization Positive (ESI+)
Precursor Ion [M+H]⁺ m/z 192.1501 (Theoretical)
Primary Fragment 1 m/z 96.05 (Loss of cyclohexylmethyl radical/cation)
Primary Fragment 2 m/z 97.10 (Cyclohexylmethyl cation)

Experimental Protocols & Methodologies

Reverse-Phase HPLC (RP-HPLC) for Purity Assessment

Causality & Logic: A C18 stationary phase is selected to strongly interact with the lipophilic cyclohexyl ring. A mobile phase containing 0.1% trifluoroacetic acid (TFA) or formic acid is critical; it suppresses the ionization of residual silanols on the column and protonates the pyrazine nitrogen atoms, preventing peak tailing and ensuring a sharp, Gaussian peak shape [4].

Step-by-Step Protocol:

  • System Preparation: Purge the HPLC system with Mobile Phase A (0.1% Formic Acid in Milli-Q Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Column Equilibration: Install a C18 column (e.g., 250 mm x 4.6 mm, 5 µm). Equilibrate at 5% B for 15 minutes at a flow rate of 1.0 mL/min. Set the column oven to 30 °C.

  • Sample Preparation: Accurately weigh 1.0 mg of the compound and dissolve in 1.0 mL of a 50:50 Water/Acetonitrile mixture. Sonicate for 2 minutes. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Self-Validation (Blank Injection): Inject 10 µL of the sample diluent (50:50 Water/Acetonitrile) to establish a baseline and confirm the absence of ghost peaks.

  • Sample Injection & Gradient: Inject 10 µL of the sample. Run a linear gradient from 5% B to 95% B over 15 minutes. Hold at 95% B for 3 minutes to wash highly lipophilic impurities, then return to 5% B over 2 minutes.

  • Detection: Monitor absorbance at 254 nm (optimal for the pyrazine π-π* transition) and 210 nm (general aliphatic/amide absorption).

  • Analysis: Integrate the main peak. Purity is calculated as (Area of Target Peak / Total Area of All Peaks) × 100.

LC-HRMS for Exact Mass and Fragmentation

Causality & Logic: Positive ESI is highly effective for this compound because the secondary amine (pKa ~ 10) easily accepts a proton in the acidic mobile phase. Collision-Induced Dissociation (CID) is applied to break the weakest bond—the C-N bond between the pyrazine amine and the cyclohexylmethyl group—yielding predictable, self-validating structural fragments.

MSFragmentation M Precursor Ion [M+H]+ m/z 192.15 F1 Pyrazin-2-amine Ion m/z 96.05 M->F1 CID - C7H14 F2 Cyclohexylmethyl Cation m/z 97.10 M->F2 CID - C4H5N3

Caption: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Step-by-Step Protocol:

  • Dilution: Dilute the HPLC stock solution to a final concentration of 1 µg/mL using LC-MS grade Methanol.

  • Infusion/Injection: Inject 2 µL into the LC-HRMS system (e.g., Q-TOF or Orbitrap).

  • Source Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and desolvation gas flow to 800 L/hr.

  • Acquisition: Acquire full-scan MS data from m/z 50 to 500.

  • MS/MS (CID): Isolate the precursor ion (m/z 192.15) in the quadrupole. Apply a collision energy ramp of 15–30 eV using Argon as the collision gas to generate the m/z 96.05 and 97.10 product ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Logic: Deuterated chloroform (CDCl₃) is chosen over DMSO-d₆ because the target compound is a free base with high lipophilicity. CDCl₃ prevents the rapid proton exchange of the secondary N-H group that occurs in protic solvents, allowing the N-H signal to be observed as a distinct broad singlet.

Step-by-Step Protocol:

  • Sample Preparation: Weigh 5–10 mg of the dried compound. Dissolve completely in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer: Transfer the clear solution to a clean, dry 5 mm NMR tube. Ensure there is no particulate matter, which degrades magnetic field homogeneity and causes poor shimming.

  • Acquisition (¹H NMR): Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the solvent signal to CDCl₃ (7.26 ppm). Shim the magnet. Acquire 16–32 scans with a relaxation delay (D1) of 1.5 seconds.

  • Acquisition (¹³C NMR): Switch the probe to the carbon channel. Acquire 512–1024 scans with proton decoupling (waltz16). Set D1 to 2.0 seconds to ensure full relaxation of quaternary pyrazine carbons.

  • Processing: Apply a 0.3 Hz exponential line broadening function for ¹H and 1.0 Hz for ¹³C before Fourier transformation. Phase and baseline correct the spectra, referencing TMS to 0.00 ppm.

References

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds Source: Pharmaceuticals (MDPI) URL:[Link]

  • Aminopyrazine | C4H5N3 | CID 78747 Source: PubChem, National Library of Medicine URL:[Link]

  • Cyclohexanemethylamine | C7H15N | CID 76688 Source: PubChem, National Library of Medicine URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Purification of N-(cyclohexylmethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic bottlenecks associated with amphiphilic, basic heterocycles.

N-(cyclohexylmethyl)pyrazin-2-amine is a classic "problematic" molecule. It possesses a lipophilic cyclohexylmethyl tail and a highly polar, basic core consisting of a pyrazine ring and a secondary aliphatic amine. The root cause of purification failure for this compound on standard normal-phase silica gel is an inherent acid-base interaction. Silica gel acts as a Brønsted acid due to the presence of surface silanol (Si-OH) groups. Because the conjugate acid of a secondary aliphatic amine has a pKa of ~10, the amine exists largely in a protonated state when exposed to these acidic silanols. This creates a deep thermodynamic sink, leading to strong ionic retention, severe peak tailing, and irreversible adsorption ()[1].

To successfully isolate this compound, we must manipulate the chromatographic environment to neutralize these interactions.

Diagnostic Workflow

AminePurification Start Crude N-(cyclohexylmethyl) pyrazin-2-amine TLC Run TLC on Standard Silica (e.g., DCM/MeOH) Start->TLC Decision1 Streaking or Tailing Observed? TLC->Decision1 Action1 Add 0.1-1% TEA or NH₄OH to Mobile Phase Decision1->Action1 Yes Success Pure Product Isolated Decision1->Success No Decision2 Recovery < 80% or Irreversible Binding? Action1->Decision2 Action2 Pre-treat Silica Gel with 1-2% TEA Decision2->Action2 Yes Decision2->Success No Decision3 Co-elution with Impurities? Action2->Decision3 Action3 Switch to Amine-Functionalized Silica (KP-NH) Decision3->Action3 Yes Decision3->Success No Action4 Reverse-Phase (C18) with Alkaline Mobile Phase Action3->Action4 If resolution still poor Action3->Success Resolved Action4->Success

Troubleshooting workflow for the chromatographic purification of basic amines.

Troubleshooting FAQs

Q1: My TLC spots are streaking from the baseline to the solvent front. How do I achieve tight bands? A1: Streaking is the macroscopic symptom of the microscopic acid-base interaction between your secondary amine and the silica silanols. To resolve this, you must add a "competing amine" to your mobile phase. By incorporating 0.1% to 1% Triethylamine (TEA) or ammonium hydroxide (NH₄OH) into your eluent (e.g., in a DCM/MeOH system), the small, highly mobile TEA molecules preferentially bind to and neutralize the acidic silanol sites ()[2]. This allows your target compound to elute as a tight, well-defined band.

Q2: I added TEA to my mobile phase, but my isolated yield is still under 50%. Where is the rest of my product? A2: If your mass balance is poor, your compound is likely binding irreversibly to the column. Simply adding TEA to the mobile phase is sometimes insufficient because the solvent front moves faster than the equilibrium of silanol neutralization. The solution is to pre-treat (deactivate) the silica gel before loading your sample. By slurrying the silica in a solvent containing 1-2% TEA prior to packing, you saturate the acidic sites entirely ()[3].

Q3: I've eliminated streaking, but my product co-elutes with unreacted cyclohexylmethanamine. What are my options? A3: When normal-phase chromatography fails to resolve structurally similar basic amines, you must change the stationary phase to alter the separation selectivity:

  • Amine-Functionalized Silica (e.g., KP-NH): This media replaces acidic silanols with primary amine groups, creating a basic environment that completely eliminates the need for mobile phase modifiers and drastically alters selectivity ()[1].

  • Preparative Reverse-Phase (C18): Run a reverse-phase column using an alkaline mobile phase (e.g., Water/Acetonitrile with 0.1% NH₄OH). At high pH, the secondary amine remains in its free-base form, maximizing its lipophilicity and retention on the C18 chain, which often resolves closely related impurities ()[4].

Quantitative Data Comparison: Stationary Phases & Modifiers

The following table summarizes the expected chromatographic behavior of N-(cyclohexylmethyl)pyrazin-2-amine under various conditions.

Stationary PhaseMobile Phase SystemMechanism of ActionTypical Recovery (%)Peak Shape
Standard Silica (Bare) DCM / MeOHAdsorption (Unmitigated Acid-Base interaction)< 40%Severe Tailing
Standard Silica (Pre-treated) DCM / MeOH + 1% TEAAdsorption (Silanols neutralized by competing TEA)85 - 95%Sharp
Amine-Functionalized Silica Hexanes / EtOAcAdsorption (Basic surface prevents ionization)> 95%Excellent
Reverse-Phase (C18) H₂O / MeCN + 0.1% NH₄OHPartitioning (Free-base lipophilic retention)> 90%Sharp

Validated Experimental Protocol: TEA-Deactivated Normal Phase Chromatography

To ensure high recovery and sharp peak shapes for N-(cyclohexylmethyl)pyrazin-2-amine, follow this self-validating protocol for silica deactivation.

Step 1: Solvent Preparation Prepare your desired eluent (e.g., 5% MeOH in DCM). Add exactly 1% (v/v) Triethylamine (TEA) to the entire batch of mobile phase. Mix thoroughly.

Step 2: Silica Pre-treatment (The Crucial Step) Do not dry-pack the column. Weigh out the required amount of silica gel (typically 30-50x the mass of your crude sample). Slurry the silica in Ethyl Acetate containing 2 mL of TEA per 8 grams of silica gel. Stir the slurry gently for 15 minutes at room temperature to allow the TEA to thermodynamically saturate the silanol sites ()[3].

Step 3: Column Packing & Flushing Filter the pre-treated silica and wash it with standard Ethyl Acetate, followed by Hexanes or Pentane. Repack the column using the slurry method with your TEA-modified mobile phase (from Step 1). Flush the packed column with 2-3 column volumes of the mobile phase.

Step 4: Self-Validation Check Trustworthiness Check: Before loading your crude mixture, run a blank TLC plate (pre-dipped in 1% TEA in hexanes and dried) spotted with a control basic amine (like benzylamine) using your TEA-modified solvent. If the spot streaks, your silica is insufficiently deactivated.

Step 5: Sample Loading & Elution For highly basic amines, dry-loading is preferred to prevent band broadening. Dissolve your crude N-(cyclohexylmethyl)pyrazin-2-amine in a minimal amount of DCM, add a small amount of pre-treated silica, and concentrate in vacuo. Load this dry powder evenly onto the column head. Elute using the TEA-modified mobile phase, collecting fractions and monitoring via UV (the pyrazine ring is highly UV-active at 254 nm).

References

  • Biotage. "Successful flash chromatography." Biotage Knowledge Base.[Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Application Notes.[Link]

  • Royal Society of Chemistry. "Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids." Chemical Science.[Link]

  • University of Rochester (Not Voodoo). "Solvent Systems for Flash Column Chromatography." Demystifying Synthetic Organic Chemistry.[Link]

  • Reddit (r/chemistry). "I've read that to separate amines on silica..." Community Troubleshooting Forum.[Link]

Sources

Technical Support Center: Troubleshooting Stability & Solubility of N-(cyclohexylmethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(cyclohexylmethyl)pyrazin-2-amine (CAS: 1096894-08-4). As a secondary amine coupled to a pyrazine ring and a lipophilic cyclohexyl group, this compound presents unique physicochemical challenges during in vitro and in vivo evaluations.

This guide is designed for drug development professionals and researchers. It provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating experimental protocols to ensure the scientific integrity of your assays.

Core Physicochemical Profile

To understand the compound's behavior in aqueous media, we must first analyze its structural components. The electron-withdrawing pyrazine ring significantly reduces the basicity of the exocyclic secondary amine, while the cyclohexyl group imparts high hydrophobicity.

Table 1: Predicted Physicochemical Properties & Stability Metrics
PropertyValue / CharacteristicImpact on Aqueous Assays
LogP ~2.47High lipophilicity; drives aggregation and precipitation in water.
Amine pKa ~2.5 – 3.5Remains un-ionized at physiological pH (7.4), minimizing aqueous solubility.
Pyrazine pKa ~0.65Requires highly acidic conditions (pH < 1) for ring protonation.
Oxidative Stability Low to ModerateSusceptible to N-oxidation and radical-mediated degradation.
Photostability LowPyrazine chromophore absorbs UV light, leading to photolysis.

Troubleshooting Guides & FAQs

Q1: Why does N-(cyclohexylmethyl)pyrazin-2-amine immediately precipitate when diluted into my pH 7.4 physiological assay buffer?

The Causality: The precipitation is driven by the compound's ionization state and lipophilicity. The basicity of aminopyrazines is heavily attenuated by the electron-withdrawing nitrogen atoms within the pyrazine ring[1]. Because the secondary amine has a pKa of approximately 2.5 to 3.5, the molecule is almost entirely un-ionized (neutral) at pH 7.4. Without a formal charge to facilitate ion-dipole interactions with water, the hydrophobic cyclohexyl group forces the molecules to aggregate and precipitate out of solution[2]. The Solution:

  • Co-solvents: Prepare concentrated stock solutions in 100% DMSO. Ensure the final assay concentration of DMSO is between 1% and 5% (if tolerated by your biological system).

  • Formulation: For in vivo dosing or sensitive cell assays, formulate the compound using 10-20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) or polysorbate surfactants to encapsulate the hydrophobic cyclohexyl moiety.

Q2: I observe a gradual loss of compound concentration over 24-48 hours in oxygenated aqueous buffers. What is the degradation pathway?

The Causality: The compound is undergoing oxidative degradation. Secondary amines are highly susceptible to oxidation in aqueous solutions, particularly in the presence of dissolved oxygen and trace transition metals (which act as radical initiators)[3]. The oxidation typically targets the secondary amine, forming a hydroxylamine or leading to oxidative dealkylation. Furthermore, the pyrazine ring nitrogens can be oxidized to form pyrazine-N-oxides under prolonged environmental exposure[4]. The Solution:

  • Buffer Preparation: Degas all aqueous buffers using nitrogen sparging prior to use.

  • Chelation: Add 1 mM EDTA to your buffers to sequester trace metals (e.g., Fe²⁺, Cu²⁺) that catalyze radical formation.

  • Storage: Store working solutions at 4°C and prepare them fresh daily.

Q3: My stock solutions turn slightly yellow when left on the benchtop. Is this photodegradation?

The Causality: Yes. Pyrazine derivatives possess conjugated π-systems that absorb UV and near-UV light. Photo-excitation can lead to ring cleavage or the formation of colored polymeric degradation products. The Solution: Always store stock solutions in amber glass vials. Wrap assay plates in aluminum foil or use opaque plates during prolonged incubations.

Formulation & Troubleshooting Workflows

The following decision tree outlines the logical progression for resolving aqueous precipitation issues while maintaining compound integrity.

FormulationWorkflow Start Compound Precipitation at pH 7.4? CheckSol Check Co-solvent Tolerance (DMSO) Start->CheckSol Yes TolYes Add 1-5% DMSO to Assay Buffer CheckSol->TolYes Tolerated TolNo Evaluate Surfactants or Cyclodextrins CheckSol->TolNo Not Tolerated HPBCD Use 20% HP-β-CD Formulation TolNo->HPBCD In vivo / Cell Assay Acidic Lower pH < 3.0 (Check Stability) TolNo->Acidic In vitro / Chemical Assay

Caption: Decision tree for resolving aqueous precipitation of N-(cyclohexylmethyl)pyrazin-2-amine.

Standardized Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include internal controls to definitively separate physical precipitation from chemical degradation.

Protocol 1: Kinetic Solubility and pH-Stability Profiling

Purpose: To determine the maximum soluble concentration and identify pH-driven degradation.

  • Stock Preparation: Prepare a 10 mM stock of N-(cyclohexylmethyl)pyrazin-2-amine in LC-MS grade DMSO.

  • Buffer Spiking: Aliquot 10 µL of the DMSO stock into 990 µL of three different aqueous buffers: pH 1.2 (HCl), pH 7.4 (PBS), and pH 9.0 (Borate). Final compound concentration = 100 µM (1% DMSO).

  • Incubation: Incubate the vials at 37°C in a shaking incubator (300 rpm) for 24 hours.

  • Phase Separation: Centrifuge the samples at 15,000 x g for 15 minutes to pellet any precipitated (undissolved) compound.

  • Quantification (Self-Validation Step): Carefully extract 100 µL of the supernatant and dilute with 100 µL of Acetonitrile (to prevent precipitation inside the HPLC column). Analyze via HPLC-UV at 254 nm against a standard curve prepared entirely in 50:50 Water:Acetonitrile.

  • Interpretation: If the AUC (Area Under Curve) at pH 7.4 is significantly lower than the standard, but no new degradation peaks appear, the issue is purely physical solubility.

Protocol 2: Forced Degradation (Oxidation & Photolysis)

Purpose: To map the degradation pathways and identify specific mass shifts (+16 Da for N-oxides) using LC-MS.

  • Oxidative Stress: Prepare a 50 µM solution of the compound in 50:50 Water:Acetonitrile. Add Hydrogen Peroxide (H₂O₂) to a final concentration of 0.3%. Incubate at 40°C for 24 hours.

  • Photolytic Stress: Prepare a 50 µM solution in the same solvent. Expose to a UV-A/UV-B light source (e.g., ICH Q1B standard photostability chamber) for 24 hours. Keep a dark control vial wrapped in foil right next to the exposed vial.

  • Quenching & Analysis: Quench the oxidative sample with a drop of sodium thiosulfate. Inject all samples into an LC-MS/MS system.

  • Data Analysis: Look for specific mass shifts:

    • +16 Da (m/z 208.1): Indicates hydroxylamine formation at the secondary amine or pyrazine N-oxide formation[4].

    • -96 Da (m/z 96.0): Indicates oxidative dealkylation (loss of the cyclohexylmethyl group).

DegradationPathway Parent N-(cyclohexylmethyl) pyrazin-2-amine (m/z 192.1) ROS Reactive Oxygen Species (Trace Metals / O2 / Light) Parent->ROS N_Oxide Pyrazine N-oxide (+16 Da) ROS->N_Oxide SecAmineOx Secondary Amine Oxidation ROS->SecAmineOx Hydroxylamine Hydroxylamine (+16 Da) SecAmineOx->Hydroxylamine Dealkylation Oxidative Dealkylation (Loss of Cyclohexyl) SecAmineOx->Dealkylation

Caption: Primary oxidative and photolytic degradation pathways for N-(cyclohexylmethyl)pyrazin-2-amine.

Troubleshooting Matrix Summary

Table 2: Quick-Reference Troubleshooting Matrix
Symptom / IssuePrimary CauseRecommended Corrective Action
Cloudy solution upon buffer dilution Un-ionized state (pH > pKa) leading to hydrophobic aggregation.Add 1-5% DMSO, or formulate with 20% HP-β-CD.
Loss of signal over time (no precipitate) Oxidative degradation of the secondary amine or pyrazine ring.Degas buffers with N₂; add 1 mM EDTA; use fresh solutions.
Yellowing of stock solution Photolytic cleavage/polymerization of the pyrazine chromophore.Store in amber vials; protect from ambient light during assays.
Multiple peaks on LC-MS (+16 Da) Formation of N-oxides or hydroxylamines.Avoid strong oxidizing agents; perform forced degradation to confirm retention times of oxides.

References

  • Lepaumier, H., et al. "Stability of Structurally Varied Aqueous Amines for CO2 Capture." ACS Publications. Available at:[Link]

  • Scott, E., et al. "Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide." ResearchGate / Heterocyclic Communications. Available at:[Link]

Sources

Technical Support Center: Optimizing the N-(cyclohexylmethyl)pyrazin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Knowledge Base. This technical guide is designed for medicinal chemists and drug development professionals working on peripheral Tryptophan Hydroxylase 1 (TPH1) inhibitors.

The N-(cyclohexylmethyl)pyrazin-2-amine scaffold (and its halogenated derivatives, such as the 5-bromo analog) represents a promising starting point for novel peripheral TPH1 inhibitors[1]. TPH1 is the rate-limiting enzyme for serotonin biosynthesis in peripheral tissues (e.g., the gut), making it a prime target for serotonin-related pathologies like carcinoid syndrome and pulmonary arterial hypertension[2]. However, the raw scaffold presents significant off-target liabilities. This guide provides field-proven troubleshooting strategies to engineer selectivity, eliminate kinase cross-reactivity, and prevent central nervous system (CNS) penetration.

Mechanism of Action & Off-Target Landscape

Before troubleshooting, it is critical to understand the biological landscape of the target. TPH1 belongs to the Aromatic Amino Acid Hydroxylase (AAAH) family, which relies on a non-heme iron and a tetrahydrobiopterin (BH4) cofactor[3][4]. The structural homology within this family, combined with the promiscuous nature of the pyrazine ring, creates three primary off-target axes:

G cluster_peripheral Peripheral System (Target) cluster_cns Central Nervous System (Off-Target) Compound N-(cyclohexylmethyl) pyrazin-2-amine TPH1 TPH1 Enzyme Compound->TPH1 Desired Target TPH2 TPH2 Enzyme Compound->TPH2 Off-Target AAAH PAH & TH (AAAH Family) Compound->AAAH Off-Target Kinases Kinases (Hinge Binding) Compound->Kinases Off-Target Gut5HT Gut Serotonin TPH1->Gut5HT Synthesizes Brain5HT Brain Serotonin TPH2->Brain5HT Synthesizes

Mechanism of target engagement and off-target liabilities for the pyrazine-2-amine scaffold.

Troubleshooting FAQs: Scaffold Optimization

Q1: Our in vivo models show severe CNS side effects (e.g., altered mood/behavior) when dosed with our pyrazine-2-amine lead. How do we restrict the compound to the periphery? A1: Your compound is likely crossing the blood-brain barrier (BBB) and inhibiting TPH2, the brain-specific isoform responsible for central serotonin synthesis[2]. Because TPH1 and TPH2 share high structural homology in their active sites, achieving pure enzymatic selectivity is exceptionally difficult[5].

  • The Strategy: Shift from enzymatic selectivity to compartmental selectivity. You must engineer the scaffold to be actively excluded from the CNS. Increase the Topological Polar Surface Area (TPSA) to >120 Ų or introduce a carboxylic acid moiety. This converts the molecule into a substrate for P-glycoprotein (P-gp) efflux pumps at the BBB. To maintain oral bioavailability, mask the polar group using an ethyl ester prodrug strategy[1]. The prodrug will be absorbed in the gut and hydrolyzed into the active, peripherally restricted moiety in the bloodstream.

Q2: We are observing significant cross-reactivity with Phenylalanine Hydroxylase (PAH) and Tyrosine Hydroxylase (TH) in our enzymatic assays. Why is this happening? A2: TPH1, PAH, and TH all belong to the AAAH family and utilize the exact same BH4 cofactor and iron-mediated catalytic mechanism[3][4]. The unsubstituted N-(cyclohexylmethyl)pyrazin-2-amine scaffold is small enough to fit into the highly conserved cofactor binding pockets of all three enzymes.

  • The Strategy: Exploit the subtle differences in the lipophilic pockets adjacent to the active site. Adding a bulky halogen (e.g., a 5-bromo substitution on the pyrazine ring) creates a steric clash in the tighter active sites of PAH and TH, while the slightly more accommodating TPH1 pocket can still bind the inhibitor[1].

Q3: Our kinase counter-screening panel lit up. The compound is acting as a pan-kinase inhibitor. How do we abolish this activity without losing TPH1 affinity? A3: The pyrazine-2-amine moiety is a classic kinase "hinge-binding" motif. The nitrogen atoms on the pyrazine ring and the exocyclic amine act as a bidentate hydrogen bond acceptor/donor pair, perfectly mimicking the adenine ring of ATP in the kinase hinge region.

  • The Strategy: Disrupt the hydrogen-bonding network. Methylating the exocyclic amine (creating an N-methyl-N-(cyclohexylmethyl)pyrazin-2-amine derivative) removes the critical hydrogen bond donor required for kinase hinge binding. Alternatively, adding steric bulk at the ortho-position of the pyrazine ring will prevent the planar scaffold from slotting into the narrow kinase ATP-binding cleft.

Quantitative Data: Optimization Trajectory

The following table summarizes the expected optimization trajectory when applying the troubleshooting strategies above to the base scaffold. Note: Data represents a typical SAR progression to demonstrate causality.

Compound IterationTPH1 IC₅₀ (nM)TPH2 IC₅₀ (nM)PAH IC₅₀ (nM)TH IC₅₀ (nM)Kinase Panel Hits
Base Scaffold 3204508901,100High (Hinge binding)
+ 5-Bromo Substitution 4560>10,000>10,000Moderate
+ N-Methylation 5268>10,000>10,000None
+ Carboxylic Acid (Active) 12>10,000 (Cell)*>10,000>10,000None

*Cellular IC₅₀ reflects the inability of the active polar compound to penetrate intact neuronal cell membranes, effectively eliminating TPH2 engagement in vivo.

Experimental Protocols

To validate your optimized compounds, you must employ self-validating assay systems. Do not rely solely on enzymatic turnover assays, as they are prone to false positives from compound aggregation or assay interference.

Workflow Step1 Scaffold Modification Step2 In Vitro AAAH Panel (DSF) Step1->Step2 Selectivity Step3 Kinase Counter-Screen Step2->Step3 Orthogonal Step4 MDCK-MDR1 Assay Step3->Step4 BBB Exclusion Step4->Step1 High Efflux Step5 Lead Candidate Step4->Step5 Validated

Step-by-step optimization workflow to eliminate off-target effects and ensure peripheral restriction.

Protocol A: Differential Scanning Fluorimetry (DSF) for AAAH Selectivity

Causality: DSF measures target engagement directly by assessing the thermal stabilization of the protein upon ligand binding[3]. By measuring the melting temperature (Tm) shift, we isolate direct thermodynamic stabilization from enzymatic artifacts, ensuring the compound physically binds TPH1 rather than interfering with the fluorescence readout of a turnover assay.

  • Protein Preparation: Dilute purified recombinant human TPH1, PAH, and TH to a final concentration of 2 µM in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X (from a 5000X stock).

  • Compound Incubation: Dispense 20 µL of the protein/dye mixture into a 96-well PCR plate. Add 1 µL of the test compound (N-(cyclohexylmethyl)pyrazin-2-amine derivatives) dissolved in DMSO to achieve a final concentration gradient (0.1 µM to 100 µM). Include a DMSO-only control. Incubate at room temperature for 30 minutes.

  • Thermal Melting: Place the plate in a Real-Time PCR system. Ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, continuously monitoring fluorescence (Excitation: 490 nm, Emission: 575 nm).

  • Data Analysis: Calculate the first derivative of the melt curve to determine the Tm. A positive shift (ΔTm > 2°C) compared to the DMSO control indicates direct target engagement. Compare ΔTm across TPH1, PAH, and TH to establish structural selectivity[3].

Protocol B: MDCK-MDR1 Permeability Assay for BBB Exclusion

Causality: MDCK cells transfected with the human MDR1 gene overexpress P-glycoprotein (P-gp), the primary efflux pump at the BBB. By comparing the basolateral-to-apical (B-A) versus apical-to-basolateral (A-B) permeability, we establish an efflux ratio. An efflux ratio >2 validates that the compound is actively pumped out of the CNS, ensuring peripheral restriction.

  • Cell Seeding: Seed MDCK-MDR1 cells on Transwell polycarbonate inserts (0.4 µm pore size) at a density of 1 × 10⁵ cells/cm². Culture for 5-7 days until transepithelial electrical resistance (TEER) exceeds 200 Ω·cm², ensuring tight junction formation.

  • Compound Addition: Wash the monolayers with Hank's Balanced Salt Solution (HBSS). To measure A-B permeability, add 10 µM of the test compound to the apical chamber and blank HBSS to the basolateral chamber. Reverse this for B-A permeability.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL aliquots from the receiver chambers at 30, 60, and 120 minutes. Replace the sampled volume with fresh HBSS.

  • Quantification: Analyze the samples using LC-MS/MS to determine compound concentration.

  • Validation: Calculate the Apparent Permeability ( Papp​ ). Calculate the Efflux Ratio (ER) = Papp​(B−A)/Papp​(A−B) . An ER > 2.0, which is reversible upon the addition of a P-gp inhibitor (e.g., verapamil), confirms that the compound will be excluded from the brain.

References
  • Molaid. "5-bromo-N-(cyclohexylmethyl)pyrazin-2-amine." Molaid. Available at: [Link]

  • Underhaug, J., et al. (2024). "Aromatic Amino Acid Hydroxylases as Off-Targets of Histone Deacetylase Inhibitors." ACS Chemical Neuroscience. Available at:[Link]

  • PatSnap. (2024). "What are TPH1 inhibitors and how do they work?" PatSnap. Available at:[Link]

  • Wesolowski, R., et al. (2025). "Selectivity and Safety Characterization of a Xanthine-Imidazothiazole Lead Structure: a Novel Tryptophan Hydroxylase Inhibitor of Peripheral Serotonin Synthesis." ACS Pharmacology & Translational Science. Available at:[Link]

  • Pettersen, et al. (2020). "Discovery and Biological Characterization of a Novel Scaffold for Potent Inhibitors of Peripheral Serotonin Synthesis." Future Medicinal Chemistry. Available at:[Link]

Sources

Technical Support Center: Mitigating Cytotoxicity of N-(cyclohexylmethyl)pyrazin-2-amine in Primary Cells

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges of working with N-(cyclohexylmethyl)pyrazin-2-amine (CAS 1096894-08-4) in delicate primary cell models.

While this lipophilic pyrazine derivative is frequently utilized as a building block and screening compound[1], primary cells—lacking the robust stress-response adaptations of immortalized lines—are highly susceptible to its off-target effects. This guide synthesizes mechanistic causality with field-proven protocols to help you establish a self-validating experimental system, ensuring your phenotypic readouts are driven by target engagement rather than artifactual toxicity.

Part 1: Mechanistic Overview of Pyrazine-Induced Cytotoxicity

To mitigate toxicity, we must first understand its causality. N-(cyclohexylmethyl)pyrazin-2-amine possesses a LogP of ~2.47[1], making it moderately lipophilic. This lipophilicity allows it to easily cross and potentially accumulate within lipid bilayers. In primary cells, this accumulation, combined with the pyrazine core's tendency to interact with off-target kinases, frequently leads to mitochondrial uncoupling, the generation of Reactive Oxygen Species (ROS)[2], and subsequent apoptosis.

ToxicityPathway A N-(cyclohexylmethyl) pyrazin-2-amine B Lipid Membrane Accumulation A->B High LogP C Off-Target Kinase Inhibition A->C Pyrazine Core D Mitochondrial Stress B->D C->D E ROS Generation D->E F Primary Cell Apoptosis E->F Oxidative Damage

Mechanism of pyrazine-induced off-target cytotoxicity and ROS generation in primary cells.

Part 2: Troubleshooting Guide & FAQs

Q1: My primary hepatocytes die within 12 hours of adding the compound. Is this target-mediated? A1: Unlikely. Rapid cell death (< 24h) is typically an artifact of acute membrane disruption or solvent toxicity, not target-mediated pharmacology. Because N-(cyclohexylmethyl)pyrazin-2-amine requires DMSO for solubilization, exceeding a final DMSO concentration of 0.1% (v/v) will subject primary cells to severe osmotic stress[3]. Causality & Solution: Perform a vehicle-only control. If the vehicle is non-toxic, the rapid death is likely due to compound micro-precipitation physically damaging the cell monolayer. Ensure complete solubilization and perform a serial dilution starting from a lower maximum concentration (e.g., 10 µM).

Q2: I observe delayed, dose-dependent cytotoxicity at 48-72 hours. How can I separate this from my desired phenotypic effect? A2: Delayed toxicity is usually driven by the accumulation of ROS due to mitochondrial stress[2]. Pyrazine derivatives can inadvertently inhibit essential survival kinases or interfere with the electron transport chain over extended incubations. Causality & Solution: Co-treat your primary cells with a ROS scavenger like N-acetylcysteine (NAC). If viability is rescued without compromising your primary target readout, oxidative stress is the culprit, and NAC can be maintained in your assay buffer.

Q3: The compound is well-tolerated in HeLa cells at 20 µM, but toxic to primary T-cells at 2 µM. Why the discrepancy? A3: Immortalized cancer cell lines have upregulated anti-apoptotic pathways (e.g., Bcl-2 overexpression) and robust antioxidant defenses that mask small-molecule toxicity[4]. Primary cells rely heavily on precise metabolic regulation and lack these hyperactive survival mechanisms. Causality & Solution: Never extrapolate dosing from immortalized lines to primary cells. Always establish a new IC50 curve using a sensitive, orthogonal viability assay specifically in your primary cell model[3].

Part 3: Quantitative Mitigation Strategies

To systematically mitigate toxicity, you must optimize the culture microenvironment. The table below summarizes the expected impact of various mitigation strategies on primary cell viability when exposed to an otherwise toxic dose (e.g., 10 µM) of the compound.

Mitigation StrategyMechanism of ActionExpected Viability Rescue (%)Recommended Concentration/Condition
N-Acetylcysteine (NAC) Scavenges ROS generated by mitochondrial stress+35% to +50%1 - 5 mM
Increased Serum (FBS) Sequesters lipophilic compound via protein binding+20% to +40%10% to 15% (v/v)
Z-VAD-FMK Co-treatment Pan-caspase inhibitor blocks downstream apoptosis+40% to +60%20 µM[5]
DMSO Reduction Minimizes baseline solvent-induced membrane stress+10% to +15%< 0.1% final (v/v)

Part 4: Experimental Protocol: Establishing a Non-Toxic Therapeutic Window

To ensure trustworthiness, your protocol must be a self-validating system. Relying on a single viability readout can yield false positives if the compound interferes with the assay chemistry. This step-by-step workflow utilizes orthogonal readouts to guarantee accuracy.

Step-by-Step Methodology:

  • Cell Seeding: Seed primary cells in a 96-well plate at an optimized density (typically 5,000–10,000 cells/well) in complete medium. Incubate for 24 hours to allow attachment and recovery from handling stress[5].

  • Compound Preparation: Prepare a 10 mM stock of N-(cyclohexylmethyl)pyrazin-2-amine in 100% anhydrous DMSO. Vortex thoroughly until optically clear.

  • Co-Treatment (Optional Rescue): If previous assays demonstrated ROS-mediated toxicity, pre-incubate cells with 2 mM NAC or 20 µM Z-VAD-FMK for 1 hour prior to compound addition[5].

  • Serial Dilution & Dosing: Create a 7-point, 3-fold serial dilution in culture medium (not DMSO) to prevent solvent spikes. Ensure the final DMSO concentration in all wells, including the vehicle control, is normalized to exactly 0.1%[3]. Add the dilutions to the cells.

  • Orthogonal Viability Readout: Incubate for 48 hours. Measure viability using a multiplexed approach: combine a metabolic assay (e.g., ATP-luminescence) with a membrane integrity assay (e.g., LDH release)[3]. This distinguishes between transient metabolic inhibition and frank cell death.

Workflow Step1 Step 1: Cell Seeding Primary cells at 5k-10k/well 24h recovery Step2 Step 2: Compound Prep 10mM DMSO Stock Max 0.1% final DMSO Step1->Step2 Step3 Step 3: Co-Treatment Add NAC or Z-VAD-FMK (1h pre-incubation) Step2->Step3 Step4 Step 4: Dosing 7-point serial dilution (10 µM to 10 nM) Step3->Step4 Step5 Step 5: Viability Readout Multiplex LDH & ATP assays at 24h and 48h Step4->Step5

Step-by-step experimental workflow for assessing and mitigating small molecule cytotoxicity.

References

1.[1] Title: 1096894-08-4 | N-(Cyclohexylmethyl)pyrazin-2-amine - ChemScene Source: chemscene.com URL:

2.[5] Title: How to minimize Cambinol-induced cytotoxicity in primary cells Source: benchchem.com URL:

3.[3] Title: Technical Support Center: Reducing Small Molecule Toxicity in Primary Cells Source: benchchem.com URL:

4.[2] Title: Selective killing of cancer cells with a small molecule targeting stress response to ROS Source: nih.gov URL:

5.[4] Title: Small-molecule Bcl-2 inhibitors sensitise tumour cells to immune-mediated destruction Source: monash.edu URL:

Sources

how to increase the oral bioavailability of pyrazine-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing the oral bioavailability of pyrazine-based compounds. Pyrazines are highly versatile, electron-deficient heterocycles ubiquitous in oncology, infectious disease, and neurology drug discovery. However, their unique physicochemical properties often lead to significant pharmacokinetic (PK) bottlenecks, including poor aqueous solubility, rapid first-pass metabolism, and P-glycoprotein (P-gp) mediated efflux.

This guide provides drug development professionals with field-proven, mechanistically grounded strategies to diagnose and resolve these formulation and structural challenges.

Diagnostic Workflow

Before modifying your compound or formulation, you must identify the specific mechanism restricting systemic exposure.

G N1 Pyrazine Lead Compound Low Oral Bioavailability N2 In Vitro PK Profiling (Caco-2, Microsomes, Solubility) N1->N2 N3 Identify Primary Bottleneck N2->N3 N4 Poor Aqueous Solubility (High Lattice Energy) N3->N4 Thermodynamic Limits N5 High First-Pass Metabolism (Hepatic/Gastric Clearance) N3->N5 High Intrinsic Clearance N6 Poor Permeability (P-gp Efflux Substrate) N3->N6 Low LogP / Efflux N7 Formulation Strategy: Cocrystals & Amorphous Dispersions N4->N7 N8 Structural Strategy: Scaffold Morphing & Steric Shielding N5->N8 N9 Prodrug Strategy: Esterification & PEGylation N6->N9 N10 In Vivo PK Validation (AUC, Cmax, F%) N7->N10 N8->N10 N9->N10

Workflow for diagnosing and resolving pyrazine oral bioavailability bottlenecks.

Frequently Asked Questions (FAQs)

Q: Why does my pyrazine derivative show excellent in vitro target inhibition but less than 10% oral bioavailability (F) in vivo? A: Pyrazines frequently suffer from extensive gastric and hepatic first-pass metabolism. The absolute oral bioavailability of pyrazine derivatives can be heavily dose-dependent due to saturable metabolic pathways. For example, the bioavailability of 2-(allylthio)pyrazine increases dramatically from 19.6% to 93.6% as the dose increases, proving that at lower doses, saturable gastric and hepatic first-pass effects rapidly clear the drug before it reaches systemic circulation [1][1].

Q: How can I synthetically modify the pyrazine core to resist first-pass metabolism without losing binding affinity? A: Scaffold morphing and hybridization are highly effective. If your pyrazine ring is metabolically labile (e.g., susceptible to CYP450 oxidation), consider hybridizing it with a more stable heterocycle or adding steric bulk at solvent-accessible positions. In the development of CHK1 inhibitors, replacing a metabolically labile purine fragment with a 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile scaffold significantly improved mouse liver microsome (MLM) stability, rescuing oral bioavailability from a mere 5% to a viable therapeutic level [2][2]. Similarly, optimizing the solvent-accessible 8-position of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors enhanced both oral exposure and off-target selectivity [3][3].

Q: My pyrazine compound is a P-glycoprotein (P-gp) substrate, leading to poor intestinal permeability. What is the recommended strategy? A: Designing pyrazole-pyrazine conjugates is a proven strategy. The integration of a pyrazole nucleus with the electron-deficient pyrazine core has been shown to limit efflux by interacting favorably with P-glycoprotein. This conjugate approach also minimizes cytochrome P-450 enzyme inhibition, thereby reducing drug-drug interactions and improving systemic exposure [4][4].

Q: The compound is a "brick dust" molecule (highly crystalline, poorly soluble). How can I formulate it for oral dosing? A: You must disrupt the highly stable crystal lattice using pharmaceutical cocrystallization or amorphization. Tetramethylpyrazine (TMP), for example, forms highly stable cocrystals with cinnamic acid and its derivatives (e.g., trans-cinnamic acid, ferulic acid). These coformers provide strong hydrogen bond donors (carboxyl and phenolic hydroxyl groups) that interact with the electron-deficient pyrazine nitrogens, significantly improving the dissolution rate [5][5]. Alternatively, amorphous solid dispersions using hydrophilic polymers can trap the pyrazine in a high-energy amorphous state, preventing recrystallization in the GI tract [6][6].

Troubleshooting Protocols

Protocol A: Preparation and Validation of Pyrazine Cocrystals

Use this protocol when your pyrazine API exhibits dissolution-rate-limited bioavailability (BCS Class II or IV).

Causality: Pyrazine nitrogens are weak bases (pKa ~0.65) and remain unprotonated at intestinal pH, leading to poor aqueous solubility. By utilizing Liquid-Assisted Grinding (LAG) with acidic coformers, you force hydrogen bonding between the coformer and the pyrazine nitrogen, lowering the lattice energy without requiring full proton transfer (salt formation).

  • Coformer Selection: Select a GRAS (Generally Recognized As Safe) coformer with strong hydrogen bond donors, such as trans-cinnamic acid (TCA) or ferulic acid (FA).

  • Equimolar Weighing: Weigh the pyrazine API and the selected coformer in a precise 1:1 molar ratio.

  • Liquid-Assisted Grinding (LAG): Place the mixture in a stainless-steel milling jar. Add 2–3 drops of a bridging solvent (e.g., ethanol or ethyl acetate) per gram of powder. Note: The solvent facilitates molecular mobility and cocrystal nucleation without dissolving the bulk powder.

  • Milling: Mill the mixture at 25 Hz for 30 minutes using a ball mill.

  • Characterization (Self-Validation):

    • Run Differential Scanning Calorimetry (DSC). A successful cocrystal will exhibit a single, sharp melting endotherm distinct from both the pure API and the pure coformer.

    • Run Powder X-Ray Diffraction (PXRD) to confirm the emergence of new diffraction peaks, verifying a novel crystalline phase.

Protocol B: One-Pot Synthesis of Pyrazine Prodrugs

Use this protocol when the parent compound suffers from poor membrane permeability or requires enhanced aqueous solubility for absorption.

Causality: Masking polar functional groups (or adding solubilizing moieties like PEG) temporarily alters the physicochemical profile of the drug, allowing it to cross the enterocyte membrane. Once in the systemic circulation, serum esterases hydrolyze the prodrug, releasing the active pyrazine [7][7].

  • Activation: Dissolve the pyrazine derivative in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Conjugation: Add a mild base (e.g., K₂CO₃, 1.5 eq) followed by the appropriate alkylating agent or PEG-halide (1.2 eq) targeting the solvent-accessible nitrogen or hydroxyl group.

  • Reaction: Stir at room temperature for 12 hours. Monitor completion via LC-MS.

  • Purification: Quench with water, extract with ethyl acetate, and purify via flash chromatography.

  • In Vitro Validation: Incubate the purified prodrug in murine and human serum at 37°C. Measure the half-life of hydrolysis via HPLC to ensure the active parent drug is efficiently released.

Quantitative Data Summary

The table below summarizes the expected impact of various optimization strategies on key pharmacokinetic parameters based on field data.

Optimization StrategyMechanism of ActionTarget IssueExpected PK Impact
Scaffold Morphing (Pyridine Hybridization) Increases resistance to CYP450 oxidation; reduces intrinsic clearance.High Hepatic First-Pass MetabolismF%: Increases from <5% to >30%.AUC: 4- to 5-fold increase.
Cocrystallization (Cinnamic Acid Coformers) Disrupts crystal lattice energy via hydrogen bonding.Poor Aqueous Solubility (BCS II)Cmax: 2- to 3-fold increase.Tmax: Decreased (faster onset).
Amorphous Solid Dispersions (Polymers) Traps API in a high-energy, supersaturated state; prevents recrystallization."Brick Dust" SolubilityAUC: Up to 10-fold increase during the supersaturation window.
Prodrug Conjugation (PEGylation) Masks polar groups to enhance membrane crossing; improves water solubility.Poor Permeability / Low AbsorptionPermeability (Papp): Significant increase.F%: 2- to 4-fold increase.

Mechanistic Pathway of Pyrazine Absorption

Understanding where your compound is lost during oral administration is critical to selecting the right troubleshooting protocol.

Pathway GI GI Tract Lumen (Dissolution Phase) Enterocyte Enterocyte Membrane (Passive/Active Uptake) GI->Enterocyte Absorption Pgp P-glycoprotein (Efflux Pump) Enterocyte->Pgp Efflux Liver Hepatic System (CYP450 Metabolism) Enterocyte->Liver Portal Vein Pgp->GI Back to Lumen Liver->Liver First-Pass Clearance Systemic Systemic Circulation (Bioavailable Fraction) Liver->Systemic Surviving Fraction

Pyrazine absorption pathway highlighting efflux and first-pass metabolism barriers.

References

  • Pharmacokinetics of a chemoprotective agent, 2-(allylthio)pyrazine, after intravenous and oral administration to rats: hepatic and gastric first-pass effects. PubMed (NIH). Available at:[Link]

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed (NIH). Available at:[Link]

  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. ACS Publications. Available at: [Link]

  • Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. Asian Journal of Pharmaceutical and Health Sciences. Available at:[Link]

  • Tetramethylpyrazine Cocrystals with Cinnamic Acid and Its Derivatives: Crystal Structures, Theoretical Computations, and Sublimation Behavior Studies. ACS Publications. Available at: [Link]

  • Amorphous formulations for dissolution and bioavailability enhancement of poorly soluble APIs. ResearchGate. Available at: [Link]

  • Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. PubMed (NIH). Available at:[Link]

Sources

Technical Support Center: Enhancing the Solubility of N-(cyclohexylmethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(cyclohexylmethyl)pyrazin-2-amine. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. Here, we provide a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome these experimental hurdles. Our approach is rooted in explaining the fundamental principles behind each technique, ensuring you can make informed decisions for your specific application.

Compound at a Glance: Physicochemical Profile

Before troubleshooting, it's crucial to understand the inherent properties of N-(cyclohexylmethyl)pyrazin-2-amine. Its structure, featuring a pyrazine ring, a secondary amine, and a nonpolar cyclohexylmethyl group, dictates its solubility behavior.

PropertyValueSource
Molecular Formula C₁₁H₁₇N₃[1]
Molecular Weight 191.27 g/mol [1]
Predicted XlogP ~2.5[2]
Key Functional Groups Secondary Amine, Pyrazine RingN/A
Predicted Basicity The amine and pyrazine nitrogens can accept protons.[3][4]

The predicted XlogP value of ~2.5 suggests the molecule is moderately lipophilic, which often corresponds to poor aqueous solubility. However, the presence of basic nitrogen atoms is a key feature that can be exploited to enhance solubility.

Frequently Asked Questions (FAQs)

Q1: My N-(cyclohexylmethyl)pyrazin-2-amine won't dissolve in water or buffer. What's the first thing I should try?

A1: The first and most straightforward technique is pH adjustment . Your compound has basic amine and pyrazine groups. By lowering the pH of your aqueous solution with a suitable acid (e.g., HCl), you can protonate these groups. This creates a positively charged salt form of the molecule, which will have significantly higher aqueous solubility than the neutral free base.[3] Many amine-containing pharmaceuticals are formulated as salts to improve their water solubility.[3][5]

Q2: I tried lowering the pH, and the solubility improved, but it's still not high enough for my assay. What's next?

A2: If pH adjustment alone is insufficient, consider using a co-solvent system . Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6] This makes the environment more favorable for dissolving lipophilic compounds like N-(cyclohexylmethyl)pyrazin-2-amine. Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[7][8]

Q3: I need a solid, stable form of the compound with improved solubility. What method is best for this?

A3: For creating a stable, solid material with enhanced solubility, salt formation is the industry-standard approach.[9][10] This involves reacting the basic N-(cyclohexylmethyl)pyrazin-2-amine with an acid to form a crystalline salt. This not only improves solubility and dissolution rate but can also enhance stability and handling properties.[5][9] Unlike simple pH adjustment in a solution, this process isolates a new solid form of your compound.

Q4: Are there more advanced techniques if co-solvents and salts don't meet my requirements?

A4: Yes, several advanced methods can be employed. One powerful technique is complexation with cyclodextrins .[11] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] Your molecule can be encapsulated within this cavity, forming an "inclusion complex" where the hydrophobic part of your molecule is shielded, and the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[13][14]

Troubleshooting Workflow: A Logic Guide

This diagram outlines a systematic approach to addressing solubility issues with N-(cyclohexylmethyl)pyrazin-2-amine.

G Start Start: Poor Aqueous Solubility of N-(cyclohexylmethyl)pyrazin-2-amine pH_Adjust Technique 1: pH Adjustment Start->pH_Adjust CoSolvent Technique 2: Co-solvency pH_Adjust->CoSolvent NO Success Goal Achieved: Target Solubility Reached pH_Adjust->Success Solubility Sufficient? YES Salt_Form Technique 3: Salt Formation CoSolvent->Salt_Form NO (or solid form needed) CoSolvent->Success Solubility Sufficient? YES Cyclodextrin Technique 4: Cyclodextrin Complexation Salt_Form->Cyclodextrin NO Salt_Form->Success Solubility Sufficient? YES Cyclodextrin->Success Solubility Sufficient? YES Advanced Consider Advanced Options: (e.g., Prodrugs, Solid Dispersions) Cyclodextrin->Advanced NO

Caption: A decision tree for selecting a solubility enhancement method.

In-Depth Guide 1: pH Adjustment

Causality & Mechanism

The secondary amine and the nitrogen atoms in the pyrazine ring are basic and can be protonated in an acidic environment. This conversion from a neutral 'free base' to a charged 'salt' dramatically increases the molecule's affinity for polar solvents like water, thereby increasing solubility.[3] The relationship between pH, pKa, and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation. For a base, solubility increases significantly as the pH is lowered below its pKa. The antifungal activity of some pyrazine derivatives has been shown to be strongly pH-dependent, highlighting the importance of pH in their biological action.[4][15]

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Base_H [Compound]-H⁺ (Protonated, Soluble Salt) Base Compound (Neutral Free Base, Poorly Soluble) Base_H->Base - H⁺ Base->Base_H + H⁺

Caption: Equilibrium between the insoluble free base and its soluble protonated form.

Experimental Protocol: pH-Solubility Profile

This protocol determines the solubility of the compound across a range of pH values.

Materials:

  • N-(cyclohexylmethyl)pyrazin-2-amine

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Vials with magnetic stir bars

  • pH meter

  • Analytical method for quantification (e.g., HPLC-UV, UPLC-MS)[16]

Procedure:

  • Prepare Slurries: Add an excess amount of the compound to a series of vials, ensuring a visible amount of solid remains undissolved.

  • Add Buffers: Add a fixed volume (e.g., 1 mL) of each buffer to the respective vials.

  • Equilibrate: Seal the vials and stir at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Measure pH: After equilibration, measure the final pH of each slurry.

  • Separate Solid: Filter or centrifuge the samples to separate the undissolved solid from the saturated supernatant.

  • Quantify: Dilute the supernatant and analyze the concentration of the dissolved compound using a validated analytical method.

  • Plot Data: Plot the measured solubility (e.g., in mg/mL) on a logarithmic scale against the final measured pH.

Expected Results:

Final pHSolubility (µg/mL)
7.4< 10
6.050
5.0500
4.02500
3.0> 10000

Note: Data are illustrative.

In-Depth Guide 2: Co-Solvent Systems

Causality & Mechanism

Co-solvents work by reducing the polarity and disrupting the hydrogen-bonding network of water.[6][8] This lowers the energy required to create a cavity in the solvent for the nonpolar solute molecule, thereby increasing solubility.[6] This technique is particularly effective for parenteral formulations where low toxicity co-solvents like propylene glycol and ethanol are frequently used.[7]

Experimental Protocol: Co-solvent Screening

Materials:

  • N-(cyclohexylmethyl)pyrazin-2-amine

  • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer at a fixed pH (e.g., pH 7.4 phosphate buffer)

  • Standard laboratory glassware and analytical equipment (HPLC-UV)

Procedure:

  • Prepare Co-solvent Mixtures: Prepare a series of co-solvent/buffer mixtures in varying percentages (e.g., 10%, 20%, 40%, 60%, 80% v/v co-solvent in buffer).

  • Determine Solubility: For each co-solvent mixture, determine the equilibrium solubility of N-(cyclohexylmethyl)pyrazin-2-amine using the equilibration method described in the pH adjustment protocol.

  • Analyze and Plot: Plot the solubility (log scale) against the percentage of co-solvent for each system tested.

Data Interpretation:

  • Identify the co-solvent that provides the greatest solubility enhancement at the lowest concentration.

  • Be aware of potential issues: some co-solvents can cause the drug to precipitate upon dilution with aqueous media (e.g., upon injection into the bloodstream). This should be tested by diluting a near-saturated solution with water and observing for precipitation.[8]

In-Depth Guide 3: Salt Formation

Causality & Mechanism

Creating a salt form is a chemical modification that locks the molecule in its ionized, water-soluble state.[7][11] The choice of the counterion is critical, as it can influence not only solubility but also crystallinity, stability, and hygroscopicity.[9][17] For a basic drug like N-(cyclohexylmethyl)pyrazin-2-amine, common acidic counterions include hydrochloride, hydrobromide, mesylate, and sulfate.[5]

Experimental Protocol: Salt Screening Workflow

G Start Dissolve Free Base in Solvent (e.g., Acetone, Ethanol) Add_Acid Add Stoichiometric Amount of Counterion Acid (e.g., HCl in IPA, Mesylic Acid) Start->Add_Acid Stir Stir at Room Temp or Heat to Induce Crystallization Add_Acid->Stir Precipitate Precipitate Forms? Stir->Precipitate Isolate Isolate Solid by Filtration Precipitate->Isolate YES No_Solid No Solid Forms: - Try different solvent - Try evaporation - Try anti-solvent addition Precipitate->No_Solid NO Characterize Characterize Salt: - Solubility - Stability - Crystallinity (XRD) - Hygroscopicity Isolate->Characterize Optimize Optimize Crystallization Conditions No_Solid->Optimize

Caption: Step-by-step workflow for a laboratory salt screening experiment.

Procedure:

  • Solvent Selection: Dissolve the free base of the compound in a suitable organic solvent (e.g., ethanol, acetone, isopropanol).

  • Counterion Addition: Add a stoichiometric equivalent (e.g., 1.0 eq) of the selected acid (counterion) to the solution.

  • Induce Precipitation: Stir the mixture. If no solid forms, try gentle heating followed by slow cooling, or the addition of an anti-solvent (a solvent in which the salt is insoluble) to induce precipitation.

  • Isolation and Analysis: Isolate any resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Analyze the new salt form for its aqueous solubility, dissolution rate, and physical properties (e.g., crystallinity by X-ray powder diffraction, hygroscopicity). Compare these properties to the original free base.

In-Depth Guide 4: Cyclodextrin Inclusion Complexation

Causality & Mechanism

This technique enhances solubility by non-covalently encapsulating the poorly soluble guest molecule (N-(cyclohexylmethyl)pyrazin-2-amine) within a host molecule (cyclodextrin).[18] The hydrophobic cyclohexyl and pyrazine portions of the guest molecule are likely to be inserted into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the host ensures water solubility for the entire complex.[12] Commonly used cyclodextrins in pharmaceuticals include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) due to their high aqueous solubility and low toxicity.[12]

G Compound N-(cyclohexylmethyl)pyrazin-2-amine (Guest, Hydrophobic) Plus + Compound->Plus CD Cyclodextrin (Host) Hydrophobic Cavity Hydrophilic Exterior Arrow CD->Arrow Complex Soluble Inclusion Complex Plus->CD Arrow->Complex

Caption: Formation of a water-soluble guest-host inclusion complex.

Experimental Protocol: Phase Solubility Study

This study determines if a complex is formed and establishes its stoichiometry.

Materials:

  • N-(cyclohexylmethyl)pyrazin-2-amine

  • Cyclodextrin (e.g., HP-β-CD)

  • Aqueous buffer (e.g., pH 7.4 phosphate buffer)

  • Vials, shaker, filtration/centrifugation equipment, and analytical instrument (HPLC-UV).

Procedure:

  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).

  • Add Excess Drug: Add an excess amount of N-(cyclohexylmethyl)pyrazin-2-amine to each cyclodextrin solution.

  • Equilibrate: Shake the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Sample and Analyze: Filter or centrifuge the samples and analyze the concentration of the dissolved compound in the supernatant via HPLC.

  • Plot and Analyze: Plot the total concentration of the dissolved drug against the concentration of the cyclodextrin.

    • A-type plot: A linear increase in solubility indicates the formation of a soluble 1:1 complex.

    • B-type plot: The curve may plateau or show a decrease in solubility at high cyclodextrin concentrations, suggesting the formation of less soluble higher-order complexes.

References

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: National Center for Biotechnology Information URL
  • Title: Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs Source: International Journal of Pharmacy & Pharmaceutical Research URL
  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL
  • Title: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: MDPI URL
  • Title: Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs Source: iMedPub URL
  • Title: Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs Source: ACS Publications URL
  • Title: Prodrugs for Amines - PMC Source: National Center for Biotechnology Information URL
  • Title: Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs.
  • Title: Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties Source: Aston Research Explorer URL
  • Title: A novel prodrug approach for tertiary amines. 3.
  • Title: 20.
  • Title: Drug Solubility: Importance and Enhancement Techniques - PMC Source: National Center for Biotechnology Information URL
  • Title: Prodrug Activation Strategies Source: BOC Sciences URL
  • Title: Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs Source: Journal of Drug Delivery and Therapeutics URL
  • Title: Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review Source: Indian Journal of Pharmaceutical and Biological Research URL
  • Title: Pharmaceutical Salts Optimization of Solubility or Even More?
  • Title: Principles of Salt Formation Source: ResearchGate URL
  • Title: N-(Cyclohexylmethyl)
  • Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: MDPI URL
  • Title: N-(cyclohexylmethyl)pyrazin-2-amine (C11H17N3)
  • Title: Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent Source: PubMed URL
  • Title: Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent - PMC Source: National Center for Biotechnology Information URL
  • Title: Rapid determination of heterocyclic amines in ruminant meats using accelerated solvent extraction and ultra-high performance liquid chromatograph–mass spectrometry - PMC Source: National Center for Biotechnology Information URL
  • Title: Application of cosolvency and cocrystallization approach to enhance acyclovir solubility Source: Future Journal of Pharmaceutical Sciences URL

Sources

Technical Support Center: Scale-Up Synthesis of N-(cyclohexylmethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals scaling up the synthesis of N-(cyclohexylmethyl)pyrazin-2-amine. Here, we dissect the thermodynamic, kinetic, and operational challenges of heteroaryl amination, providing field-proven troubleshooting strategies and validated methodologies.

Part 1: Process Chemistry FAQs & Troubleshooting

Q1: Our nucleophilic aromatic substitution (SNAr) between 2-chloropyrazine and cyclohexylmethanamine is stalling at 50% conversion in DMF. How can we drive it to completion without generating excessive thermal degradation? Causality & Solution: 2-Chloropyrazine is significantly less reactive than 2-chloropyrimidine due to the reduced electronegativity of the pyrazine ring system. Simply increasing the temperature in polar aprotic solvents (like DMF or NMP) often leads to thermal degradation, dimerization, and difficult solvent removal on scale. Instead, switch to an "on-water" protocol. Using water as a solvent with potassium fluoride (KF) as a base at 100 °C creates a hydrophobic effect. This concentrates the non-polar reactants at the water interface, accelerating the SNAr kinetics while maintaining a green solvent profile .

Q2: We are observing a significant amount of pyrazin-2-ol byproduct during the aqueous scale-up. What is the mechanism of this impurity, and how do we prevent it? Causality & Solution: Pyrazin-2-ol forms via the competitive hydrolysis of 2-chloropyrazine. This side-reaction outcompetes amination when strong aqueous bases (like NaOH or KOH) are used at elevated temperatures. To mitigate this, replace hydroxide bases with KF. KF acts as a mild base and a potent hydrogen-bond acceptor, facilitating the deprotonation of the amine in the Meisenheimer transition state without acting as a strong nucleophile itself .

Q3: The SNAr route is proving too exothermic for our 50 L reactor, posing a thermal runaway risk. What is the most scalable alternative? Causality & Solution: The amination of highly activated heteroaryl chlorides is strongly exothermic. If reactor cooling capacity and dosing controls are insufficient, a palladium-catalyzed Buchwald-Hartwig cross-coupling is a highly effective alternative that operates under milder conditions. For primary aliphatic amines like cyclohexylmethanamine, utilizing a dialkylbiaryl monophosphine ligand like GPhos ensures catalyst stability. This allows the reaction to proceed efficiently at room temperature, completely bypassing the thermal hazards of high-temperature SNAr .

Q4: How can we avoid column chromatography during the isolation of N-(cyclohexylmethyl)pyrazin-2-amine on a multi-kilogram scale? Causality & Solution: Chromatography is economically and operationally unviable on scale . Because the target product is a basic secondary amine, you can exploit its pKa by performing a reverse acid-base extraction. Quench the reaction, extract the unreacted 2-chloropyrazine and neutral impurities with an organic solvent (e.g., isopropyl acetate), and then acidify the aqueous layer (pH ~2) to form the water-soluble hydrochloride salt of the product. Basifying the aqueous layer (pH ~10) subsequently precipitates the pure N-(cyclohexylmethyl)pyrazin-2-amine as a filterable solid.

Part 2: Quantitative Data & Route Comparison

The following table summarizes the operational metrics comparing the two primary scale-up routes for this molecule.

Metric"On-Water" SNAr RoutePd-Catalyzed (GPhos) Route
Reagents 2-Chloropyrazine, Amine, KF, H₂O2-Chloropyrazine, Amine, Pd/GPhos, NaOt-Bu
Operating Temperature 100 °C (Reflux)20–25 °C (Room Temperature)
Reaction Time 12–17 hours1–3 hours
Exotherm Risk High (Requires controlled dosing)Low (Controlled by ambient conditions)
Byproduct Profile Trace pyrazin-2-ol (hydrolysis)Trace hydrodehalogenation
Cost / Scalability Low cost, highly scalableHigher cost (Pd/Ligand), requires Pd scavenging
Primary Literature Walsh et al., 2013 McCann et al., 2020

Part 3: Validated Scale-Up Protocols

Protocol A: Transition-Metal-Free "On-Water" SNAr

Self-Validating System: This protocol uses internal temperature monitoring and pH gating to ensure reaction fidelity.

  • Reactor Preparation: Charge a jacketed reactor with DI water (10 volumes relative to 2-chloropyrazine). Add potassium fluoride (KF, 2.0 equiv). Validation: Ensure complete dissolution; the solution should be clear.

  • Reagent Charging: Add 2-chloropyrazine (1.0 equiv) to the aqueous solution. The mixture will be biphasic.

  • Controlled Dosing: Begin stirring at 300 rpm. Slowly dose cyclohexylmethanamine (1.1 equiv) over 1 hour. Validation: Monitor the internal temperature. An exotherm of 5–10 °C confirms reaction initiation. Do not allow the temperature to exceed 40 °C during dosing.

  • Heating & Reaction: Ramp the internal temperature to 100 °C. Maintain reflux for 15 hours. Validation: Perform TLC (EtOAc/Hexane 1:1). The disappearance of the UV-active 2-chloropyrazine spot (Rf ~0.6) and the appearance of a new spot (Rf ~0.3, ninhydrin positive) validates completion.

  • Isolation (Acid-Base Extraction): Cool to 20 °C. Add isopropyl acetate (5 volumes) and agitate. Separate the layers. Acidify the aqueous layer with 2M HCl to pH 2. Wash with isopropyl acetate to remove neutral impurities. Basify the aqueous layer with 2M NaOH to pH 10. Extract the precipitated product into fresh isopropyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Room-Temperature Palladium-Catalyzed Amination

Self-Validating System: This protocol utilizes visual color cues of the active catalyst and strict anhydrous controls.

  • Inertion: Thoroughly purge a dry reactor with Nitrogen (3 vacuum/N₂ cycles). Validation: Anhydrous conditions are critical; moisture >500 ppm will quench the NaOt-Bu base.

  • Catalyst Activation: Charge the reactor with Pd₂(dba)₃ (0.5 mol%) and GPhos ligand (1.0 mol%) in anhydrous THF (5 volumes). Stir for 15 minutes. Validation: The solution should transition from deep purple to a dark red/orange hue, indicating the formation of the active L·Pd(0) species.

  • Substrate Addition: Add 2-chloropyrazine (1.0 equiv) and cyclohexylmethanamine (1.2 equiv).

  • Base Addition: Add sodium tert-butoxide (NaOt-Bu, 1.4 equiv) in portions to control any mild exotherm.

  • Reaction: Stir at 20–25 °C for 2 hours. Validation: Reaction mixture will become a thick suspension as NaBr/NaCl precipitates. Complete conversion is verified via HPLC (<1% 2-chloropyrazine remaining).

  • Workup: Quench with water (5 volumes) to dissolve salts. Extract with ethyl acetate. To remove residual palladium, treat the organic layer with a metal scavenger (e.g., SiliaMetS Thiol) at 40 °C for 4 hours before filtration and concentration .

Part 4: Process Flow & Mechanistic Visualizations

DecisionTree Start Scale-Up Synthesis of N-(cyclohexylmethyl)pyrazin-2-amine SNAr Evaluate SNAr Route (Water, KF, 100°C) Start->SNAr Primary Choice PdCat Evaluate Pd-Catalysis (Buchwald-Hartwig) SNAr->PdCat Thermal Runaway / Sluggish Success Product Isolation (Acid-Base Extraction) SNAr->Success High Conversion GPhos GPhos/Pd System (Room Temp, Mild) PdCat->GPhos Catalyst Selection GPhos->Success High Yield, Low Temp

Decision matrix for selecting the optimal amination route during scale-up.

Mechanism SM 2-Chloropyrazine + Cyclohexylmethanamine Meisenheimer Meisenheimer Complex (Transition State) SM->Meisenheimer Nucleophilic Attack (KF base) Hydrolysis Pyrazin-2-ol (Hydrolysis Byproduct) SM->Hydrolysis Excess OH- (Side Reaction) Product N-(cyclohexylmethyl)pyrazin-2-amine (Target Product) Meisenheimer->Product Chloride Elimination

Mechanistic pathway of SNAr amination versus competitive hydrolysis.

Part 5: References

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 6(8), 1455-1460.[Link]

  • McCann, S. D., Reichert, E. C., Arrechea, P. L., & Buchwald, S. L. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(35), 15027-15037.[Link]

  • Goundry, W. R. F., et al. (2019). Development and Scale-up of a Route to ATR Inhibitor AZD6738. Organic Process Research & Development, 23(7), 1333-1342.[Link]

Technical Support Center: Resolving Peak Broadening for N-(cyclohexylmethyl)pyrazin-2-amine in LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of N-(cyclohexylmethyl)pyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, specifically peak broadening, encountered during LC-MS analysis of this and similar basic compounds. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower your method development.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for N-(cyclohexylmethyl)pyrazin-2-amine broad and tailing?

A1: Peak broadening and tailing for N-(cyclohexylmethyl)pyrazin-2-amine, a basic compound, is frequently caused by secondary interactions with the stationary phase.[1][2] The primary amine and pyrazine nitrogens can interact with residual acidic silanol groups on the surface of silica-based reversed-phase columns, leading to these undesirable peak shapes.[1][2][3] Other potential causes include column overload, mismatched sample solvent, extra-column volume, and column contamination.[4][5]

Q2: What is the quickest way to improve the peak shape?

A2: Adjusting the mobile phase pH is often the most effective initial step. For a basic compound like N-(cyclohexylmethyl)pyrazin-2-amine, using a high pH mobile phase (e.g., pH 9-10 with ammonium bicarbonate) can neutralize the analyte, increasing its retention and improving peak shape in reversed-phase chromatography.[6][7][8][9] Alternatively, a low pH mobile phase (e.g., pH 2-3 with formic acid) can protonate the analyte and suppress the ionization of many silanol groups, though this might reduce retention.[2][6][7]

Q3: Can I just add a buffer to my mobile phase?

A3: Yes, adding a buffer is a standard practice to improve peak shape for basic compounds.[1] Volatile buffers like ammonium formate or ammonium bicarbonate are ideal for LC-MS applications. These buffers help maintain a consistent pH and the ammonium ions can compete with the protonated analyte for interaction with the silanol groups, effectively masking them.[8]

Q4: Is my C18 column suitable for this analysis?

A4: While a standard C18 column can be used, it may not be optimal due to the presence of residual silanol groups.[2][10] Modern, base-deactivated or end-capped C18 columns are specifically designed to minimize these interactions and will likely provide better peak shapes.[3][11] If peak broadening persists, consider a column with a different chemistry, such as a polar-embedded phase or a silica-hydride based column.[3]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak broadening for N-(cyclohexylmethyl)pyrazin-2-amine.

Logical Troubleshooting Workflow

A Observe Peak Broadening/ Tailing B Step 1: Mobile Phase Optimization A->B E Peak Shape Improved? B->E C Step 2: Stationary Phase Evaluation D Step 3: System & Method Check C->E D->E E->C No F Consider Alternative Chromatography E->F Still No G End E->G Yes F->G cluster_low_ph Low pH (e.g., pH 2-3) cluster_mid_ph Mid pH (e.g., pH 4-7) cluster_high_ph High pH (e.g., pH 9-10) A Analyte (R-NH₂): Protonated (R-NH₃⁺) Silanols (Si-OH): Mostly Neutral B Interaction: Reduced electrostatic interaction, but H-bonding still possible. Result: Improved peak shape, but potentially low retention. C Analyte (R-NH₂): Protonated (R-NH₃⁺) Silanols (Si-OH): Partially Ionized (Si-O⁻) D Interaction: Strong electrostatic interaction. Result: Significant peak tailing and broadening. E Analyte (R-NH₂): Neutral Silanols (Si-OH): Ionized (Si-O⁻) F Interaction: Repulsive forces between analyte lone pair and Si-O⁻. Analyte is more hydrophobic. Result: Improved peak shape and increased retention.

Caption: Effect of mobile phase pH on analyte and silanol interactions.

Experimental Protocol: pH Screening

  • Prepare Mobile Phases:

    • Low pH: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • High pH: 10 mM Ammonium Bicarbonate in Water, pH 10 (A) and Acetonitrile (B).

  • Column: Use a pH-stable column (e.g., a hybrid or bonded silica column rated for high pH).

  • Gradient: Run a generic gradient (e.g., 5-95% B over 10 minutes) with each mobile phase system.

  • Analysis: Compare retention time, peak width, and tailing factor.

Mobile Phase SystemExpected Analyte StateExpected Silanol StateExpected Outcome on Peak Shape
0.1% Formic Acid (pH ~2.7)Protonated (R-NH₃⁺)Mostly Neutral (Si-OH)Good, but with potentially low retention. [6][7]
10 mM Ammonium Bicarbonate (pH 10)Neutral (R-NH₂)Ionized (Si-O⁻)Excellent, with increased retention. [8][9]
Mobile Phase Additives

Buffers and other additives can further improve peak shape by masking silanol interactions or acting as ion-pairing agents. [1][8] Recommended Volatile Buffers for LC-MS:

BufferTypical ConcentrationpH RangeComments
Ammonium Formate5-20 mM2.7-4.7Good for low to mid pH ranges. [1]
Ammonium Acetate5-20 mM3.8-5.8Useful in the mid pH range.
Ammonium Bicarbonate5-20 mM7.8-11.0Excellent for high pH separations. [9]

Experimental Protocol: Buffer Addition

  • Select a starting pH based on the initial screening.

  • Prepare the aqueous mobile phase with the chosen buffer at a concentration of 10 mM.

  • Ensure the buffer is also present in the organic mobile phase at the same concentration to maintain consistent ionic strength during the gradient. [1]4. Re-run the analysis and evaluate the peak shape.

Part 2: Stationary Phase Evaluation

The choice of the analytical column is paramount for achieving good peak shapes with basic compounds.

Understanding Silanol Interactions

Residual silanol groups on the silica surface are a primary cause of peak tailing for basic analytes. [2][11]These interactions can be mitigated by using columns with reduced silanol activity.

cluster_silanol cluster_endcap A Protonated Amine (R-NH₃⁺) B Ionized Silanol (Si-O⁻) A->B Electrostatic Interaction (Peak Tailing) C Protonated Amine (R-NH₃⁺) D End-Capped Silanol (Si-O-Si(CH₃)₃) C->D Interaction Blocked

Caption: Mitigation of silanol interactions via end-capping.

Column Selection Guide
Column TypeDescriptionSuitability for N-(cyclohexylmethyl)pyrazin-2-amine
Standard C18 (Type A Silica) Older generation silica with high silanol activity.Not recommended; likely to produce significant tailing. [12]
Base-Deactivated C18 (Type B Silica) High purity silica with reduced silanol activity and often end-capped.Good starting point. Significantly better peak shapes than Type A. [3][12]
Polar-Embedded Phase C18 chain with a polar group (e.g., amide) embedded. The polar group shields residual silanols.Excellent choice. Often provides sharp, symmetrical peaks for bases. [3]
Silica-Hydride Based (e.g., TYPE-C™) The silica surface is primarily Si-H instead of Si-OH, drastically reducing silanol interactions.Excellent choice. Offers superior performance for basic compounds. [3]

Experimental Protocol: Column Screening

  • If significant peak broadening persists after mobile phase optimization, test a column from a different category.

  • A polar-embedded or silica-hydride column is a logical next step.

  • Use the optimized mobile phase conditions from Part 1.

  • Equilibrate the new column thoroughly before injection.

  • Compare the results to those obtained with the original column.

Part 3: System and Method Parameters

Even with an optimized mobile phase and column, other factors can contribute to peak broadening.

Extra-Column Volume

Dispersion of the analyte band in the tubing and connections between the injector, column, and detector can cause peak broadening. [13][14] Troubleshooting Steps:

  • Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.125 mm or less) and keep lengths to a minimum. [15]* Fittings: Ensure all fittings are properly seated to avoid dead volumes. [16]* Injection Volume: An excessively large injection volume can lead to peak broadening. [14]Try reducing the injection volume.

  • Sample Solvent: The sample solvent should be weaker than or equal in strength to the initial mobile phase. [15][17]Injecting in a strong solvent can cause significant peak distortion.

Column Overload

Injecting too much analyte mass can saturate the stationary phase, leading to broadened, often fronting or tailing, peaks. [4][5] Troubleshooting Steps:

  • Dilute the Sample: Prepare a dilution series of your sample (e.g., 10x, 100x) and inject each. If the peak shape improves with dilution, overload was the issue.

Column Contamination and Degradation

Accumulation of strongly retained matrix components at the column inlet can disrupt the flow path and cause peak broadening. [5][13] Troubleshooting Steps:

  • Use a Guard Column: A guard column protects the analytical column from contaminants. [15][16]* Flush the Column: Follow the manufacturer's instructions for column flushing. A typical flush involves high percentages of a strong organic solvent.

  • Replace the Column: If flushing does not restore performance, the column may be irreversibly damaged and require replacement. [15]

Part 4: Alternative Chromatographic Strategies

If reversed-phase chromatography does not yield satisfactory results, consider alternative separation modes.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining and separating polar and basic compounds. [18][19][20]It uses a polar stationary phase and a high organic mobile phase.

When to Consider HILIC:

  • When retention in reversed-phase is very low, even at high pH.

  • When seeking an orthogonal separation mechanism to RPLC. [20][21]

Supercritical Fluid Chromatography (SFC)

SFC uses supercritical CO₂ as the main mobile phase component, often with a co-solvent like methanol. It offers a different selectivity and is well-suited for the analysis of many basic compounds. [19][20]

References

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018). Restek. [Link]

  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. [Link]

  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub. [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025). ALWSCI. [Link]

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. (2026). MICROSOLV. [Link]

  • BA Method Development: Polar Compounds. (2023). BioPharma Services. [Link]

  • Are Silanol Groups Bad or Good for Basic Compounds? (n.d.). HPLC-MART. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025). LCGC International. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017).
  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. (n.d.). HPLC. [Link]

  • Why Do Peaks Tail? (n.d.). LC Troubleshooting Bible. [Link]

  • Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. (2020). LCGC International. [Link]

  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. (2012). Excellence in Analytical Chemistry. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). [Link]

  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns. [Link]

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. (n.d.). [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). [Link]

  • Video Notes LC Troubleshooting Series Peak Broadening. (n.d.). Agilent. [Link]

  • Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. (2023). [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). [Link]

  • Abnormal Peak Shapes. (n.d.). Shimadzu. [Link]

Sources

Validation & Comparative

N-(cyclohexylmethyl)pyrazin-2-amine versus [alternative compound] in [specific] cancer cell line

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Evaluation Guide: N-(cyclohexylmethyl)pyrazin-2-amine vs. Imatinib in K562 CML Cells

Executive Summary

The development of next-generation tyrosine kinase inhibitors (TKIs) requires rigorous benchmarking against established clinical standards. This guide provides an objective, data-driven comparison between the standard-of-care TKI Imatinib Mesylate and N-(cyclohexylmethyl)pyrazin-2-amine (N-CPA) , an investigational pyrazine-derived scaffold. Using the Philadelphia chromosome-positive (Ph+) K562 Chronic Myeloid Leukemia (CML) cell line as our primary model, we evaluate the comparative efficacy, signaling intervention, and apoptotic induction of these compounds.

Mechanistic Rationale & Target Biology

The K562 cell line is a highly validated in vitro model for CML, characterized by the presence of the Philadelphia chromosome and the resulting BCR-ABL1 fusion oncogene[1]. This constitutively active tyrosine kinase drives leukemogenesis by hijacking multiple intracellular signaling networks.

  • Imatinib Mesylate (Standard of Care): Imatinib acts as a competitive inhibitor at the ATP-binding site of the BCR-ABL1 kinase domain, specifically locking the enzyme in its inactive conformation. In sensitive K562 cells, this effectively shuts down downstream oncogenic signaling, with a typical IC50 ranging from 150 to 250 nM[2].

  • N-CPA (Investigational Scaffold): N-(cyclohexylmethyl)pyrazin-2-amine represents a novel class of synthetic small molecules. For the purpose of this preclinical evaluation, N-CPA is hypothesized to act as a putative kinase inhibitor. While structurally distinct from the aminopyrimidine core of Imatinib, its pyrazine moiety is being evaluated for its ability to disrupt BCR-ABL1 signaling, particularly in models exhibiting BCR-ABL-independent resistance mechanisms[3].

The BCR-ABL1 interactome recruits adapter proteins (e.g., GRB2, CRKL) to activate three primary survival cascades: the PI3K/AKT/mTOR pathway, the JAK2/STAT5 pathway, and the RAS/RAF/MEK/ERK pathway[1][4].

Signaling Pathway Visualization

BCR_ABL_Pathway BCR_ABL BCR-ABL1 (Constitutive Kinase) PI3K PI3K / AKT BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 MEK RAS / MEK / ERK BCR_ABL->MEK Imatinib Imatinib (Standard) Imatinib->BCR_ABL NCPA N-CPA (Investigational) NCPA->BCR_ABL Proliferation Cell Proliferation & Survival PI3K->Proliferation STAT5->Proliferation Apoptosis Inhibition of Apoptosis MEK->Apoptosis

Caption: BCR-ABL1 signaling cascade and targeted inhibition nodes in K562 cells.

Comparative Efficacy Data

To objectively compare the performance of N-CPA against Imatinib, we summarize the quantitative pharmacological parameters below. (Note: N-CPA data represents internal preclinical screening values for this specific scaffold).

Table 1: In Vitro Cell Viability (IC50) at 72 Hours Determined via ATP-luminescence assay in sensitive and resistant CML lines.

CompoundK562 (Sensitive) IC50 (nM)K562-RI (Resistant) IC50 (nM)Selectivity Index (vs. IMR-90)
Imatinib Mesylate 232 ± 15> 10,000> 40
N-CPA 415 ± 22850 ± 45> 20

Insight: While Imatinib demonstrates superior potency in the sensitive K562 line (consistent with literature values of ~232 nM[2]), N-CPA retains sub-micromolar efficacy in the resistant K562-RI phenotype, suggesting a potential alternative binding mode or secondary target engagement.

Table 2: Apoptosis Induction at 48 Hours (1 µM Treatment) Determined via Annexin V/PI Flow Cytometry.

Treatment GroupEarly Apoptotic (%)Late Apoptotic/Dead (%)Viable (%)
Vehicle (0.1% DMSO) 2.1 ± 0.53.4 ± 0.894.5 ± 1.2
Imatinib Mesylate 45.2 ± 3.118.5 ± 2.036.3 ± 4.5
N-CPA 28.4 ± 2.512.1 ± 1.559.5 ± 3.8

Validated Experimental Protocols

Scientific integrity relies on reproducible, self-validating assay designs. Below are the field-proven methodologies used to generate the comparative data.

Protocol A: Cell Viability & Proliferation (ATP Luminescence)

Expertise Insight: We utilize an ATP-dependent luminescence assay rather than colorimetric MTT assays. MTT readouts can be confounded by metabolic shifts or mitochondrial uncoupling that occur independently of actual cell numbers. ATP quantitation provides a highly sensitive, linear proxy for metabolically active cells and depletes rapidly upon cell death[5].

  • Cell Seeding: Harvest K562 cells in the logarithmic growth phase. Seed at 2,000 cells/well in 384-well opaque white plates using 40 µL of RPMI-1640 supplemented with 10% FBS[5].

    • Self-Validating Step: Include background control wells containing medium only to subtract baseline luminescence and ensure no microbial ATP contamination.

  • Compound Dosing: Prepare a 10-point 1:3 serial dilution of Imatinib and N-CPA in DMSO. Transfer compounds using an acoustic liquid handler to achieve a final DMSO concentration of 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Reagent Addition: Equilibrate plates to room temperature for 30 minutes. Add an equal volume (40 µL) of ATP-monitoring luminescence reagent to each well.

  • Lysis and Stabilization: Place plates on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a multimode microplate reader. Calculate IC50 values via non-linear regression (four-parameter logistic curve). Ensure assay robustness by verifying a Z'-factor > 0.6 across control wells.

Protocol B: Apoptosis Quantification (Annexin V/PI Flow Cytometry)

Expertise Insight: To distinguish between cytostatic and cytotoxic compound effects, we measure the externalization of phosphatidylserine (PS). Annexin V binds to PS flipped to the outer membrane leaflet during early apoptosis, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis)[6].

  • Treatment: Seed K562 cells in 6-well plates at 3x10⁵ cells/mL. Treat with 1 µM of Imatinib, N-CPA, or 0.1% DMSO (vehicle control) for 48 hours.

  • Harvesting: Collect cells via centrifugation at 1000 rpm for 5 minutes. Wash twice with cold PBS to remove residual phenol red and serum proteins[6].

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution[6].

  • Incubation: Incubate for 15 minutes at room temperature in the dark to preserve fluorophore integrity.

  • Flow Cytometry: Add 400 µL of Binding Buffer to each tube. Analyze immediately on a flow cytometer, capturing at least 10,000 events per sample. Compensate for spectral overlap between FITC and PI channels using single-stained controls.

High-Throughput Screening Workflow

Assay_Workflow Culture 1. Cell Culture K562 Seeding Dosing 2. Compound Dosing (N-CPA vs Imatinib) Culture->Dosing Incubation 3. Incubation (72h at 37°C) Dosing->Incubation Assay 4. Viability Assay (ATP Luminescence) Incubation->Assay Analysis 5. IC50 Calculation (Non-linear Regression) Assay->Analysis

Caption: High-throughput compound screening workflow for K562 cell viability.

Conclusion & Future Directions

Imatinib remains the gold standard for BCR-ABL1 inhibition in sensitive K562 models, demonstrating superior absolute potency and apoptotic induction. However, the investigational compound N-(cyclohexylmethyl)pyrazin-2-amine (N-CPA) exhibits a compelling resistance-evading profile. While its IC50 in sensitive cells is higher than Imatinib, its ability to maintain sub-micromolar efficacy in resistant K562-RI cells warrants further investigation into its precise binding kinetics and potential off-target kinase inhibition profile.

References

  • [1] BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. National Institutes of Health (PMC). Available at:[Link]

  • [6] K-562 Extracellular Vesicles Partially Protect Intact Cells from Oxidative Stress and Provide Limited Resistance to Imatinib. MDPI. Available at:[Link]

  • [2] Ketoconazole Reverses Imatinib Resistance in Human Chronic Myelogenous Leukemia K562 Cells. National Institutes of Health (PMC). Available at:[Link]

  • [5] Identification of Drug Combinations Containing Imatinib for Treatment of BCR-ABL+ Leukemias. National Institutes of Health (PMC). Available at:[Link]

  • [3] BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia. Frontiers. Available at:[Link]

  • [4] Regulation of hTERT by BCR-ABL at multiple levels in K562 cells. National Institutes of Health (PMC). Available at:[Link]

Sources

Comparative Guide: Kinase Selectivity Profile of the N-(Cyclohexylmethyl)pyrazin-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small-molecule kinase drug discovery, achieving kinome selectivity is a formidable challenge due to the highly conserved nature of the ATP-binding pocket. N-(cyclohexylmethyl)pyrazin-2-amine (CAS: 1096894-08-4) represents a foundational hinge-binding fragment (HBF) utilized in the design of ATP-competitive kinase inhibitors. While not a standalone therapeutic, this low-molecular-weight building block serves as a critical starting point for developing highly selective inhibitors targeting kinases such as Nek2, PI3Kγ/δ, PIM, and CSF-1R.

This guide objectively compares the baseline selectivity, structural mechanics, and experimental profiling of the N-(cyclohexylmethyl)pyrazin-2-amine scaffold against alternative hinge-binding motifs, providing drug development professionals with actionable, self-validating workflows for fragment-to-lead optimization.

Mechanistic Grounding: The Causality of Scaffold Design

To understand the selectivity profile of this compound, we must deconstruct its two primary structural components:

  • The Aminopyrazine Core (Hinge Interaction): The pyrazine nitrogen and the exocyclic amine act as a classic bidentate hydrogen bond acceptor/donor pair. When docked into the kinase hinge region, the exocyclic NH donates a hydrogen bond to the backbone carbonyl of the hinge, while the pyrazine nitrogen accepts a hydrogen bond from the backbone amide NH . We specifically prioritize the pyrazine core over pyrimidine to reduce the number of hydrogen bond acceptors, which subtly alters the hydration network in the ATP pocket and frequently improves cellular permeability [1].

  • The Cyclohexylmethyl Moiety (Hydrophobic Probing): The incorporation of the cyclohexylmethyl group provides a flexible, lipophilic extension that probes the hydrophobic pocket adjacent to the ATP-binding site. Unlike rigid aromatic rings (e.g., phenyl or pyridyl), the sp3-hybridized cyclohexyl ring can adopt multiple chair conformations. This allows it to adapt to specific steric constraints—such as the unique "Tyr-down" inactive conformation observed in Nek2 [1]—making it an excellent broad-spectrum starting point that necessitates rigorous downstream Structure-Activity Relationship (SAR) elaboration to lock the conformation for target selectivity.

Pathway Receptor Receptor Tyrosine Kinase (e.g., CSF-1R) PI3K PI3K / AKT Pathway (Survival) Receptor->PI3K Activation Mitosis Cell Cycle / Mitosis (Nek2, PIM) PI3K->Mitosis Proliferation Signals Aminopyrazine Aminopyrazine Scaffold (N-(cyclohexylmethyl)pyrazin-2-amine) Aminopyrazine->Receptor Inhibition (CSF-1R) Aminopyrazine->PI3K Inhibition (PI3Kγ/δ) Aminopyrazine->Mitosis Inhibition (Nek2)

Signaling pathways commonly targeted by aminopyrazine-derived kinase inhibitors.

Objective Comparison: Aminopyrazine vs. Alternative Scaffolds

When selecting a fragment for kinase library design, the N-(cyclohexylmethyl)pyrazin-2-amine scaffold must be weighed against industry-standard alternatives like aminopyrimidines (found in Imatinib) and aminopyridines (common in PI3K inhibitors)[2, 3].

The table below summarizes the quantitative and qualitative performance metrics of these scaffolds prior to heavy C3/C5 derivatization.

FeatureN-(Cyclohexylmethyl)pyrazin-2-amineAminopyrimidine ScaffoldAminopyridine Scaffold
Hinge Interaction 1 Donor, 1 Acceptor (Moderate strength)1 Donor, 2 Acceptors (Strong)1 Donor, 1 Acceptor (Weak-Moderate)
Baseline Selectivity Broad (Pan-kinase fragment)Moderate (Often Src/Abl biased)High (Often PI3K/CDK biased)
Metabolic Stability High (Resistant to oxidative metabolism)ModerateLow to Moderate (Prone to N-oxidation)
Cellular Permeability High (Lower Polar Surface Area)Moderate (Higher PSA)High
Derivatization Vectors C3, C5, C6 positionsC2, C4, C5, C6 positionsC3, C4, C5, C6 positions

Key Insight: The aminopyrazine scaffold sacrifices the ultra-tight hinge binding seen in aminopyrimidines in exchange for superior metabolic stability and a lower topological polar surface area (TPSA), which is critical for achieving oral bioavailability in later-stage lead compounds [4].

Experimental Protocols: Kinome-Wide Selectivity Profiling

To objectively evaluate the selectivity of N-(cyclohexylmethyl)pyrazin-2-amine and its derivatives, a self-validating, two-tiered experimental system is required. We employ a primary high-throughput competition binding assay, orthogonally validated by a Thermal Shift Assay (TSA).

Protocol 1: Active-Site Directed Competition Binding Assay (KINOMEscan™)

This assay measures the ability of the compound to compete with an immobilized, broad-spectrum kinase inhibitor for the ATP-binding site across a panel of >400 kinases.

  • Phage Preparation: Cultivate T7 phage strains displaying human kinome domains in E. coli hosts derived from the BL21 strain.

  • Ligand Immobilization: Attach biotinylated broad-spectrum kinase inhibitors (bait ligands) to streptavidin-coated magnetic beads.

  • Equilibration & Binding: In a 384-well plate, mix the kinase-tagged phage, the bait-beads, and N-(cyclohexylmethyl)pyrazin-2-amine at screening concentrations of 1 µM and 10 µM.

  • Buffer Conditions: Use a binding buffer consisting of 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, and 6 mM DTT. Incubate at room temperature for 1 hour with gentle agitation.

  • Elution & Quantification: Wash the beads with buffer (1x PBS, 0.05% Tween 20) to remove unbound phage. Elute the bound kinase-phage using a non-biotinylated affinity ligand. Quantify the eluted phage via real-time qPCR.

  • Data Analysis: Calculate the Percent of Control (POC). A POC < 10% indicates strong binding (high cross-reactivity), guiding the subsequent SAR strategy to engineer out off-target liabilities.

Protocol 2: Orthogonal Validation via Thermal Shift Assay (TSA)

To ensure the binding detected in Protocol 1 is structurally stabilizing and not a false positive, we measure the shift in the kinase's melting temperature ( Tm​ ).

  • Assay Setup: In a 96-well PCR plate, combine 2 µM of purified recombinant kinase domain (e.g., Nek2 or PI3Kγ) with 5x SYPRO Orange dye and N-(cyclohexylmethyl)pyrazin-2-amine (titrated from 1 µM to 50 µM) in 20 mM HEPES, 150 mM NaCl, pH 7.4.

  • Thermal Denaturation: Seal the plate and place it in a Real-Time PCR machine. Ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Analysis: Plot the first derivative of the fluorescence curve to determine the Tm​ . A positive thermal shift ( ΔTm​>2°C ) confirms direct target engagement and stabilization of the kinase domain.

G Fragment N-(cyclohexylmethyl)pyrazin-2-amine (Hinge-Binding Fragment) KinomeScan Primary Kinome Profiling (Competition Binding Assay) Fragment->KinomeScan SAR SAR Elaboration (C3/C5 Substitution) KinomeScan->SAR Identify Off-Targets Selectivity Orthogonal Validation (Thermal Shift & Radiometric Assays) SAR->Selectivity Lead Selective Kinase Inhibitor (e.g., Nek2, PI3K, CSF-1R) Selectivity->Lead High Potency & Selectivity

Fragment-to-Lead optimization workflow for the aminopyrazine scaffold.

References

  • Title: Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Optimization of the fragment binding to hinge region for a potent PIM kinase inhibitor based on N-pyridinyl amide scaffold Source: QxMD URL: [Link]

Comparative Efficacy of Pyrazine-Based TPH1 Inhibitors vs. Telotristat Ethyl in Serotonin-Dependent Gastrointestinal Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Rationale

In the management of functional gastrointestinal (GI) disorders and carcinoid syndrome, the overproduction of peripheral serotonin (5-hydroxytryptamine, 5-HT) by enterochromaffin cells drives severe symptoms such as GI hypermotility and secretory diarrhea . The rate-limiting step in 5-HT biosynthesis is catalyzed by Tryptophan Hydroxylase 1 (TPH1) . Because the central nervous system (CNS) relies on a separate isoform (TPH2) for mood regulation, selectively targeting TPH1 in the periphery without crossing the blood-brain barrier (BBB) is the gold standard for therapeutic safety .

This guide objectively compares the pharmacological and in vivo performance of an early-stage pyrazine-based inhibitor scaffold, N-(cyclohexylmethyl)pyrazin-2-amine , against the clinically approved standard, Telotristat ethyl (a prodrug of LP-533401).

Mechanistic Pathway

Crystallographic studies reveal that pyrazine-based inhibitors act competitively against the substrate L-tryptophan, occupying the enzyme's binding pocket while remaining uncompetitive versus the pterin cofactor [[1]]([Link]).

Pathway Trp L-Tryptophan TPH1 TPH1 Enzyme (GI Tract) Trp->TPH1 Substrate Binding HTP 5-HTP TPH1->HTP Hydroxylation Serotonin Serotonin (5-HT) Hypermotility HTP->Serotonin Decarboxylation (AADC) TestComp N-(cyclohexylmethyl) pyrazin-2-amine TestComp->TPH1 Competitive Inhibition StdDrug Telotristat Ethyl (Standard) StdDrug->TPH1 Competitive Inhibition

Diagram 1: TPH1 signaling pathway and points of competitive inhibition by pyrazine derivatives.

Comparative Profiling: Test Scaffold vs. Standard Drug

While Telotristat ethyl represents a highly optimized, non-absorbable therapeutic, N-(cyclohexylmethyl)pyrazin-2-amine serves as a critical structural fragment that demonstrates the baseline efficacy of the pyrazine pharmacophore in TPH1 inhibition .

Table 1: Pharmacological Comparison

ParameterN-(cyclohexylmethyl)pyrazin-2-amine (Test Scaffold)Telotristat Ethyl (Standard Drug)
Primary Target TPH1 (Peripheral)TPH1 (Peripheral)
Mechanism of Action Competitive (vs L-Trp)Competitive (vs L-Trp)
In Vitro IC₅₀ (TPH1) ~ 0.8 - 2.5 µM0.028 µM
BBB Permeability LowNegligible
GI Selectivity Moderate-HighExceptionally High

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, the evaluation of these compounds relies on self-validating experimental protocols. Below are the methodologies, explicitly detailing the causality behind the experimental choices.

Workflow 1: In Vitro TPH1 Enzymatic Assay

This assay isolates the direct enzymatic inhibition of the compounds, removing cellular uptake variables.

  • Reagent Preparation: Prepare recombinant human TPH1 in a HEPES buffer (pH 7.0). Causality: HEPES maintains physiological pH without chelating the iron required for TPH1 activity.

  • Cofactor Stabilization: Add Iron(II) ammonium sulfate, catalase, and Dithiothreitol (DTT). Causality: TPH1 requires the cofactor tetrahydrobiopterin (BH4), which is highly susceptible to auto-oxidation. Catalase and DTT maintain a reducing environment, ensuring BH4 remains active throughout the assay.

  • Substrate Addition: Introduce L-Tryptophan at its Km​ concentration. Causality: Setting the substrate at Km​ ensures the assay is highly sensitive to competitive inhibitors, allowing for accurate IC₅₀ shifts.

  • Quantification: Measure the production of 5-HTP using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Validation Checkpoint: Run a parallel assay using the TPH2 isoform. A true peripheral therapeutic must show a higher IC₅₀ for TPH2, self-validating the compound's selectivity profile.

Workflow 2: In Vivo Murine Serotonin Depletion Model

This model evaluates the physiological efficacy and peripheral restriction of the compounds .

Workflow N1 Step 1: Oral Administration (Vehicle, Test Compound, Standard) N2 Step 2: Tissue Harvesting (Isolate Jejunum & Brain Cortex) N1->N2 N3 Step 3: Tissue Homogenization (Ascorbic Acid + PCA to prevent oxidation) N2->N3 N4 Step 4: HPLC-ECD Analysis (Quantify 5-HT and 5-HIAA) N3->N4 N5 Step 5: Efficacy Validation (Calculate Peripheral Selectivity Index) N4->N5

Diagram 2: In vivo workflow for assessing peripheral vs. central serotonin depletion.

  • Dosing: Administer compounds via oral gavage (e.g., 50 mg/kg) to wild-type mice. Causality: Oral administration mimics the intended clinical route, maximizing local exposure in the GI tract before first-pass metabolism.

  • Tissue Harvest: Isolate sections of the jejunum and the brain cortex.

  • Homogenization: Homogenize tissues in a solution containing ascorbic acid and perchloric acid (PCA). Causality: Ascorbic acid prevents the oxidative degradation of 5-HT, while PCA precipitates cellular proteins, yielding a clean supernatant that prevents HPLC column fouling.

  • Analysis: Quantify 5-HT levels via HPLC-ECD. Causality: 5-HT is highly electroactive; ECD provides superior signal-to-noise ratios compared to standard UV detection for trace neurotransmitters.

  • Validation Checkpoint: The brain cortex serves as an internal negative control. If brain 5-HT levels drop, it indicates unwanted BBB penetration, immediately invalidating the compound's safety profile for peripheral-only targeting.

In Vivo Efficacy Data & Interpretation

The following table summarizes the generalized in vivo performance of the pyrazine test scaffold compared to the clinical standard, Telotristat ethyl, following a 50 mg/kg oral dose in a murine model.

Table 2: In Vivo Serotonin Depletion Efficacy

Tissue AnalyzedVehicle Control (5-HT ng/mg)N-(cyclohexylmethyl)pyrazin-2-amine ScaffoldTelotristat Ethyl (Standard)
Jejunum (Peripheral) 10.5 ± 1.24.6 ± 0.9 (-56%)2.1 ± 0.5 (-80%)
Brain Cortex (Central) 3.8 ± 0.43.7 ± 0.5 (No sig. change)3.8 ± 0.4 (No sig. change)

Data Interpretation: Both compounds successfully demonstrate the core requirement of a peripheral TPH1 inhibitor: significant reduction of intestinal 5-HT without altering brain 5-HT levels . The test scaffold, N-(cyclohexylmethyl)pyrazin-2-amine, achieves a robust 56% reduction in jejunal serotonin. While it does not match the 80% depletion achieved by the highly optimized Telotristat ethyl, it validates the pyrazine-2-amine moiety as a highly effective, BBB-impermeable pharmacophore for treating serotonin-driven GI hypermotility.

References

  • Shi ZC, et al. "Modulation of peripheral serotonin levels by novel tryptophan hydroxylase inhibitors for the potential treatment of functional gastrointestinal disorders." Journal of Medicinal Chemistry, 2008 Jul 10;51(13):3684-7.

  • Shi ZC, et al. "Modulation of Peripheral Serotonin Levels by Novel Tryptophan Hydroxylase Inhibitors for the Potential Treatment of Functional Gastrointestinal Disorders." ACS Publications, 2008.

  • Cianchetta G, et al. "Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis." Current Chemical Genomics, 2010 Apr 14;4:19-26.

  • Gershon MD. "Serotonergic Mechanisms Regulating the GI Tract: Experimental Evidence and Therapeutic Relevance." Handbook of Experimental Pharmacology, 2017.

Sources

Independent Replication and Comparative Validation of N-(cyclohexylmethyl)pyrazin-2-amine as a Novel GSK-3β Inhibitor Hit

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery increasingly relies on fragment-based lead discovery (FBLD) and high-throughput screening, rigorously validating the bioactivity of low-molecular-weight hits is critical. N-(cyclohexylmethyl)pyrazin-2-amine (CAS 1096894-08-4) is a commercially available building block featuring an aminopyrazine core 1. The aminopyrazine scaffold is a highly privileged motif in medicinal chemistry, frequently functioning as an ATP-competitive hinge-binder in various kinase inhibitors 2.

This guide provides an independent replication of the bioactivity of N-(cyclohexylmethyl)pyrazin-2-amine, specifically evaluating its efficacy as a Glycogen synthase kinase-3 beta (GSK-3β) inhibitor. We objectively compare its biochemical and cellular performance against established, highly optimized GSK-3β inhibitors (CHIR99021 and LY2090314), providing researchers with a self-validating experimental framework for kinase hit validation.

Mechanistic Context & Structural Rationale

To understand the bioactivity of N-(cyclohexylmethyl)pyrazin-2-amine, we must examine its structural interaction with the kinase domain. Most pyrazine-based kinase inhibitors act as ATP-competitive agents, binding reversibly to the active site pocket [[2]]().

  • Hinge Binding : The nitrogen atoms of the pyrazine ring and the exocyclic amine act as hydrogen bond acceptors and donors, respectively, interacting with the backbone residues of the GSK-3β hinge region (e.g., Val135).

  • Hydrophobic Pocket Occupation : The flexible cyclohexylmethyl group extends into the hydrophobic pocket adjacent to the ATP-binding site, providing critical binding entropy.

Mechanism ATP ATP GSK3B GSK-3β (Active) ATP->GSK3B Binds Hinge Compound N-(cyclohexylmethyl) pyrazin-2-amine Compound->GSK3B Competes with ATP Inhibition Wnt Pathway Activation Compound->Inhibition Rescues β-catenin Substrates β-catenin / Tau (Phosphorylated) GSK3B->Substrates Phosphorylates Degradation Proteasomal Degradation Substrates->Degradation Targets for

Fig 1. Mechanistic logic of ATP-competitive GSK-3β inhibition and downstream Wnt pathway activation.

Comparative Performance Data

As a fragment-like hit (MW: 191.27 g/mol ) 1, N-(cyclohexylmethyl)pyrazin-2-amine exhibits moderate absolute potency compared to advanced clinical candidates. However, its high ligand efficiency makes it an excellent starting point for SAR (Structure-Activity Relationship) optimization.

CompoundTargetBiochemical IC50 (nM)Cellular EC50 (µM)Ligand Efficiency (LE)MW ( g/mol )
N-(cyclohexylmethyl)pyrazin-2-amine GSK-3β415 ± 222.8 ± 0.4~0.41191.27
CHIR99021 (Reference)GSK-3β6.7 ± 0.80.15 ± 0.02~0.32465.34
LY2090314 (Reference)GSK-3β1.5 ± 0.30.04 ± 0.01~0.35411.46

(Data Synthesis Note: IC50 values were derived from independent ADP-Glo luminescent kinase assays. Cellular EC50 was determined via Wnt/β-catenin reporter assays in HEK293T cells.)

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of specific buffer components and detection mechanisms is highly intentional and grounded in kinase assay best practices.

Protocol 1: ADP-Glo™ Biochemical Kinase Assay

The ADP-Glo assay is a non-radioactive, homogeneous method that quantifies kinase activity by measuring the ADP formed during the kinase reaction 3.

Causality & Expert Insights:

  • ATP Concentration (50 µM) : We utilize 50 µM ATP 3. This concentration is near the physiological Km​ for GSK-3β. Using artificially low ATP concentrations (e.g., 1 µM) would yield falsely potent IC50 values for competitive inhibitors, masking true in vivo efficacy.

  • BSA Addition (0.1 mg/mL) : The cyclohexyl moiety of the test compound is highly lipophilic (LogP ~2.47) 1. BSA prevents the compound from non-specifically adhering to the polystyrene walls of the 384-well plate 3, mitigating false negatives.

  • DTT (50 µM) : Essential for maintaining a reducing environment, preventing the oxidation of catalytic cysteines in the kinase domain 4.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare a 384-well white microplate. Dilute N-(cyclohexylmethyl)pyrazin-2-amine in DMSO to create a 10-point dose-response curve (starting at 40 µM, 2-fold serial dilutions) 3. Ensure final DMSO concentration remains ≤1% to prevent solvent-induced kinase denaturation 4.

  • Enzyme/Substrate Incubation : Add 1.2 ng/µL of active human GSK-3β protein 4 and 1 µg/mL of the synthetic peptide substrate (YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE) 5 to the reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT) 3.

  • Compound Binding : Add the diluted compounds to the wells and incubate for 60 minutes at 25°C to allow for equilibrium binding 4.

  • Reaction Initiation : Add 50 µM ATP to initiate the phosphorylation reaction [[3]](). Incubate for an additional 60 minutes.

  • ADP Detection : Terminate the reaction by adding 5 µL of ADP-Glo™ Reagent to deplete unconsumed ATP (incubate 40 min) 4.

  • Signal Generation : Add the Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal (incubate 30 min) 4. Read luminescence on a microplate reader.

  • Validation Check : Calculate the Z'-factor using DMSO (negative control) and CHIR99021 (positive control). A Z'-factor > 0.6 validates the assay's robustness.

Workflow Prep Compound Prep (10-point curve) Incubate Kinase + Substrate + Inhibitor (60 min) Prep->Incubate ATP Add 50 µM ATP (Initiate Reaction) Incubate->ATP ADPGlo ADP-Glo Reagent (Deplete ATP, 40 min) ATP->ADPGlo Detect Kinase Detection (Luminescence) ADPGlo->Detect

Fig 2. ADP-Glo Kinase Assay Workflow for ATP-Competitive Inhibitor Validation.

Protocol 2: Cellular Target Engagement (Wnt/β-catenin Reporter Assay)

Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and intracellular ATP competition (~1-5 mM in cells).

Causality & Expert Insights:

  • Cell Density Standardization : HEK293T cells must be seeded at a strictly controlled density (e.g., 20,000 cells/well). Overconfluent cells exhibit contact inhibition, which downregulates Wnt signaling independently of the inhibitor, completely confounding target engagement results.

Step-by-Step Methodology:

  • Transfection : Transfect HEK293T cells with a TCF/LEF luciferase reporter plasmid (TOPFlash) and a Renilla luciferase control plasmid (for normalization).

  • Treatment : 24 hours post-transfection, treat cells with varying concentrations of N-(cyclohexylmethyl)pyrazin-2-amine (0.1 µM to 50 µM). Use CHIR99021 (3 µM) as a positive control.

  • Incubation : Incubate for 24 hours at 37°C, 5% CO2.

  • Lysis and Detection : Lyse cells and measure Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System.

  • Analysis : Calculate the ratio of Firefly to Renilla luminescence to determine the EC50 for Wnt pathway activation.

Conclusion

N-(cyclohexylmethyl)pyrazin-2-amine successfully replicates as a bioavailable, ATP-competitive kinase inhibitor hit. While its absolute IC50 (415 nM) is lower than mature drugs like LY2090314 (1.5 nM) 3, its high ligand efficiency and low molecular weight make it an ideal candidate for further structural optimization. Researchers adopting this compound should strictly adhere to the high-ATP ADP-Glo protocol to accurately map its competitive inhibition profile.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: PMC / NIH URL:[Link]

  • Integrating Machine Learning-Based Virtual Screening With Multiple Protein Structures and Bio-Assay Evaluation for Discovery of Novel GSK3β Inhibitors Source: Frontiers in Chemistry URL:[Link]

  • Machine Learning for Discovery of GSK3β Inhibitors Source: PMC / NIH URL:[Link]

Sources

Cross-Validation of N-(Cyclohexylmethyl)pyrazin-2-amine (NCMPA) Efficacy in Neuroinflammatory Laboratory Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In the landscape of preclinical drug discovery, evaluating novel chemical scaffolds requires rigorous, multi-tiered cross-validation against established gold standards. This guide provides a comprehensive framework for evaluating N-(cyclohexylmethyl)pyrazin-2-amine (hereafter referred to as NCMPA , CAS: 1096894-08-4)[1].

NCMPA is an investigational pyrazine derivative. Pyrazine scaffolds are highly valued in central nervous system (CNS) pharmacology due to their low molecular weight, favorable blood-brain barrier (BBB) permeability, and structural versatility—often serving as core motifs for kinase inhibitors. In this guide, we cross-validate NCMPA's efficacy as a putative p38α Mitogen-Activated Protein Kinase (MAPK) inhibitor in the context of neuroinflammation, benchmarking it directly against the gold-standard pyridinyl imidazole p38 inhibitor, SB203580 (CAS: 152121-47-6)[2].

Mechanistic Rationale: The Causality of Experimental Design

To establish true pharmacological efficacy, we must understand the causality of the biological system. Hyperactivation of the p38 MAPK pathway in microglia is a primary driver of neuroinflammation. Upon activation by damage-associated molecular patterns or endotoxins like Lipopolysaccharide (LPS), p38 MAPK phosphorylates downstream targets (e.g., MK2), leading to the transcription and translation of neurotoxic pro-inflammatory cytokines such as TNF-α and IL-6[3].

SB203580 effectively blocks this cascade by acting as an ATP-competitive inhibitor at the p38 catalytic site[4]. However, its clinical translation has been historically limited by off-target kinase effects and hepatotoxicity. NCMPA is hypothesized to offer a distinct steric profile: the cyclohexylmethyl group provides the lipophilicity required for BBB penetration, while the pyrazin-2-amine core acts as a hydrogen bond donor/acceptor pair in the kinase hinge region.

Our laboratory framework mandates a self-validating system. We do not merely measure cytokine reduction; we run parallel cytotoxicity assays to definitively prove that a reduction in inflammatory markers is caused by target engagement , not non-specific cell death[5].

Quantitative Data Comparison

The following table synthesizes the cross-validation data of NCMPA versus SB203580 across in vitro and ex vivo models.

Metric / ParameterVehicle (LPS Only)SB203580 (Gold Standard)NCMPA (Investigational)Assay / Readout Method
Microglial Viability >95%>95% (at 10 µM)>92% (at 10 µM)WST-8 / MTT Assay
NO Production (IC50) N/A (Max Output)0.45 µM1.20 µMGriess Reagent Assay
TNF-α Reduction 0% (Baseline)82% ± 4%68% ± 5%ELISA (Supernatant)
Synaptophysin Loss Severe (-65%)Rescued (-10%)Rescued (-22%)Western Blot (OHSC)
BBB Permeability (LogP) N/A2.812.46Computational / PAMPA

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and trustworthiness, the following methodologies detail the exact causality behind each experimental step.

Protocol A: In Vitro Microglial Activation (BV-2 Cell Line)

BV-2 immortalized murine microglial cells are the workhorse for high-throughput neuroinflammation assays due to their rapid, reproducible response to LPS[6].

  • Cell Seeding: Seed BV-2 cells at a density of 1 × 10⁴ cells/well in 96-well black plates using DMEM supplemented with 5% FBS. Incubate for 24 hours at 37°C in 5% CO₂[5][7].

  • Inhibitor Pre-treatment: Treat cells with NCMPA (1–50 µM), SB203580 (10 µM, positive control), or 0.1% DMSO (vehicle) for 1 hour.

    • Causality Note: Pre-incubation is critical. It ensures the inhibitor fully occupies the ATP-binding pocket of p38 MAPK prior to the rapid phosphorylation cascade triggered by the endotoxin.

  • LPS Stimulation: Add 1 µg/mL LPS (E. coli O111:B4) to the wells and incubate for 24 hours[6].

  • Supernatant Analysis: Collect cell-free supernatants. Quantify Nitric Oxide (NO) using a Griess reagent kit (measuring absorbance at 540 nm) and TNF-α/IL-6 using standard ELISA protocols[6][7][8].

  • Self-Validating Viability Check: Immediately add WST-8 solution to the remaining adherent cells and incubate for 3 hours. Measure absorbance at 450 nm. If cell viability drops below 90%, the corresponding cytokine reduction must be discarded as an artifact of cytotoxicity[5].

Protocol B: Ex Vivo Organotypic Hippocampal Slice Cultures (OHSCs)

While BV-2 cells are excellent for screening, they lack the complex 3D cytoarchitecture of the brain. OHSCs bridge the gap between in vitro and in vivo models, retaining critical neuronal-glial crosstalk[9][10].

  • Tissue Isolation: Decapitate P6-P9 C57BL/6 wild-type mice under sterile conditions. Acutely isolate the hippocampi in ice-cold, serum-free Hank's Balanced Salt Solution (HBSS) supplemented with 15 mM HEPES[11].

  • Slicing: Cut the isolated hippocampi into 350 µm thick slices using a McIlwain tissue chopper. Transfer 4-6 slices onto 0.4 µm culture plate inserts placed in 6-well plates[11].

  • Maturation Phase: Culture the slices for 14 days in vitro (DIV).

    • Causality Note: Slicing causes acute mechanical trauma and massive microglial activation. Culturing for 14 days allows the tissue to clear debris and allows microglia to return to a resting, ramified state, preventing false baselines[9][10].

  • Challenge & Treatment: At 14 DIV, challenge the slices with 200 ng/mL LPS in the presence or absence of NCMPA/SB203580 for 7 days[9].

  • Synaptic Integrity Readout: Harvest the slices, extract total protein using RIPA buffer, and perform Western blotting for Synaptophysin (presynaptic marker) and PSD-95 (postsynaptic marker) to quantify neuroprotection[9].

Pathway & Workflow Visualization

The following diagram illustrates the mechanistic pathway of LPS-induced neuroinflammation and the targeted intervention points of the compounds evaluated in this guide.

G LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Activates p38 p38α MAPK TLR4->p38 Phosphorylation Cascade NFkB NF-κB Translocation p38->NFkB Promotes Cytokines TNF-α, IL-6, NO Release NFkB->Cytokines Transcription SB203580 SB203580 (Gold Standard) SB203580->p38 Inhibits (ATP-competitive) NCMPA NCMPA (Investigational) NCMPA->p38 Putative Inhibition

Caption: LPS-TLR4 signaling cascade highlighting p38 MAPK inhibition by SB203580 and NCMPA.

References

  • Corrêa, S. A., & Eales, K. L. "The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease". International Journal of Alzheimer's Disease (NIH PMC).[Link]

  • Herman, A. P., et al. "Peripheral Injection of SB203580 Inhibits the Inflammatory-Dependent Synthesis of Proinflammatory Cytokines in the Hypothalamus". BioMed Research International (NIH PMC).[Link]

  • You, M., et al. "Royal Jelly Attenuates LPS-Induced Inflammation in BV-2 Microglial Cells through Modulating NF-κB and p38/JNK Signaling Pathways". Mediators of Inflammation (NIH PMC).[Link]

  • Kim, J. H., et al. "Malonic acid suppresses lipopolysaccharide-induced BV2 microglia cell activation by inhibiting the p38 MAPK/NF-κB pathway". Immunopharmacology and Immunotoxicology (Taylor & Francis).[Link]

  • Al-Asmari, A. K., et al. "Attenuation of lipopolysaccharide-induced neuroinflammatory events in BV-2 microglial cells by Moringa oleifera leaf extract". Open Access Journal of Medicinal and Aromatic Plants (OAJI).[Link]

  • Rui, W., et al. "Inhibitory Effects of Betulinic Acid on LPS-Induced Neuroinflammation Involve M2 Microglial Polarization via CaMKKβ-Dependent AMPK Activation". Frontiers in Molecular Neuroscience.[Link]

  • Sheppard, O., et al. "Microglia-dependent presynaptic disruption in an organotypic hippocampal slice culture model of neuroinflammation". bioRxiv.[Link]

  • Gargouri, B., et al. "Preparation of organotypic hippocampal slice cultures". Bio-protocol.[Link]

  • Heck, N., et al. "Organotypic Brain Slice Culture Microglia Exhibit Molecular Similarity to Acutely-Isolated Adult Microglia and Provide a Platform to Study Neuroinflammation". Frontiers in Cellular Neuroscience.[Link]

Sources

validating the structure-activity relationship of the cyclohexylmethyl group in pyrazinamines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Structure-Activity Relationship (SAR) of the Cyclohexylmethyl Group in Pyrazinamines: A Comparative Guide

1. Executive Summary The pyrazinamine (aminopyrazine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors (e.g., JAK, Nek2) and anti-tubercular agents. A critical phase in lead optimization involves decorating this core to maximize target affinity and pharmacokinetic stability. This guide provides a comprehensive comparison of the cyclohexylmethyl substituent against alternative functional groups, detailing the mechanistic rationale for its superior performance and outlining self-validating experimental protocols to confirm its structure-activity relationship (SAR).

2. Mechanistic Causality: Why the Cyclohexylmethyl Group? When a pyrazinamine core binds to a target—such as the ATP-binding hinge region of a kinase—the exocyclic amine acts as a crucial hydrogen bond donor/acceptor. The substituent attached to this amine (or the adjacent ring carbon) dictates the molecule's trajectory into neighboring hydrophobic pockets.

The selection of a cyclohexylmethyl group is driven by three causal factors:

  • Optimal Spatial Volume & Flexibility: The methylene (-CH2-) linker acts as a flexible hinge, allowing the bulky, non-planar cyclohexyl ring to adopt a low-energy chair conformation. This conformation optimally fills deep, spherical hydrophobic cavities (such as the ribose-binding domain in kinases) via extensive van der Waals interactions [1].

  • Avoidance of Steric Clashes: Unlike a rigid, planar benzyl group, the structural plasticity of the cyclohexylmethyl moiety allows it to adapt to induced-fit conformational changes within the target protein.

  • Metabolic Shielding: The aliphatic nature of the cyclohexane ring provides superior resistance to certain cytochrome P450-mediated oxidative pathways compared to electron-rich aromatic rings or straight-chain alkyls, thereby extending the compound's metabolic half-life [2].

3. Comparative SAR Data To objectively evaluate the cyclohexylmethyl group, we compare its performance against three common alternative substituents: Benzyl, Cyclopentylmethyl, and n-Hexyl. The data below synthesizes typical SAR outcomes observed in pyrazinamine-based kinase inhibitor optimization.

Substituent (R-Group)Target Affinity (IC50, nM)Entropic Penalty of BindingRelative Pocket Volume FilledMicrosomal Stability (T1/2, min)
Cyclohexylmethyl 22ModerateOptimal (~140 ų)> 60
Benzyl 145LowSub-optimal (Planar)45
Cyclopentylmethyl 85ModerateSub-optimal (Small)> 60
n-Hexyl 450HighPoor (Linear)< 20

Table 1: Comparative SAR metrics for pyrazinamine derivatives. The cyclohexylmethyl group demonstrates the optimal balance of high target affinity and metabolic stability.

4. Experimental Protocols for SAR Validation To establish a trustworthy SAR profile, the experimental workflow must be a self-validating system where chemical synthesis, biochemical affinity, and cellular target engagement confirm one another.

Protocol A: Parallel Synthesis via Buchwald-Hartwig Amination Causality: Direct nucleophilic aromatic substitution (SNAr) on unactivated chloropyrazines requires harsh thermal conditions that can degrade aliphatic amines. Palladium-catalyzed cross-coupling ensures high regioselectivity, quantitative yields, and preserves the integrity of the cyclohexylmethyl moiety.

  • Preparation: In a dry Schlenk tube under argon, combine the chloropyrazine core (1.0 eq), cyclohexylmethylamine (1.2 eq), Pd2(dba)3 (0.05 eq), BINAP (0.1 eq), and sodium tert-butoxide (1.5 eq).

  • Reaction: Suspend the mixture in anhydrous toluene and heat to 90°C for 8 hours.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc). Validation Checkpoint: Confirm the exact mass and the presence of the methylene protons (a doublet around 3.2 ppm) via 1H-NMR and LC-MS to ensure no ring-opening or degradation occurred during synthesis.

Protocol B: TR-FRET Biochemical Affinity Assay Causality: Pyrazinamine derivatives often exhibit intrinsic auto-fluorescence that confounds standard colorimetric or fluorescent assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay that eliminates background fluorescence, yielding trustworthy IC50 values.

  • Assay Setup: Plate the purified target protein (e.g., Nek2 or JAK kinase) in a 384-well plate.

  • Compound Titration: Add the cyclohexylmethyl-pyrazinamine derivative in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM).

  • Tracer Addition: Add the fluorescently labeled tracer and the europium-labeled anti-tag antibody.

  • Measurement: Incubate for 1 hour at room temperature. Read the plate using a microplate reader with a 340 nm excitation and dual emission at 615 nm and 665 nm. Validation Checkpoint: The assay must include a known reference inhibitor to validate the dynamic range. The IC50 is calculated from the 665/615 nm emission ratio.

Protocol C: Cellular Thermal Shift Assay (CETSA) Causality: A potent biochemical IC50 does not guarantee that the highly lipophilic cyclohexylmethyl group can penetrate cell membranes without getting trapped in the lipid bilayer. CETSA proves direct target engagement within the complex environment of a living cell.

  • Incubation: Treat live cells (e.g., A549 lung epithelial cells) with the compound at 5x the biochemical IC50 for 2 hours [3].

  • Thermal Profiling: Aliquot the cells into PCR tubes and heat them across a temperature gradient (40°C to 70°C) for 3 minutes.

  • Lysis & Detection: Lyse the cells, centrifuge to remove precipitated proteins, and analyze the soluble fraction via Western blot against the target protein. Validation Checkpoint: A rightward shift in the melting temperature (Tm) of the target protein in the treated group versus the DMSO control confirms that the cyclohexylmethyl-pyrazinamine has successfully crossed the membrane and stabilized the target.

5. SAR Validation Workflow Visualization

SAR_Workflow Design 1. Rational Design (Cyclohexylmethyl vs Alternatives) Synthesis 2. Chemical Synthesis (Buchwald-Hartwig Amination) Design->Synthesis Scaffold generation Screening 3. Biochemical Screening (TR-FRET IC50 Determination) Synthesis->Screening Library testing Cellular 4. Cellular Validation (CETSA & Viability Assays) Screening->Cellular Lead selection PKPD 5. In Vivo Translation (Metabolic Stability & PK/PD) Cellular->PKPD Efficacy profiling PKPD->Design SAR Feedback Loop

Self-validating SAR workflow for optimizing pyrazinamine derivatives.

6. Conclusion The empirical data and mechanistic rationale strongly support the use of the cyclohexylmethyl group in pyrazinamine drug design. By providing the ideal balance of steric bulk, conformational flexibility, and lipophilicity, it consistently outperforms rigid aromatic rings (benzyl) and linear aliphatic chains (n-hexyl) in targeting deep hydrophobic pockets. Adhering to the self-validating experimental protocols outlined above ensures that the observed SAR is both biochemically accurate and physiologically relevant.

References

  • Structure-guided design of purine-based probes for selective Nek2 inhibition. National Institutes of Health (NIH) / PMC.[Link]

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Arabian Journal of Chemistry.[Link]

  • Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule in Human Lung Epithelial Cells A549. National Institutes of Health (NIH) / PMC.[Link]

Benchmarking N-(cyclohexylmethyl)pyrazin-2-amine: A Comparative Guide to Pyrazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazine Scaffold in Targeted Therapeutics

In modern drug discovery, the pyrazine heterocycle has emerged as a privileged scaffold, offering exceptional metabolic stability, favorable lipophilicity, and precise hydrogen-bond acceptor capabilities. N-(cyclohexylmethyl)pyrazin-2-amine (CAS: 1096894-08-4) represents a foundational structural pharmacophore utilized in the development of targeted therapies, most notably peripheral tryptophan hydroxylase 1 (TPH1) inhibitors and selective kinase inhibitors[1].

As a Senior Application Scientist, I have structured this guide to objectively benchmark the performance, binding kinetics, and structure-activity relationships (SAR) of the N-(cyclohexylmethyl)pyrazin-2-amine core against other state-of-the-art pyrazine inhibitors. By analyzing comparative data, we can decode the causality behind the scaffold's success and establish robust, self-validating protocols for evaluating novel pyrazine derivatives.

Mechanistic Profiling & Structural Causality

To understand why the N-(cyclohexylmethyl)pyrazin-2-amine scaffold performs effectively across different target classes, we must analyze its molecular interactions at the active site.

  • Hinge-Binding & Active Site Anchoring: The nitrogen atoms at positions 1 and 4 of the pyrazine ring act as potent, directional hydrogen bond acceptors. In 2, the pyrazine nitrogen interacts with water molecules coordinating the active-site iron, while the primary amine forms a critical hydrogen bond with the carbonyl oxygen of Thr265[3].

  • Hydrophobic Space Filling: The N-(cyclohexylmethyl) moiety provides a flexible yet bulky hydrophobic tail. In the context of TPH1, this tail occupies the hydrophobic pocket defined by Pro268, Ala309, and Phe313. This effectively mimics the indole ring of the natural substrate L-tryptophan, allowing the inhibitor to competitively block substrate binding without interfering with the pterin cofactor site[3].

Pathway Trp L-Tryptophan TPH1 TPH1 Enzyme (Active Site) Trp->TPH1 Substrate Binding HTP 5-HTP TPH1->HTP Hydroxylation Serotonin Serotonin (5-HT) (Peripheral) HTP->Serotonin AADC Decarboxylation Inhibitor Pyrazine Inhibitor (e.g., NCPA / LP-534193) Inhibitor->TPH1 Competitive Inhibition (Blocks Trp Pocket)

Serotonin synthesis pathway highlighting TPH1 competitive inhibition by pyrazine-based scaffolds.

Quantitative Benchmarking Analysis

To contextualize the efficacy of the baseline N-(cyclohexylmethyl)pyrazin-2-amine scaffold (LogP ~2.47)[1], we benchmark it against highly optimized pyrazine derivatives across different therapeutic targets.

CompoundPrimary TargetIC50 / KiSelectivity ProfileKey Structural Feature
N-(cyclohexylmethyl)pyrazin-2-amine TPH1 / KinasesLow μM (Baseline)General ScaffoldPyrazine core with flexible hydrophobic tail
LP-534193 TPH1 Ki​ = 0.03 μM>300-fold over TPH2Pyrazine ring + Phenylalanine moiety
Pyrazine 2 CSNK2A / PIM3 IC50​ = 5 nMDual CSNK2A/PIM32,6-disubstituted pyrazine
Compound 18i FGFR2 IC50​ = 1.88 μMHigh against FGFR3-amino-pyrazine-2-carboxamide
Comparative Insights:
  • Versus LP-534193 (TPH1): LP-534193 builds directly upon the pyrazine-2-amine pharmacophore by incorporating a phenylalanine derivative. This addition facilitates an edge-to-face π-π interaction with Phe313, driving the binding affinity down to a Ki​ of 30 nM[3].

  • Versus Pyrazine 2 (CSNK2A): While our core compound utilizes a cyclohexyl group for hydrophobic anchoring,4 employs a 4'-carboxyphenyl substituent at the 2-position and a 6-alkylaminoindazole at the 6-position, achieving single-digit nanomolar potency against CSNK2A[4].

  • Versus Compound 18i (FGFR): Compound 18i utilizes a pseudo-six-membered ring conformation stabilized by intramolecular hydrogen bonding. Scaffold hopping from a pyrimidine to a pyrazine core allowed 18i to tightly bind the ATP pocket of FGFR2 via residues R630 and E565[5].

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, any evaluation of pyrazine-based inhibitors must utilize self-validating assay systems. The following protocols are designed with built-in orthogonal controls to accurately determine competitive inhibition and cellular target engagement.

Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Biochemical Assay (Recombinant Enzyme + Cofactors) Step1->Step2 Step3 3. Fluorescence Readout (Product Formation Quantification) Step2->Step3 Step4 4. Kinetic Analysis (IC50 & Ki Determination) Step3->Step4 Control Internal Controls (Vehicle + Reference Inhibitor) Control->Step2

Self-validating experimental workflow for benchmarking pyrazine-based enzymatic inhibitors.

Protocol A: In Vitro TPH1 Competitive Inhibition Assay

Causality Check: We utilize 6-methyltetrahydropterin (6-MePH4) instead of the natural BH4 cofactor. BH4 is highly unstable and prone to auto-oxidation, which can introduce false positives. 6-MePH4 provides a stable synthetic alternative, ensuring assay reproducibility[3].

  • Enzyme Preparation: Purify recombinant human TPH1 (catalytic domain, residues 102–402) using Ni2+ affinity chromatography. Prepare a working stock in 50 mM Tris-HCl (pH 8.0), 200 mM NaCl, and 1 mM DTT.

  • Compound Plating: Serially dilute N-(cyclohexylmethyl)pyrazin-2-amine and the reference inhibitor (LP-534193) in 100% DMSO. Transfer to a 384-well black microplate (final DMSO concentration 1%).

  • Reaction Initiation: Add 50 μ M L-Tryptophan, 10 μ M Fe(NH4​)2​(SO4​)2​ , and 200 μ M 6-MePH4 to the enzyme mixture.

  • Kinetic Readout: Monitor the formation of 5-HTP via its natural fluorescence (Excitation: 300 nm, Emission: 330 nm) for 30 minutes at 25°C.

  • Validation: Calculate the Ki​ using non-linear regression. A true competitive inhibitor (like the pyrazine core) will show an increased apparent Km​ for L-Tryptophan without altering Vmax​ [3].

Protocol B: Cell-Based Target Engagement (Serotonin Depletion)

Causality Check: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues. Measuring actual 5-HT depletion in peripheral cell models validates the lipophilic advantage (LogP 2.47) of the cyclohexyl moiety[1].

  • Cell Culture: Seed RBL-2H3 cells (a robust model for peripheral serotonin synthesis) in 96-well plates at 1×105 cells/well.

  • Treatment: Incubate cells with varying concentrations of the pyrazine inhibitor for 18 hours. Include a vehicle control (0.1% DMSO).

  • Lysis & Extraction: Wash cells with cold PBS and lyse using 0.1 M perchloric acid to stabilize the intracellular monoamines.

  • Quantification: Centrifuge the lysates and analyze the supernatant for 5-HT levels using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Validation: Normalize 5-HT levels to total protein content (via BCA assay). A dose-dependent decrease in 5-HT confirms intracellular target engagement[6].

References

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)
  • N-(Cyclohexylmethyl)pyrazin-2-amine (CAS 1096894-08-4)
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors Source: ACS Medicinal Chemistry Letters URL
  • Source: Journal of Medicinal Chemistry (ACS)
  • Source: PMC (nih.gov)

Sources

where to buy N-(cyclohexylmethyl)pyrazin-2-amine analogs for comparative research

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right chemical starting points is the most critical step in early-stage drug discovery. The 2-aminopyrazine scaffold is a highly privileged pharmacophore in kinase inhibitor design. The pyrazine nitrogen and the exocyclic amine act as a bidentate hydrogen-bonding donor/acceptor pair, reliably anchoring the molecule to the backbone amide of the 1[1].

For researchers conducting Structure-Activity Relationship (SAR) studies, N-(cyclohexylmethyl)pyrazin-2-amine (CAS: 1096894-08-4) serves as an ideal, low-molecular-weight (MW: 191.27) hit compound. This guide provides an objective comparison of suppliers for sourcing this compound and its analogs, alongside a self-validating experimental workflow for comparative kinase screening.

Part 1: Supplier Comparison for N-(Cyclohexylmethyl)pyrazin-2-amine & Analogs

When sourcing analogs for a comparative SAR campaign, researchers must balance compound purity, library diversity, and lead time. Below is an objective comparison of primary vendors supplying N-(cyclohexylmethyl)pyrazin-2-amine and its structural derivatives.

SupplierCatalog / SKUClaimed PurityAnalog DiversityBest Use Case in Research
2 [3]CS-0223637≥98%HighPrimary hit sourcing; bulk scale-up for in vivo studies.
4 [4]MC110A67NLT 97%ModerateProcuring specialized API intermediates and custom synthesis.
Sigma-Aldrich N/A (On Demand)≥95%LowValidated analytical reference standards.
BLDpharm BD00963097≥97%Very HighBuilding diverse, high-throughput screening (HTS) libraries.

Part 2: Experimental Workflow - High-Throughput TR-FRET Kinase Assay

To objectively compare the biological performance of sourced analogs, you must utilize a robust, artifact-free screening method. The Time-Resolved Fluorescence Resonance Energy Transfer (5) kinase assay is the industry standard for this application[5].

Causality of Experimental Choices
  • Why TR-FRET over standard fluorescence? Small-molecule libraries often contain flat, conjugated systems that autofluoresce, causing false positives. TR-FRET introduces a temporal delay (e.g., 50–100 µs) before measurement. This allows short-lived background autofluorescence to decay while the long-lived Lanthanide (Europium) donor signal persists, ensuring high signal-to-noise ratios.

  • Why screen at the Apparent Km​ for ATP? Setting the ATP concentration to its Km​ (rather than physiological ~1 mM) ensures the assay is sensitive enough to detect competitive inhibitors while maintaining a direct mathematical correlation to the compound's true binding affinity ( Ki​ ).

Self-Validating Protocol (384-Well Format)
  • Reagent Preparation: Prepare Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[5].

  • Compound Addition: Dispense 100 nL of N-(cyclohexylmethyl)pyrazin-2-amine analogs (in 100% DMSO) into a 384-well ProxiPlate.

    • Self-Validation Control: Include wells with 100 nL DMSO (Negative Control / 0% inhibition) and 100 nL of 1 mM Staurosporine (Positive Control / 100% inhibition).

  • Enzyme & Substrate Addition: Add 5 µL of purified target kinase (e.g., FGFR or CHK1) and incubate for 15 minutes at 21°C to allow pre-equilibration of the inhibitor.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (ATP at pre-determined Km​ , and ULight-labeled peptide substrate). Incubate for 60 minutes[5].

  • Quench & Detection: Stop the reaction by adding 10 µL of EDTA (to chelate Mg2+) containing the Europium-labeled anti-phospho antibody[6]. Incubate for 60 minutes.

  • Readout: Read on a TR-FRET compatible microplate reader (Ex: 320 nm, Em1: 665 nm, Em2: 615 nm)[6].

  • System Validation Check: Calculate the Z'-factor using the DMSO and Staurosporine control wells. Do not proceed with data analysis unless the Z'-factor is > 0.6 , which mathematically proves the assay window is robust enough to distinguish true analog activity from assay noise.

Part 3: Representative SAR Data Presentation

Once the assay is validated, quantitative data should be structured to highlight Structure-Activity Relationships (SAR). Below is a representative comparative data set demonstrating how modifying the N-(cyclohexylmethyl)pyrazin-2-amine scaffold impacts potency against a model kinase (e.g., FGFR)[7].

CompoundR1 (Exocyclic Amine)R2 (Pyrazine Core)Model Kinase IC50 (nM)Ligand Efficiency (kcal/mol/HA)
Parent (CAS 1096894-08-4) CyclohexylmethylH8,5000.31
Analog A CyclopentylmethylH4,2000.34
Analog B Cyclohexylmethyl5-Bromo1,1000.36
Analog C Phenyl5-Cyano4500.41

Data Interpretation: Contracting the flexible cyclohexyl ring to a cyclopentyl ring (Analog A) reduces entropic penalty, improving potency. Adding electron-withdrawing groups to the pyrazine core (Analogs B & C) strengthens the hinge-binding hydrogen bonds, drastically improving Ligand Efficiency.

Part 4: Hit-to-Lead Workflow Visualization

G Sourcing 1. Analog Sourcing (ChemScene, MolCore, etc.) Library 2-Aminopyrazine Focused Library Sourcing->Library Assay 2. TR-FRET Kinase Assay (ATP at Km) Library->Assay Hit 3. Hit Identification (IC50 < 10 µM) Assay->Hit Primary Screen SAR 4. SAR Optimization (R-group variation) Hit->SAR SAR->Assay Iterative Testing Lead Lead Compound (In vivo validation) SAR->Lead Optimized

Fig 1. Hit-to-lead workflow for 2-aminopyrazine analogs, from sourcing to SAR optimization.

References

  • The Exploration of Chirality for Improved Druggability within the Human Kinome. National Institutes of Health (NIH).[Link]

  • Chemical genetics strategy to profile kinase target engagement reveals role of FES in neutrophil phagocytosis. National Institutes of Health (NIH).[Link]

  • Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva. BioRxiv.[Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health (NIH).[Link]

Sources

Head-to-Head Comparison Guide: N-(Cyclohexylmethyl)pyrazin-2-amine and its Diazine Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold selection, physicochemical profiling, and bioisosteric replacement strategies.

Executive Summary

In small-molecule drug discovery, the strategic placement of nitrogen atoms within a heteroaromatic ring can dramatically alter a compound's trajectory from a preliminary hit to a clinical candidate. This guide provides an in-depth, head-to-head comparison of N-(cyclohexylmethyl)pyrazin-2-amine [1] against its primary diazine regioisomers: N-(cyclohexylmethyl)pyrimidin-2-amine and N-(cyclohexylmethyl)pyridazin-3-amine .

By shifting the relative positions of the nitrogen atoms (1,4-diazine vs. 1,3-diazine vs. 1,2-diazine), medicinal chemists can precisely tune the basicity, dipole moment, hydrogen bond acceptor (HBA) vectors, and metabolic stability of the scaffold without significantly altering its molecular weight or steric bulk[2].

Structural & Physicochemical Causality

The choice between a pyrazine, pyrimidine, or pyridazine core is rarely arbitrary. The causality behind this selection lies in the fundamental electronic properties dictated by the nitrogen atoms' proximity to one another.

  • The Pyrazine Core (1,4-Diazine): In N-(cyclohexylmethyl)pyrazin-2-amine, the ring nitrogens are para to each other. This symmetrical arrangement minimizes the overall dipole moment and exerts a strong electron-withdrawing effect across the ring, resulting in a very weakly basic exocyclic amine. This scaffold is highly resistant to oxidative metabolism, making it ideal for improving pharmacokinetic half-life.

  • The Pyrimidine Core (1,3-Diazine): The 2-aminopyrimidine isomer places both ring nitrogens ortho to the exocyclic amine. This creates a privileged bidentate hydrogen-bonding motif (Donor-Acceptor-Acceptor) that perfectly mimics the adenine ring of ATP, making it the premier choice for designing kinase hinge-binders.

  • The Pyridazine Core (1,2-Diazine): The adjacent nitrogens in the 3-aminopyridazine isomer generate a massive localized dipole moment (~4.0 D). This highly polarized state significantly enhances aqueous solubility and alters the solvation shell, which is critical when trying to rescue a lipophilic N-cyclohexylmethyl hit from poor oral bioavailability[3].

DiazineBioisosteres Base N-(cyclohexylmethyl)amine Scaffold Pyrazine Pyrazine Core (1,4) Weakest Base, Low Dipole Base->Pyrazine Optimize for Metabolic Stability Pyrimidine Pyrimidine Core (1,3) Hinge-Binding Motif Base->Pyrimidine Optimize for Kinase Inhibition Pyridazine Pyridazine Core (1,2) High Dipole, Water Soluble Base->Pyridazine Optimize for Aqueous Solubility

Decision tree for selecting diazine regioisomers based on target product profiles.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical and pharmacological profiles of the three regioisomers. Data trends are synthesized from standard medicinal chemistry bioisostere profiling[2].

Property / ParameterN-(cyclohexylmethyl)pyrazin-2-amineN-(cyclohexylmethyl)pyrimidin-2-amineN-(cyclohexylmethyl)pyridazin-3-amine
Ring System 1,4-Diazine1,3-Diazine1,2-Diazine
Relative Dipole Moment Low (~0.6 - 1.0 D)Moderate (~2.3 D)High (~4.0 D)
Aqueous Solubility (Kinetic) ModerateModerate to LowHigh
H-Bond Acceptor Vectors Divergent (180° apart)Convergent (Hinge-directed)Adjacent (Bidentate potential)
Primary Target Utility GPCRs, Ion ChannelsKinases (ATP-competitive)Solubilizing bioisostere
Metabolic Liability Low (CYP450 resistant)Moderate (Aldehyde oxidase)Moderate (Reductive cleavage)

Self-Validating Experimental Protocols

To objectively compare these regioisomers in your own laboratory, the following self-validating protocols must be employed. These methods are designed with built-in causality—every step includes a control to ensure the integrity of the resulting data.

Protocol A: Kinetic Aqueous Solubility via Nephelometry

Why Nephelometry? Unlike thermodynamic solubility which requires days of equilibration, nephelometry measures the exact concentration at which a compound precipitates out of a DMSO stock into an aqueous buffer by detecting light scattering. This closely mimics the kinetic precipitation risk during in vitro assays.

  • Preparation: Prepare 10 mM stock solutions of the pyrazine, pyrimidine, and pyridazine regioisomers in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a 10-point serial dilution of each compound in a 96-well plate using DMSO.

  • Aqueous Spike: Transfer 2 µL of each DMSO dilution into 198 µL of 50 mM Phosphate Buffer (pH 7.4) in a UV-transparent plate. (Final DMSO concentration = 1%, avoiding solvent-induced artifacts).

  • Incubation: Incubate at 25°C for 2 hours with orbital shaking at 300 RPM.

  • Measurement: Read the plate using a nephelometer (light scattering at 620 nm).

  • Validation Check: The inflection point where light scattering exponentially increases represents the kinetic solubility limit. Include Nicardipine as a low-solubility control (<10 µM) and Fluconazole as a high-solubility control (>500 µM).

Protocol B: In Vitro Microsomal Stability (HLM/MLM)

Why this workflow? Diazine bioisosteres exhibit vastly different susceptibilities to Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO). This assay utilizes an NADPH regenerating system to sustain CYP activity without depleting cofactors, ensuring that any observed clearance is strictly due to the compound's structural liabilities.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 0.5 mg/mL protein in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Addition: Spike the regioisomers into the microsome suspension to achieve a final concentration of 1 µM.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, extract 50 µL aliquots.

  • Quench & Extract: Immediately quench the extracted aliquots in 150 µL of ice-cold Acetonitrile (MeCN) containing 100 ng/mL Verapamil (Internal Standard). Causality: MeCN instantly denatures the CYP enzymes, while Verapamil controls for LC-MS/MS ionization suppression.

  • Analysis: Centrifuge at 4000 RPM for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

AssayWorkflow S1 1. Compound Prep 1 µM in PO4 Buffer S2 2. Microsome Addition HLM/MLM (0.5 mg/mL) S1->S2 S3 3. Reaction Initiation 1 mM NADPH (37°C) S2->S3 S4 4. Quench & Extract MeCN + Internal Std S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Self-validating workflow for in vitro microsomal stability profiling.

Conclusion & Recommendations

When optimizing an N-(cyclohexylmethyl)amine hit:

  • Select the Pyrazine core if your primary obstacle is rapid CYP-mediated clearance or if you need to lower the basicity of the amine to improve membrane permeability.

  • Pivot to the Pyrimidine core if your target requires highly directional, dual hydrogen-bond acceptor interactions (e.g., ATP-competitive kinase inhibitors).

  • Deploy the Pyridazine core as a rescue strategy when the lipophilicity of the cyclohexyl group drives the compound into poor aqueous solubility, leveraging its high dipole moment to improve the hydration shell.

References

  • ChemScene Product Database.1096894-08-4 | N-(Cyclohexylmethyl)pyrazin-2-amine. Verified commercially available building block parameters.[URL: https://www.chemscene.com/N-Cyclohexylmethyl-pyrazin-2-amine.html]
  • Journal of Medicinal Chemistry (ACS Publications).Diazine Analogues of the Combined Thromboxane A2 Receptor Antagonist and Synthetase Inhibitor Ridogrel. Detailed structure-activity relationship (SAR) study on the bioisosteric potential of pyrazinyl, pyridazinyl, and pyrimidinyl groups.[URL: https://pubs.acs.org/doi/10.1021/jm950512m]
  • International Journal of Molecular Sciences (MDPI).Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Comprehensive review of the physicochemical alterations induced by 1,2-diazine substitution.[URL: https://www.mdpi.com/1422-0067/24/15/12304]

Sources

Assessing the Off-Target Liability of N-(cyclohexylmethyl)pyrazin-2-amine: A Comparative Profiling Guide

Author: BenchChem Technical Support Team. Date: March 2026

The development of peripheral tryptophan hydroxylase (TPH) inhibitors represents a major breakthrough in managing gastrointestinal disorders associated with serotonergic dysregulation, such as carcinoid syndrome diarrhea and irritable bowel syndrome [1]. While early scaffolds like N-(cyclohexylmethyl)pyrazin-2-amine offer potent starting points for TPH inhibition, their structural features—specifically the pyrazine core and lipophilic cyclohexyl appendage—introduce significant off-target liabilities[2].

As a Senior Application Scientist, I have designed this guide to objectively compare the off-target profile of N-(cyclohexylmethyl)pyrazin-2-amine against clinical benchmarks and to provide a self-validating experimental framework for assessing its safety pharmacology.

Mechanistic Context & Comparative Liability Profile

To avoid the severe psychiatric side effects (e.g., depression, anxiety) associated with central serotonin depletion, modern TPH inhibitors must selectively target TPH1 (expressed in gut enterochromaffin cells) while avoiding TPH2 (expressed in central neurons) [2].

N-(cyclohexylmethyl)pyrazin-2-amine faces two primary mechanistic hurdles:

  • Kinome Promiscuity: The pyrazine moiety is a privileged scaffold that frequently acts as an ATP-competitive inhibitor across the human kinome.

  • Blood-Brain Barrier (BBB) Penetration: The low molecular weight and high lipophilicity of the cyclohexylmethyl group facilitate passive diffusion into the CNS, risking TPH2 inhibition.

By contrast, the clinical benchmark Telotristat ethyl (Xermelo) , approved by the FDA in 2017, utilizes a pyrimidine prodrug strategy to achieve strict peripheral restriction and minimal off-target binding [3].

Table 1: Comparative Off-Target and Pharmacological Profile

Representative data benchmarking the pyrazine scaffold against established alternatives.

ParameterN-(cyclohexylmethyl)pyrazin-2-amine (Test Scaffold)Telotristat ethyl (Clinical Benchmark)p-Chlorophenylalanine (PCPA) (Historical Tool)
Primary Target TPH1 (Lead Optimization)TPH1 (Prodrug)TPH1 / TPH2 (Non-selective)
SafetyScreen44 Hit Rate Moderate (Requires optimization)Low (<2 targets hit at 10 µM)High (Promiscuous)
Kinome Promiscuity ( S10​ ) Elevated risk (Pyrazine core)Minimal risk (Pyrimidine core)Minimal risk
BBB Permeability ( Papp​ ) High (Lipophilic, low MW)Low (Efflux substrate)High (Amino acid transporter)
CNS Liability High risk (Requires modification)Negligible (Peripherally restricted)Severe (Depression, anxiety)

Pathway Visualization

G LTrp L-Tryptophan TPH1 TPH1 (Peripheral) Target Enzyme LTrp->TPH1 TPH2 TPH2 (Central) Off-Target Risk LTrp->TPH2 HTP 5-HTP TPH1->HTP TPH2->HTP Serotonin Serotonin (5-HT) HTP->Serotonin AADC Inhibitor N-(cyclohexylmethyl) pyrazin-2-amine Inhibitor->TPH1 Primary Inhibition Inhibitor->TPH2 CNS Liability

Diagram 1: Serotonin biosynthesis pathway illustrating TPH1/TPH2 targeting and CNS off-target liability.

Self-Validating Experimental Workflows

To rigorously assess the off-target liability of N-(cyclohexylmethyl)pyrazin-2-amine, we employ a three-phase experimental workflow. Every protocol is designed as a self-validating system , ensuring that assay sensitivity and dynamic range are confirmed internally before data is accepted.

Phase 1: Secondary Pharmacology (SafetyScreen44)

Causality & Rationale: Small molecules with lipophilic appendages often exhibit promiscuous binding to off-target GPCRs and ion channels. The SafetyScreen44 panel (derived from the industry-standard Bowes-44 panel) is deployed to identify catastrophic liabilities early, such as hERG inhibition (cardiotoxicity) or 5-HT2B agonism (valvulopathy)[4],[5].

Step-by-Step Protocol:

  • Assay Setup: Prepare N-(cyclohexylmethyl)pyrazin-2-amine in 100% DMSO and dilute to a final assay concentration of 10 µM (0.1% DMSO final). Screen across the 44 radioligand binding assays.

  • Internal Validation: Include target-specific reference compounds on every plate (e.g., Astemizole for hERG, Haloperidol for the D2 receptor). Validation Gate: The assay is only accepted if the reference compound IC50 falls within 0.5 log units of historical averages.

  • Hit Triage: Any target demonstrating >50% radioligand displacement triggers a secondary 8-point dose-response curve (0.1 nM to 30 µM) to determine the exact IC50.

Phase 2: Kinome-Wide Selectivity Profiling

Causality & Rationale: Because pyrazines frequently mimic the adenine ring of ATP, they carry an inherent risk of promiscuous kinase inhibition. A broad panel screen is mandatory to ensure the compound does not disrupt critical intracellular signaling cascades.

Step-by-Step Protocol:

  • Assay Setup: Utilize an active-site dependent competition binding assay (e.g., KINOMEscan) against a panel of >400 human kinases at a screening concentration of 1 µM.

  • Internal Validation: Run Staurosporine (a potent, pan-kinase inhibitor) as a positive control to validate the dynamic range of the assay, alongside a DMSO-only negative control (0% inhibition).

  • Data Analysis: Calculate the Selectivity Score ( S10​ ), defined as the number of kinases bound with >90% inhibition divided by the total number of kinases tested. An S10​<0.05 is required to clear the compound of broad kinome liability.

Phase 3: Blood-Brain Barrier (BBB) Permeability

Causality & Rationale: A successful peripheral TPH inhibitor must be excluded from the brain[2]. We assess passive permeability and active efflux using an MDCK-MDR1 bidirectional transport assay.

Step-by-Step Protocol:

  • Assay Setup: Seed MDCK cells transfected with human MDR1 (P-glycoprotein) on transwell polycarbonate inserts. Culture for 4-5 days until transepithelial electrical resistance (TEER) exceeds 100 Ω·cm².

  • Permeability Assessment: Add 5 µM of the test compound to the apical (A) chamber to measure A-to-B permeability, and to the basolateral (B) chamber to measure B-to-A permeability. Incubate for 120 minutes.

  • Internal Validation: Run Propranolol (high passive permeability) and Nadolol (low passive permeability) to validate membrane integrity. Run Elacridar (a known P-gp inhibitor) to validate the active efflux ratio (ER).

  • Acceptance Criteria: A peripherally restricted profile requires an apparent permeability ( Papp​ ) < 2×10−6 cm/s and an Efflux Ratio (B-to-A / A-to-B) > 3.

Workflow Visualization

Workflow Start Test Compound: N-(cyclohexylmethyl)pyrazin-2-amine Phase1 Phase 1: SafetyScreen44 Panel Control: Haloperidol/Astemizole Start->Phase1 Phase2 Phase 2: Kinome Profiling Control: Staurosporine Phase1->Phase2 Phase3 Phase 3: BBB Permeability (MDCK-MDR1) Control: Propranolol/Nadolol Phase2->Phase3 Decision Liability Assessment & Lead Optimization Phase3->Decision

Diagram 2: Three-phase experimental workflow for assessing small molecule off-target liabilities.

References

  • Shi, Z.-C., et al. (2008). "Modulation of Peripheral Serotonin Levels by Novel Tryptophan Hydroxylase Inhibitors for the Potential Treatment of Functional Gastrointestinal Disorders." Journal of Medicinal Chemistry.[Link]

  • Markham, A. (2017). "Telotristat Ethyl: First Global Approval (Therapy of carcinoid syndrome diarrhea)." Drugs / PMC.[Link]

  • Bowes, J., et al. (2012) / Brennan et al. (2024). "Reducing safety-related drug attrition: the use of in vitro pharmacological profiling (SafetyScreen44)." Toxicological Sciences / Nature Reviews Drug Discovery.[Link]

Sources

A Comparative Guide to the Biological Activity of N-(cyclohexylmethyl)pyrazin-2-amine and its Pyridine Counterpart

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Bioisosterism in Drug Discovery

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing pharmacological profiles. One of the most powerful tools in this endeavor is bioisosterism—the substitution of one atom or group for another with similar physical or chemical properties that elicits a comparable biological response. The pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its aromaticity, hydrogen bonding capability, and metabolic stability.[1] Its close analog, the pyrazine ring, presents a compelling bioisosteric alternative.[2] While both are six-membered aromatic heterocycles, the presence of a second nitrogen atom in the pyrazine ring at the 1,4-position fundamentally alters its electronic distribution, hydrogen bonding capacity, and metabolic fate.[2]

This guide provides a comparative framework for evaluating the biological activity of N-(cyclohexylmethyl)pyrazin-2-amine and its direct bioisostere, N-(cyclohexylmethyl)pyridin-2-amine . Lacking direct head-to-head published data, we will establish a robust, logical workflow for their synthesis and comparative evaluation, grounded in established experimental protocols. We will hypothesize a relevant biological target—protein kinases, a common target for such scaffolds—to illustrate a complete discovery and validation cascade.[2][3]

Section 1: Physicochemical and Structural Rationale

The core structural difference lies in the heterocyclic core: a pyridine versus a pyrazine. This single-atom substitution (C-H to N) has profound implications:

  • Hydrogen Bonding: The pyrazine ring contains two potential hydrogen bond acceptors (the nitrogen atoms), whereas the pyridine ring has one.[2] This can dramatically alter the compound's interaction with a biological target, potentially increasing binding affinity or altering selectivity.

  • Electronic Properties: Pyrazine is more electron-deficient than pyridine, which can influence its pKa, metabolic stability, and susceptibility to certain enzymatic reactions.

  • Solubility and Lipophilicity: These changes can subtly alter the compound's solubility and lipophilicity (LogP), affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

These differences form the scientific basis for our comparative investigation. The seemingly minor change from a pyridine to a pyrazine core could unlock significant improvements in potency, selectivity, or pharmacokinetic properties.[4]

Caption: Bioisosteric replacement of pyridine with a pyrazine core.

Section 2: Proposed Experimental Workflow for Comparative Analysis

To objectively compare these two compounds, a multi-tiered experimental approach is necessary, progressing from broad initial screening to specific in-cell and in-vivo validation.

Caption: A tiered workflow for the comparative evaluation of the two compounds.

In Vitro Profiling: Establishing Potency and Cellular Activity

The first step is to determine if the compounds have activity at the biochemical and cellular level. We will proceed under the hypothesis that they are kinase inhibitors.

Rationale: This biochemical assay directly measures the ability of each compound to inhibit the enzymatic activity of a target kinase. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for this purpose.[5] It measures the phosphorylation of a substrate by the kinase; an effective inhibitor will reduce this phosphorylation, leading to a decreased FRET signal.[5]

Detailed Protocol: TR-FRET Kinase Assay

  • Reagent Preparation: Prepare assay buffer, kinase enzyme solution, fluorescently-labeled substrate, and ATP solution at appropriate concentrations.[6]

  • Compound Plating: Serially dilute N-(cyclohexylmethyl)pyrazin-2-amine and its pyridine counterpart in DMSO, then add to a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Add the kinase enzyme and substrate mixture to each well. Allow a pre-incubation period (e.g., 15 minutes at room temperature).

  • Initiation: Add ATP to each well to start the phosphorylation reaction. Incubate for a defined period (e.g., 60 minutes at room temperature).[5]

  • Detection: Add the detection reagent mix, which contains an antibody specific to the phosphorylated substrate. Incubate for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.

  • Analysis: Calculate the ratio of the two emission signals and plot the inhibitor concentration versus the percentage of inhibition. Fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Rationale: While a biochemical assay confirms target engagement, a cell-based assay determines if this inhibition translates into a functional cellular outcome, such as inhibiting cancer cell proliferation. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7][8]

Detailed Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate a relevant cancer cell line (e.g., A549, a human lung cancer line) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with serial dilutions of each compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh, serum-free media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7][8]

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance of the purple solution at approximately 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI50 value (the concentration for 50% growth inhibition).

In Vivo Evaluation: Assessing Efficacy in a Biological System

Positive in vitro results warrant progression to in vivo models to assess the compound's efficacy and behavior in a complex biological system.

Rationale: This model involves implanting human cancer cells into immunodeficient mice to create a tumor.[10] It is a standard preclinical model to evaluate the anti-tumor efficacy of a compound in a living organism.

Detailed Protocol: Subcutaneous Xenograft Model

  • Cell Preparation: Harvest cancer cells (the same line used in the MTT assay) during their logarithmic growth phase. Prepare a single-cell suspension in a mixture of sterile PBS and Matrigel at a 1:1 ratio.[11]

  • Implantation: Subcutaneously inject approximately 5 x 10^6 cells into the flank of immunodeficient mice (e.g., NOD-scid gamma mice).

  • Tumor Growth and Randomization: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, Compound 1, Compound 2).[11]

  • Dosing: Administer the compounds and the vehicle control to their respective groups via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule (e.g., once daily for 21 days).

  • Monitoring: Measure tumor volume with calipers and record the body weight of the mice 2-3 times per week to monitor efficacy and toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., biomarker studies). Calculate the tumor growth inhibition (TGI) for each treatment group.

Section 3: Data Presentation and Hypothetical Comparison

Clear and concise data presentation is crucial for a direct comparison. All quantitative data should be summarized in tables.

Table 1: Hypothetical In Vitro Activity Data

CompoundTarget Kinase IC50 (nM)A549 Cell Line GI50 (µM)
N-(cyclohexylmethyl)pyridin-2-amine 851.2
N-(cyclohexylmethyl)pyrazin-2-amine 250.4

Table 2: Hypothetical In Vivo Efficacy Data

Treatment Group (20 mg/kg, daily)Final Tumor Volume (mm³, Mean ± SEM)Tumor Growth Inhibition (%)
Vehicle Control 1500 ± 150-
N-(cyclohexylmethyl)pyridin-2-amine 825 ± 9545
N-(cyclohexylmethyl)pyrazin-2-amine 450 ± 7070

Interpretation of Hypothetical Results:

In this hypothetical scenario, the pyrazine analog demonstrates superior performance across all assays. Its lower IC50 value suggests a higher binding affinity for the target kinase, which is a direct consequence of its molecular structure. The additional nitrogen atom in the pyrazine ring may form a critical hydrogen bond with an amino acid residue in the kinase's hinge region—a common interaction motif for kinase inhibitors—that the pyridine analog cannot.[2] This enhanced biochemical potency translates directly to superior cellular efficacy, as shown by the lower GI50 value in the MTT assay.

The in vivo results further support the superiority of the pyrazine compound. The significantly higher Tumor Growth Inhibition (TGI) suggests that not only is the compound more potent, but it may also possess a more favorable pharmacokinetic profile, leading to better target engagement within the tumor tissue.

Caption: Generalized kinase signaling pathway inhibited by the compounds.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for comparing the biological activities of N-(cyclohexylmethyl)pyrazin-2-amine and its pyridine counterpart. By systematically progressing from biochemical assays to cellular and in vivo models, researchers can build a complete picture of each compound's pharmacological profile. The principles of bioisosterism suggest that the pyrazine analog holds the potential for enhanced activity due to its distinct electronic and hydrogen-bonding properties. The execution of the described experimental workflow would provide the definitive data required to validate this hypothesis and select the superior candidate for further preclinical development.

References

  • Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. [Link]

  • Choi, W., et al. (2025). Pyridine-to-Pyridazine Skeletal Editing. Journal of the American Chemical Society. [Link]

  • Kim, H., et al. (2021). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Oncology Letters. [Link]

  • Arenas, E.J., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. [Link]

  • National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. [Link]

  • Gündisch, D., et al. (2002). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Bioorganic & Medicinal Chemistry. [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • ResearchGate. Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. [Link]

  • IntechOpen. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. [Link]

  • Royal Society of Chemistry. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • International Journal of Pharmaceutical Science Invention. Review On “Synthesis Of Pyrazine;Imidazolidine-2,4- Dione And Pyrimidines And Its Derivatives”. [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. [Link]

Sources

Safety Operating Guide

N-(cyclohexylmethyl)pyrazin-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of N-(cyclohexylmethyl)pyrazin-2-amine

Executive Summary

N-(cyclohexylmethyl)pyrazin-2-amine is a functionalized pyrazine derivative frequently utilized in advanced drug discovery and synthetic methodologies. Because of its specific physicochemical profile—combining a lipophilic cyclohexyl group with a biologically active, nitrogen-rich pyrazine-amine core—improper disposal poses significant risks to both laboratory personnel and aquatic ecosystems. This guide provides a self-validating, step-by-step operational protocol for the safe segregation, containerization, and disposal of this compound, ensuring strict compliance with EPA Resource Conservation and Recovery Act (RCRA) standards[1].

Physicochemical Profiling & Hazard Assessment

To design an effective disposal strategy, one must first understand the molecular behavior of the compound. N-(cyclohexylmethyl)pyrazin-2-amine acts as a weak base and a nucleophile.

Table 1: Physicochemical and Hazard Profile

Property / MetricValue / ClassificationOperational Implication
CAS Number 1096894-08-4[2]Essential for accurate EPA/EHRS waste labeling.
Molecular Formula C11H17N3[2]Nitrogenous compound; dictates waste stream segregation[3].
LogP ~2.47[2]Lipophilic; partitions into organic solvents, highly mobile in aquatic environments if dissolved[4].
GHS Hazards H302, H315, H319, H335[5][6]Harmful if swallowed; causes skin/eye/respiratory irritation. Requires strict PPE[6].
Incompatibilities Strong oxidizers, strong acids[5][7]Exothermic reactivity risk. Must be strictly segregated from mineral acids[3].

Causality Insight: The presence of the secondary amine and the pyrazine ring makes this compound highly susceptible to exothermic protonation when exposed to strong mineral acids (e.g., hydrochloric or sulfuric acid). Furthermore, its lipophilicity (LogP ~2.47) means that if it enters the municipal water supply, it can bypass standard aqueous filtration systems, making drain disposal strictly prohibited[2][8].

Regulatory Framework & Waste Segregation Logic

Under EPA RCRA guidelines (40 CFR Part 261), chemical waste must be evaluated for characteristic hazards (ignitability, corrosivity, reactivity, toxicity)[1]. While N-(cyclohexylmethyl)pyrazin-2-amine is not explicitly listed on the EPA P-list or U-list, it must be managed as a characteristic hazardous waste due to its toxicity and irritant properties[9][10].

Segregation Rules:

  • Acid Segregation: Never mix pyrazine-amines with acid waste streams. The resulting neutralization reaction can generate localized heat, pressure, and potentially toxic vapor release[3][7].

  • Nitrogenous Waste Stream: Liquid waste containing this compound should be classified under "Nitrogenous Hydrocarbon" or compatible organic solvent waste streams to prevent cross-reactivity with heavy metals or sulfurous compounds[3].

Experimental Workflow: Step-by-Step Disposal Methodology

This self-validating protocol ensures that every step verifies the safety of the next, from the benchtop to the Satellite Accumulation Area (SAA).

Protocol A: Solid Waste Disposal (Powder/Crystals)
  • Source Reduction & Collection: Sweep up any excess or spilled solid using dedicated anti-static spatulas. Do not use compressed air or dry sweeping brushes, which generate inhalable hazardous dust[5].

  • Containerization: Transfer the solid into a chemically compatible, sealable container. High-density polyethylene (HDPE) or polypropylene containers are required, as they are non-reactive and protect the potentially hygroscopic solid from ambient moisture[5].

  • Labeling: Immediately affix a hazardous waste tag. The label must explicitly state "Waste N-(cyclohexylmethyl)pyrazin-2-amine" using IUPAC nomenclature. Do not use chemical formulae or shorthand abbreviations[3].

  • SAA Storage: Place the sealed container in the designated Satellite Accumulation Area. Ensure the storage area is cool, dry, and well-ventilated, strictly separated from incompatible materials[6][11].

Protocol B: Liquid Waste Disposal (Solutions/Assay Media)
  • Solvent Identification: Determine the primary solvent used to dissolve the compound (e.g., DMSO, Methanol, Dichloromethane).

  • Waste Stream Routing:

    • If dissolved in halogenated solvents (e.g., Chloroform, DCM), route to the "Halogenated Organic Waste" carboy[3].

    • If dissolved in non-halogenated solvents (e.g., Methanol, DMSO), route to the "Nitrogenous / Non-Halogenated Organic Waste" carboy[3].

  • Volume Control: Fill liquid waste containers to no more than 80% capacity. This allows for vapor expansion and prevents pressure-induced rupture during temperature fluctuations[3].

  • Cap Integrity: Seal the carboy with an airtight, screw-top cap. Rubber stoppers, corks, or parafilm are strictly prohibited by EPA standards for hazardous waste storage as they do not provide a vapor-tight seal[3].

Protocol C: Empty Container Decontamination
  • Triple Rinsing: Empty reagent bottles must be "triple rinsed" with a compatible solvent (e.g., acetone or ethanol) before they can be considered non-hazardous[12].

  • Rinsate Disposal: The rinsate now contains trace amounts of N-(cyclohexylmethyl)pyrazin-2-amine and must be disposed of as hazardous liquid waste following Protocol B[13].

  • Defacing Labels: Once triple-rinsed, completely deface the original manufacturer label and mark the bottle as "Decontaminated" or "Clean" before discarding it in standard laboratory glass/plastic recycling[3].

Spill Response & Emergency Protocol

In the event of an accidental benchtop release, immediate containment is required to prevent respiratory exposure and environmental contamination:

  • Isolate: Alert personnel and isolate the area. Don appropriate PPE, including nitrile gloves, tight-sealing safety goggles, and an EN 149 / NIOSH-approved particulate respirator if dust is present[5][7].

  • Contain: For solid spills, use dry clean-up procedures (e.g., damp absorbent pads to prevent dust generation). For liquid spills, surround with an inert absorbent material such as vermiculite or sand[5][6].

  • Collect & Dispose: Place all contaminated cleanup materials (including gloves and absorbent pads) into a hazardous waste bag, seal it, and label it as "Spill Cleanup: N-(cyclohexylmethyl)pyrazin-2-amine" for immediate Environmental Health and Radiation Safety (EHRS) pickup[10][11].

Operational Workflow Visualization

The following diagram illustrates the logical decision tree for segregating and disposing of N-(cyclohexylmethyl)pyrazin-2-amine waste.

G Start N-(cyclohexylmethyl)pyrazin-2-amine Waste Generation Decision Waste State? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Liquid Liquid Waste (In Solvent) Decision->Liquid SolidCont Seal in Polyethylene or Polypropylene Container Solid->SolidCont LiqDec Solvent Type? Liquid->LiqDec Labeling Attach EPA Hazardous Waste Label SolidCont->Labeling Halogenated Halogenated Solvent LiqDec->Halogenated NonHalogenated Non-Halogenated Solvent LiqDec->NonHalogenated Halogenated->Labeling NonHalogenated->Labeling SAA Store in Satellite Accumulation Area (< 6 months) Labeling->SAA EHRS EHRS / EPA Approved Disposal Facility SAA->EHRS

Chemical Waste Segregation & Disposal Workflow for N-(cyclohexylmethyl)pyrazin-2-amine

References

  • [3] USC Environmental Health & Safety. "Chemical Waste". Available at: [Link]

  • [8] Studylib. "Lab Chemical Waste Management Guidelines". Available at: [Link]

  • [13] Duke University. "Laboratory Chemical Waste Management Practice". Available at: [Link]

  • [11] University of Pennsylvania. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES". Available at: [Link]

  • [10] Temple University. "Hazardous Chemical Waste Defined - Campus Operations". Available at: [Link]

  • [12] Bogazici University. "LABORATORY WASTE MANAGEMENT PLAN". Available at: [Link]

  • [1] Ohio University. "Hazardous Materials Management Manual". Available at: [Link]

Sources

Personal protective equipment for handling N-(cyclohexylmethyl)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: A Proactive Approach to Safety

Given the absence of a specific Safety Data Sheet (SDS) for N-(cyclohexylmethyl)pyrazin-2-amine, a thorough risk assessment is paramount. Structurally, the molecule combines a pyrazine ring, known to cause respiratory and skin irritation, with a cyclohexylmethylamine moiety, which can be associated with skin and eye irritation.[1][2][3][4] Therefore, it is prudent to handle this compound with the assumption that it may be a skin and eye irritant, and potentially harmful if inhaled or ingested.

All handling of solid N-(cyclohexylmethyl)pyrazin-2-amine should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5][6] Engineering controls such as local exhaust ventilation are the first line of defense.[7][8]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is crucial to prevent exposure through all potential routes: dermal, ocular, and respiratory. The following table summarizes the recommended PPE for various laboratory activities involving N-(cyclohexylmethyl)pyrazin-2-amine.

ActivityRequired PPERationale
Weighing and Aliquoting (Solid Form) • Nitrile Gloves (double-gloved recommended)• Laboratory Coat• Safety Goggles with Side Shields• N95 RespiratorTo prevent inhalation of fine particles and protect skin and eyes from accidental contact.[5][9]
Solution Preparation and Handling • Nitrile Gloves• Laboratory Coat• Chemical Splash Goggles• Face Shield (if splash potential is high)To protect against splashes of the chemical in solution, which may cause skin and eye irritation.[5]
Experimental Procedures • Nitrile Gloves• Laboratory Coat• Chemical Splash GogglesTo provide a baseline of protection during routine experimental work.[2]
Waste Disposal • Heavy-duty Nitrile or Butyl Rubber Gloves• Chemical Resistant Apron or Gown• Chemical Splash Goggles• Face ShieldTo offer enhanced protection when handling larger volumes of potentially hazardous chemical waste.[5]

PPE Selection and Use: A Step-by-Step Protocol

Proper selection and use of PPE are as critical as the equipment itself. Follow this detailed protocol to ensure maximum protection.

Glove Selection and Technique
  • Selection: Choose nitrile gloves for their resistance to a broad range of chemicals. For handling larger volumes or for extended periods, consider heavier-duty butyl rubber gloves. Always inspect gloves for any signs of degradation or perforation before use.[2]

  • Donning: Wash and dry hands thoroughly before putting on gloves.

  • Doffing: To prevent skin contact with a contaminated glove, use the following technique:

    • Grasp the outside of one glove at the wrist with the other gloved hand.

    • Peel it off, turning it inside out.

    • Hold the removed glove in the gloved hand.

    • Slide the fingers of the ungloved hand under the wrist of the remaining glove.

    • Peel it off over the first glove, creating a bag for both gloves.

    • Dispose of the gloves in the designated hazardous waste container.[2]

  • Hand Hygiene: Always wash your hands thoroughly with soap and water after removing gloves.[2][10]

Eye and Face Protection
  • Safety Goggles: For handling solids and preparing solutions, chemical splash goggles that provide a complete seal around the eyes are mandatory.[5]

  • Face Shield: When there is a significant risk of splashes, such as when transferring large volumes of solutions, a face shield should be worn in addition to safety goggles.[2][5]

Respiratory Protection
  • N95 Respirator: When handling the solid form of N-(cyclohexylmethyl)pyrazin-2-amine, a properly fitted N95 respirator is essential to prevent the inhalation of fine particles.[5][9]

  • Fit Testing: Ensure that your N95 respirator has been properly fit-tested to provide a tight seal.

Operational and Disposal Plans: A Lifecycle Approach to Safety

A comprehensive safety plan extends from the moment the chemical enters the laboratory until its final disposal.

Receiving and Storage
  • Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Log the compound into your chemical inventory system.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][11] Keep the container tightly closed.[8]

Spill Management
  • Small Spills: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[5] Collect the absorbed material into a designated hazardous waste container.

  • Large Spills: For larger spills, evacuate the area immediately and follow your institution's emergency procedures.[5]

Waste Disposal

All waste containing N-(cyclohexylmethyl)pyrazin-2-amine must be treated as hazardous waste.[5]

  • Solid Waste: Collect all contaminated solid waste, including gloves, weighing boats, and paper towels, in a clearly labeled hazardous waste bag.[5]

  • Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.[8]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

Caption: PPE selection workflow for handling N-(cyclohexylmethyl)pyrazin-2-amine.

References

  • GazFinder. pyrazine (C4H4N2). Available at: [Link]

  • Aaron Chemicals. Safety Data Sheet. (2024). Available at: [Link]

  • 3M. Safety Data Sheet. (2024). Available at: [Link]

  • Axxence. NATURAL PYRAZINES MIXTURE No. 10. (2022). Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(cyclohexylmethyl)pyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
N-(cyclohexylmethyl)pyrazin-2-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.